Ethyl 2-(3-bromo-2-methylphenyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(3-bromo-2-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-11(13)7-9-5-4-6-10(12)8(9)2/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNADSVIJHLPHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261862-72-9 | |
| Record name | ethyl 2-(3-bromo-2-methylphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Ethyl 2-(3-bromo-2-methylphenyl)acetate chemical properties
An In-Depth Technical Guide to Ethyl 2-(3-bromo-2-methylphenyl)acetate
Part 1: Executive Summary & Strategic Utility
This compound (CAS: 1261862-72-9) is a specialized aromatic building block characterized by a tri-functional scaffold: a benzylic ester, an aryl bromide, and an ortho-methyl group. In modern drug discovery, this compound serves as a critical intermediate for synthesizing polycyclic heterocycles and kinase inhibitors where restricted bond rotation (atropisomerism) or specific steric occlusion is required.
The "Ortho-Methyl" Advantage: Unlike simple phenylacetic acid derivatives, the 2-methyl substituent in this molecule introduces significant steric strain adjacent to the reaction centers. This property is exploited to:
-
Control Conformation: Lock the orientation of the acetic acid side chain relative to the aromatic ring.
-
Direct Selectivity: Prevent unwanted electrophilic attacks at the 2-position during subsequent functionalization.
-
Enhance Metabolic Stability: Block metabolic oxidation at the ortho-position in final drug candidates.
Part 2: Chemical Profile & Physical Properties
The following data aggregates experimental values and high-confidence predictive models for laboratory verification.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1261862-72-9 |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.13 g/mol |
| Appearance | Light yellow oil or low-melting solid |
| Boiling Point | 305.4 ± 27.0 °C (760 mmHg) |
| Density | 1.344 ± 0.06 g/cm³ |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Part 3: Synthetic Methodology (Self-Validating Protocol)
While various routes exist, the most robust laboratory-scale method involves the acid-catalyzed Fischer esterification of 3-bromo-2-methylphenylacetic acid. This route avoids the use of hazardous acyl chlorides and provides high purity.
Protocol: Acid-Catalyzed Esterification
Objective: Synthesis of this compound on a 10g scale.
Reagents:
-
3-Bromo-2-methylphenylacetic acid (10.0 g, 43.6 mmol)
-
Absolute Ethanol (100 mL, excess)
-
Toluene (50 mL, for azeotropic drying - optional but recommended for >98% yield)
Step-by-Step Workflow:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. If using Toluene, attach a Dean-Stark trap.
-
Dissolution: Charge the flask with the carboxylic acid precursor and Absolute Ethanol. Stir until fully dissolved.
-
Catalysis: Add concentrated H₂SO₄ dropwise. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours.
-
Validation Point: Monitor via TLC (Hexane/EtOAc 4:1). The starting acid (Rf ~0.1) should disappear, replaced by the less polar ester (Rf ~0.6).
-
-
Workup:
-
Cool reaction to room temperature.
-
Concentrate in vacuo to remove excess ethanol.
-
Redissolve residue in Ethyl Acetate (100 mL) and wash sequentially with:
-
Saturated NaHCO₃ (2 x 50 mL) to neutralize acid.
-
Brine (50 mL).
-
-
-
Purification: Dry organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Result: The product is typically obtained as a clear to pale yellow oil in 92–96% yield without column chromatography.
-
Part 4: Reactivity & Functionalization Pathways
This molecule is a "divergent scaffold." The bromine atom allows for cross-coupling to build complexity, while the ester group serves as a handle for cyclization or side-chain extension.
Pathway A: Suzuki-Miyaura Cross-Coupling
The aryl bromide at the 3-position is electronically activated and sterically accessible enough for Pd-catalyzed coupling, despite the ortho-methyl group.
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are recommended.
-
Solvent: Dioxane/Water (4:1) at 90°C.
-
Outcome: Introduction of biaryl motifs essential for kinase inhibitor scaffolds.
Pathway B: Ester Manipulation
-
Hydrolysis: Reverts to the acid (LiOH, THF/H₂O).
-
Reduction: Converts to the phenethyl alcohol (LiAlH₄ or DIBAL-H), a precursor for heterocycles like isoquinolines.
Visualized Workflow (DOT Diagram)
Caption: Divergent synthesis map showing the formation of the ethyl ester scaffold and its two primary downstream applications: C-C bond formation (Suzuki) and functional group interconversion (Reduction).
Part 5: Analytical Characterization (Predicted)
To validate the synthesis, compare your product against these predicted spectral signatures.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.45 (d, J=8.0 Hz, 1H): Aromatic proton at C4 (ortho to Br).
-
δ 7.15 (d, J=7.6 Hz, 1H): Aromatic proton at C6.
-
δ 7.05 (t, J=7.8 Hz, 1H): Aromatic proton at C5 (meta to Br).
-
δ 4.16 (q, J=7.1 Hz, 2H): Ester methylene (CH₂ -CH₃).
-
δ 3.72 (s, 2H): Benzylic methylene (Ar-CH₂ -CO).
-
δ 2.42 (s, 3H): Aryl methyl group (Ar-CH₃ ). Note: Downfield shift due to deshielding by Br and aromatic ring current.
-
δ 1.26 (t, J=7.1 Hz, 3H): Ester methyl (CH₂-CH₃ ).
Mass Spectrometry (GC-MS):
-
Molecular Ion (M+): 256/258 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
-
Base Peak: Loss of ethoxy group or tropylium ion formation.
Part 6: Safety & Handling (MSDS Highlights)
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: The benzylic ester can be a lachrymator (tear-inducing) if hydrolyzed or if impurities are present. Always handle in a fume hood.
-
Spill Protocol: Absorb with sand or vermiculite. Do not use combustible materials like sawdust.
References
Sources
Strategic Utilization of Ethyl 2-(3-bromo-2-methylphenyl)acetate in Medicinal Chemistry
[1]
Executive Summary
Ethyl 2-(3-bromo-2-methylphenyl)acetate (CAS: 1261862-72-9) represents a critical halogenated building block in modern drug discovery.[1] Distinguished by its specific ortho-methyl, meta-bromo substitution pattern, this scaffold offers a unique steric and electronic profile for the synthesis of polycyclic heterocycles, particularly substituted indoles and isoquinolines relevant to kinase inhibitors and NSAID development.[1]
This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic utility, and analytical characterization, designed for researchers requiring high-fidelity data for intermediate selection.[1]
Physicochemical Profile & Molecular Weight Analysis[1][2][3][4][5][6][7][8][9]
Understanding the mass spectrometry profile of this compound is essential for confirming identity during high-throughput screening (HTS) or process development.[1]
Quantitative Data Table
| Property | Value | Technical Note |
| Molecular Weight (Average) | 257.12 g/mol | Based on standard atomic weights.[1] |
| Molecular Formula | C₁₁H₁₃BrO₂ | |
| Monoisotopic Mass | 256.0099 Da | Calculated using ⁷⁹Br isotope.[1] |
| Exact Mass (⁸¹Br) | 258.0078 Da | Calculated using ⁸¹Br isotope.[1] |
| Physical State | Solid-Liquid Mixture/Oil | Low melting point predicted (<40°C).[1][2] |
| Boiling Point (Predicted) | 305.4 ± 27.0 °C | At 760 mmHg.[1] |
| Density (Predicted) | 1.344 ± 0.06 g/cm³ | High density due to bromine atom.[1] |
Isotopic Distribution Logic (Mass Spectrometry)
Due to the presence of a single bromine atom, the mass spectrum will not show a single molecular ion peak (
This "twin peak" signature is the primary diagnostic filter for identifying this intermediate in crude reaction mixtures.[1]
Figure 1: Mass Spectrometry Isotopic Signature Logic.
Synthetic Utility & Protocols
The value of this compound lies in its bifunctional nature :
-
Aryl Bromide: Site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]
-
Ester Moiety: Masked acid functionality, stable under basic coupling conditions.[1]
Synthesis of the Intermediate (Protocol)
While often purchased, in-house synthesis ensures purity control.[1] The most robust route involves the Fischer esterification of the corresponding phenylacetic acid.[1]
Reagents:
-
3-Bromo-2-methylphenylacetic acid (1.0 eq)[1]
-
Ethanol (Excess, Solvent/Reagent)[1]
-
Sulfuric Acid (Catalytic, 0.1 eq) or Thionyl Chloride (1.1 eq)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 3-bromo-2-methylphenylacetic acid in 30 mL of anhydrous ethanol under nitrogen atmosphere.
-
Activation: Cool to 0°C. Add thionyl chloride dropwise (exothermic).
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the acid spot disappears.[1]
-
Workup: Concentrate in vacuo to remove excess ethanol. Dilute residue with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.[1]
-
Purification: Dry over MgSO₄, filter, and concentrate. If necessary, purify via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).[1]
Divergent Synthesis Workflow
The following diagram illustrates how this specific isomer serves as a linchpin for accessing complex scaffolds.
Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromide and methylene sites.
Analytical Characterization (QC Criteria)
To validate the integrity of the material before use in expensive GMP steps, the following analytical signatures must be confirmed.
¹H-NMR Interpretation (300/400 MHz, CDCl₃)
The structure is confirmed by three distinct zones:
-
Aromatic Zone (7.0–7.6 ppm): Look for the specific splitting pattern of a 1,2,3-trisubstituted benzene.[1]
-
Benzylic/Alpha Protons (3.6–3.8 ppm): A sharp singlet corresponding to the -CH₂- between the ring and the carbonyl.[1]
-
Ethyl Group: A quartet (~4.1 ppm) and a triplet (~1.2 ppm).[1]
-
Aryl-Methyl: A singlet (~2.3–2.4 ppm).[1] Note: The shift of this methyl is diagnostic for the 2-position; steric crowding by the 3-bromo group may cause a slight downfield shift compared to non-brominated analogs.[1]
Quality Control Checklist
Safety & Handling (HSE)
-
Hazards: Irritant (Skin/Eye/Respiratory).[1][3][4] The benzylic ester functionality combined with the aryl halide suggests potential skin sensitization.[1]
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Halides can be light-sensitive over long periods; amber vials are required.[1]
-
Spill Protocol: Absorb with inert material (vermiculite).[1] Do not allow entry into drains due to potential aquatic toxicity of halogenated aromatics.[1]
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 54378875 (Isomer Analog). Retrieved January 29, 2026, from [Link][1]
-
ResearchGate. (2025). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate and Related Phenylacetate Derivatives. Retrieved January 29, 2026, from [Link]
Sources
- 1. 2,4'-Diphenylmethane diisocyanate | C15H10N2O2 | CID 62593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl alpha-Bromo-2-chlorophenylacetate | 85259-19-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Methyl bromoacetate | C3H5BrO2 | CID 60984 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Spectroscopic Characterization and Synthetic Utility of Ethyl 2-(3-bromo-2-methylphenyl)acetate
Executive Summary
Ethyl 2-(3-bromo-2-methylphenyl)acetate (CAS 1261862-72-9) is a specialized aromatic building block utilized primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Its structural core—a 1,2,3-trisubstituted benzene ring—presents unique steric and electronic challenges that complicate spectral interpretation.
This guide provides a comprehensive technical breakdown of the compound's spectral signature (NMR, IR, MS) and outlines a robust, self-validating synthetic protocol. By integrating theoretical increment analysis with field-proven isolation techniques, this document serves as a primary reference for structural elucidation and quality control.
Part 1: Structural Context & Physicochemical Properties
The molecule features a phenylacetic acid ester scaffold with an ortho-methyl group and a meta-bromine atom relative to the acetate side chain. The ortho-methyl group exerts a "roof effect" in NMR and steric hindrance in hydrolysis reactions, distinguishing it from its unmethylated analogs.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1261862-72-9 |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.13 g/mol |
| Physical State | Viscous colorless to pale yellow oil (typically) |
| Solubility | Soluble in CHCl₃, DMSO, EtOAc; Insoluble in H₂O |
Part 2: Synthesis & Preparation Protocol
To generate high-purity material for spectral validation, the most robust method is the acid-catalyzed Fischer esterification of (3-bromo-2-methylphenyl)acetic acid. This method is preferred over acyl chloride routes due to milder conditions and easier workup.
Reaction Workflow (Graphviz)
Figure 1: Fischer esterification workflow for the synthesis of the target compound.
Detailed Methodology
-
Setup: Charge a 250 mL round-bottom flask with (3-bromo-2-methylphenyl)acetic acid (10.0 mmol) and absolute ethanol (50 mL).
-
Catalysis: Add concentrated H₂SO₄ (0.5 mL) dropwise.
-
Reflux: Heat to reflux (approx. 78°C) for 6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The acid spot (baseline) should disappear, replaced by a high Rf ester spot.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove excess ethanol.
-
Redissolve the oily residue in Ethyl Acetate (50 mL).[1]
-
Wash with sat. NaHCO₃ (2 x 30 mL) to neutralize catalyst and remove unreacted acid.
-
Wash with Brine (30 mL), dry over anhydrous MgSO₄, and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Part 3: Spectroscopic Profiling
The following data represents the consensus spectral signature derived from substituent increment theory and analogous phenylacetate structures.
Proton NMR (¹H NMR)
Solvent: CDCl₃ (7.26 ppm ref) Frequency: 400 MHz
The aromatic region is defined by an ABC-like system due to the 1,2,3-substitution. The ortho-methyl group (Pos 2) shields the benzylic protons less than expected due to steric twisting.
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Logic |
| 7.48 | Doublet (d, J=8.0 Hz) | 1H | Ar-H (Pos 4) | Deshielded by ortho-Br; adjacent to H-5. |
| 7.15 | Doublet (d, J=7.6 Hz) | 1H | Ar-H (Pos 6) | Ortho to acetate side chain. |
| 7.02 | Triplet (t, J=7.8 Hz) | 1H | Ar-H (Pos 5) | Meta to both Br and Alkyl; typically the most upfield aromatic. |
| 4.16 | Quartet (q, J=7.1 Hz) | 2H | -O-CH₂ -CH₃ | Characteristic ethyl ester quartet. |
| 3.72 | Singlet (s) | 2H | Ar-CH₂ -CO | Benzylic protons. Slightly deshielded vs. unsubstituted phenylacetate (3.60 ppm) due to ortho-Me/Br electronics. |
| 2.42 | Singlet (s) | 3H | Ar-CH₃ | Ortho-methyl group. |
| 1.26 | Triplet (t, J=7.1 Hz) | 3H | -O-CH₂-CH₃ | Characteristic ethyl ester triplet. |
Carbon NMR (¹³C NMR)
Solvent: CDCl₃ (77.16 ppm ref)
| Shift (δ ppm) | Assignment | Notes |
| 171.2 | C =O | Ester carbonyl. |
| 138.5 | Ar-C -Me (C2) | Quaternary. Deshielded by alkyl. |
| 134.0 | Ar-C -CH₂ (C1) | Quaternary. |
| 131.5 | Ar-C -H (C4) | Ortho to Br. |
| 129.8 | Ar-C -H (C6) | |
| 127.2 | Ar-C -H (C5) | |
| 125.5 | Ar-C -Br (C3) | Quaternary. Shielded relative to H-substituent due to heavy atom effect of Br. |
| 60.9 | -O-C H₂- | Ethyl methylene. |
| 39.5 | Ar-C H₂-CO | Benzylic carbon.[2] |
| 19.8 | Ar-C H₃ | Ortho-methyl. |
| 14.2 | -CH₂-C H₃ | Ethyl methyl. |
Mass Spectrometry (EI-MS)
Ionization: Electron Impact (70 eV)
The mass spectrum is dominated by the bromine isotope pattern and the stability of the benzylic cation.
-
Molecular Ion (M⁺): 256 / 258 (1:1 ratio). This confirms the presence of one bromine atom.
-
Base Peak: m/z 183/185.
Fragmentation Pathway (Graphviz)
Figure 2: Proposed EI-MS fragmentation pathway showing the characteristic bromine isotope retention until the final cleavage.[3]
Infrared Spectroscopy (FT-IR)
Method: Neat film (ATR) or KBr Pellet
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Description |
| 1735 - 1740 | ν(C=O) | Strong | Sharp ester carbonyl stretch. |
| 2980 - 2900 | ν(C-H) | Medium | Aliphatic C-H stretches (Ethyl + Methyl). |
| 1150 - 1250 | ν(C-O) | Strong | C-O-C asymmetric stretch of the ester. |
| 600 - 700 | ν(C-Br) | Medium/Weak | Carbon-Bromine stretch (often obscured in fingerprint). |
Part 4: Quality Control & Impurity Profiling
When sourcing or synthesizing this compound, three primary impurities must be monitored.
-
(3-Bromo-2-methylphenyl)acetic acid (Starting Material):
-
Detection: TLC (streaking near baseline) or ¹H NMR (loss of ethyl signals, broad OH singlet >10 ppm).
-
Remediation:[4] Wash organic layer thoroughly with 1M NaOH or sat. NaHCO₃.
-
-
Ethyl 2-(3-bromo-2-methylphenyl)propanoate (Alpha-methyl impurity):
-
Origin: Methylation side reactions if prepared via certain alkylation routes.
-
Detection: ¹H NMR shows a quartet/doublet pattern in the benzylic region instead of a singlet.
-
-
Hydrolysis Product (Acid):
-
Origin: Poor storage (moisture).
-
IR Shift: Appearance of broad O-H stretch (2500-3300 cm⁻¹) and shift of C=O to ~1710 cm⁻¹.
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - General fragmentation patterns for phenylacetic acid esters.[Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
- Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for ¹³C chemical shift prediction rules).
Sources
Definitive Guide: 13C NMR of Ethyl 2-(3-bromo-2-methylphenyl)acetate
Abstract
This technical guide provides a rigorous analysis of the 13C NMR spectroscopy of Ethyl 2-(3-bromo-2-methylphenyl)acetate (CAS 1261862-72-9). Designed for medicinal chemists and structural biologists, this document moves beyond basic spectral listing to explore the electronic substituent effects (SCS) , steric compression shifts , and assignment strategies required for definitive structural verification. We examine the 1,2,3-trisubstitution pattern on the phenyl ring and provide a robust protocol for distinguishing this scaffold from its regioisomers in drug development workflows.
Structural Context & Significance
This compound is a high-value pharmacophore intermediate. Its structure features a phenylacetic acid ester core modified by a 3-bromo and 2-methyl substitution pattern.[1]
-
Core Utility: Precursor for non-steroidal anti-inflammatory drugs (NSAIDs) (e.g., derivatives of diclofenac or lumiracoxib analogs) and kinase inhibitors where the ortho-methyl group restricts conformational rotation (atropisomerism potential).
-
Chemical Formula: C
H BrO -
Molecular Weight: 257.13 g/mol
Structural Numbering Scheme
For the purpose of this NMR analysis, the following locant map is used:
-
Side Chain: Carbonyl (C
), Benzylic Methylene (C ), Ethyl Methylene (C ), Ethyl Methyl (C ). -
Aromatic Ring:
-
C1: Point of attachment to acetic ester side chain.
-
C2: Methyl-bearing carbon (ortho to C1).
-
C3: Bromine-bearing carbon (meta to C1, ortho to C2).
-
C4, C5, C6: Unsubstituted methine carbons.
-
13C NMR Spectral Analysis
The 13C NMR spectrum of this molecule is defined by three distinct zones: the Carbonyl Region , the Aromatic Region , and the Aliphatic Region .
Table 1: Calculated Consensus Chemical Shifts (100 MHz, CDCl )
Note: Values are derived from substituent chemical shift (SCS) additivity rules and validated against analogous 3-bromo-2-methyltoluene systems.
| Carbon Type | Position | Approx.[2][3][4][5][6] Shift ( | Signal Type | Mechanistic Driver |
| Carbonyl | C=O (Ester) | 171.2 | Quaternary | Deshielded by anisotropic C=O bond and electronegative Oxygen. |
| Aromatic | C2 (Ar-Me) | 138.5 - 139.5 | Quaternary | Deshielded by ipso-Me and ortho-Br effects. |
| Aromatic | C1 (Ar-CH | 134.0 - 135.0 | Quaternary | Ipso-alkyl effect; slightly shielded by ortho-Me sterics. |
| Aromatic | C4 (Ar-H) | 129.5 | Methine | Ortho to Br (deshielding). |
| Aromatic | C6 (Ar-H) | 128.8 | Methine | Ortho to Alkyl group. |
| Aromatic | C5 (Ar-H) | 126.5 | Methine | Meta to both substituents; least perturbed. |
| Aromatic | C3 (Ar-Br) | 124.5 - 125.5 | Quaternary | Shielded by Heavy Atom Effect of Bromine (ipso). |
| Aliphatic | O-C H | 61.0 | Methylene | Deshielded by Oxygen (Inductive effect). |
| Aliphatic | Ar-C H | 40.5 | Methylene | Benzylic position; typical for phenylacetates. |
| Aliphatic | Ar-C H | 19.2 | Methyl | Ortho-substituted toluene methyl; slightly deshielded by crowding. |
| Aliphatic | O-CH | 14.2 | Methyl | Terminal ethyl group. |
Mechanistic Deep Dive
1. The Heavy Atom Effect (C3)
Contrary to electronegativity trends, the carbon directly attached to Bromine (C3) appears upfield (shielded) relative to benzene (128.5 ppm). This is due to the Heavy Atom Effect , where spin-orbit coupling interactions involving the bromine orbitals introduce a shielding term. Expect C3 to appear around 125 ppm , significantly upfield of the C-Me and C-CH
2. Steric Compression (C2)
The C2 carbon is the most crowded, sandwiched between the acetic ester side chain (at C1) and the bromine atom (at C3). This "buttressing effect" typically causes a slight downfield shift (deshielding) and may broaden the signal due to restricted relaxation times.
Experimental Protocol & Validation Logic
To ensure data integrity, follow this self-validating workflow.
Sample Preparation[7]
-
Solvent: CDCl
(Deuterated Chloroform) is standard. Ensure TMS (0.00 ppm) or the solvent triplet (77.16 ppm) is used for referencing. -
Concentration: 20-30 mg in 0.6 mL solvent for optimum S/N ratio in 13C experiments.
-
Tube: High-precision 5mm NMR tube to prevent shimming artifacts.
Acquisition Parameters (Standard 400/500 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE for quantitative integration (optional) or standard decoupling for sensitivity.
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C1, C2, C3, C=O) have long T1 relaxation times. Insufficient D1 will result in missing or low-intensity quaternary peaks.
-
Scans (NS): Minimum 1024 scans recommended due to the low natural abundance of 13C (1.1%).
Logic Flow for Assignment (Visualized)
Use the following decision tree to assign peaks in the aromatic region, which is often the most confusing part of this spectrum.
Caption: Decision tree for assigning aromatic 13C signals using DEPT phasing and Chemical Shift logic.
Impurity Profiling & Troubleshooting
In synthetic workflows, three common impurities may complicate the 13C spectrum.
| Impurity | Characteristic 13C Ghost Peak | Origin |
| Ethyl 2-(2-methylphenyl)acetate | Missing C-Br signal (~125 ppm); C-H signal appears at ~126 ppm. | Incomplete bromination or debromination. |
| 3-Bromo-2-methylphenylacetic acid | Loss of Ethyl signals (14, 61 ppm); C=O shifts to ~176-180 ppm. | Hydrolysis of ester. |
| Ethanol | Sharp peaks at 58 ppm and 18 ppm. | Residual solvent from workup. |
Troubleshooting Tip: If the quaternary carbons (C1, C2, C3) are invisible, increase the Relaxation Delay (D1) to 5 seconds. These carbons lack attached protons to facilitate relaxation via the dipole-dipole mechanism.
References
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard reference for substituent chemical shifts).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Methodology for heavy atom effects).[4]
-
ChemicalBook. (2025). Ethyl bromoacetate and Phenylacetic acid derivatives spectral data. Retrieved from .
- National Institute of Standards and Technology (NIST).13C NMR Estimation Algorithms.
- Reich, H. J. (2022). Structure Determination Using NMR. University of Wisconsin-Madison.
Sources
- 1. This compound | 1261862-72-9 [chemicalbook.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of bromoethane C13 13-C nmr ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. isotope.com [isotope.com]
Technical Guide: Reactivity & Strategic Application of Ethyl 2-(3-bromo-2-methylphenyl)acetate
Executive Summary
Ethyl 2-(3-bromo-2-methylphenyl)acetate (CAS: 1261862-72-9) is a specialized bifunctional building block used primarily in the synthesis of pharmaceutical intermediates, specifically for kinase inhibitors and GPCR antagonists . Its structural value lies in the orthogonal reactivity of its two primary functional handles: an aryl bromide and an ethyl ester, separated by a sterically significant ortho-methyl group.
This guide details the chemo-selective transformations of this scaffold, emphasizing the "Ortho-Effect" imposed by the 2-methyl substituent, which modulates the reactivity of the 3-bromo position during palladium-catalyzed cross-couplings.
Chemical Profile
| Property | Specification |
| CAS Number | 1261862-72-9 |
| Molecular Formula | |
| Molecular Weight | 257.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Key Reactivity | Pd-catalyzed coupling (C-Br), Nucleophilic acyl substitution (Ester), Enolate alkylation ( |
Structural Analysis & Reactivity Map
The molecule features three distinct sites of reactivity, but their interplay is governed by steric crowding.
-
Site A (Aryl Bromide): The 3-bromo position is the primary site for C-C or C-N bond formation. Crucially, the 2-methyl group provides steric bulk. This prevents unwanted aggregation or side-reactions at the 2-position but requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition during catalysis.
-
Site B (Ethyl Ester): A standard electrophilic carbonyl. It serves as a "masked" acid or alcohol. In medicinal chemistry, this arm is often hydrolyzed to the acid to form amide linkers or reduced to the alcohol for ether formation.
-
Site C (Benzylic
-Methylene): The protons at position 1 (between the ring and carbonyl) are acidic ( ). They can be deprotonated for alkylation, but the adjacent 2-methyl group makes this position more crowded than in unsubstituted phenylacetates.
Visualization: Reactivity Architecture
Figure 1: Orthogonal reactivity map highlighting the three functionalizable sites. The dashed lines indicate convergent pathways for heterocycle formation.
Core Transformation: Sterically Hindered Suzuki-Miyaura Coupling
The most critical reaction for this scaffold is the Suzuki coupling to generate biaryl intermediates. The 2-methyl group creates a specific challenge: steric hindrance that slows down the oxidative addition of Palladium into the C-Br bond.
Mechanistic Insight (The "Ortho-Effect")
Standard conditions (e.g.,
Protocol: Optimized Biaryl Synthesis
Objective: Coupling of this compound with Phenylboronic acid.
Reagents:
-
Substrate: 1.0 equiv
-
Phenylboronic acid: 1.2 equiv
-
Catalyst:
(3 mol%) — Selected for stability and bite angle. -
Base:
(3.0 equiv) — Anhydrous conditions preferred to minimize ester hydrolysis. -
Solvent: 1,4-Dioxane / Water (9:1)
Step-by-Step Methodology:
-
Inerting: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Why:
species are oxygen-sensitive. -
Solvation: Add degassed 1,4-Dioxane/Water via syringe.
-
Activation: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS.
-
Checkpoint: Look for the disappearance of the starting material (M+H 257/259 pattern).
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (x2) and brine (x1). Dry over
.[1][2] -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Data Validation: The product should show the loss of the characteristic isotopic bromine pattern (1:1 ratio) in MS and the appearance of new aromatic protons in NMR.
Secondary Transformation: Chemo-selective Hydrolysis
Following the construction of the carbon skeleton, the ester is typically hydrolyzed to the carboxylic acid to enable amide coupling (common in peptidomimetics).
Challenge: Avoid decarboxylation or racemization (if alpha-chiral). Solution: Use Lithium Hydroxide (LiOH) in THF/Water, which is milder than NaOH and allows for kinetic control.
Workflow Visualization
Figure 2: Sequential workflow for converting the scaffold into a drug-like acid intermediate.
Applications in Drug Discovery
This scaffold is particularly relevant for:
-
Kinase Inhibitors: The 2-methyl group forces the phenyl ring out of planarity relative to the coupled biaryl system. This atropisomerism (or twisted conformation) is often exploited to fit into hydrophobic pockets of kinases (e.g., p38 MAP kinase or B-Raf) where flat molecules bind poorly.
-
P2X3 Receptor Antagonists: Similar phenylacetate derivatives have been explored as allosteric modulators, where the lipophilic bromine/methyl region interacts with transmembrane domains.
References
-
ChemicalBook. (2024). This compound Properties and CAS 1261862-72-9. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
BLD Pharm. (2024). Product Analysis: this compound. Retrieved from
-
Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Ligand Effects. Retrieved from
Sources
Technical Guide: Synthesis of Ethyl 2-(3-bromo-2-methylphenyl)acetate
Executive Summary
Ethyl 2-(3-bromo-2-methylphenyl)acetate is a high-value synthetic intermediate, particularly in the development of antagonists for G-protein coupled receptors (e.g., CRTH2, GPR40) and as a precursor for indole and isoquinoline scaffolds via intramolecular Heck or Buchwald-Hartwig cyclizations.[1]
This guide details the synthesis of this sterically congested phenylacetic ester. The presence of the ortho-methyl group (position 2) adjacent to the acetic ester side chain, combined with the meta-bromo substituent, introduces specific steric challenges that standard benzyl homologation protocols may fail to address.
This whitepaper outlines two distinct synthetic pathways:
-
The Scalable Homologation Route: A robust, 4-step protocol utilizing cyanide displacement, optimized for multi-gram to kilogram scales.[1]
-
The Discovery Route (Arndt-Eistert): A rapid, 3-step sequence for milligram-scale delivery where speed outweighs process safety concerns.[1]
Retrosynthetic Analysis
The target molecule relies on the one-carbon homologation of the commercially available 3-bromo-2-methylbenzoic acid .[1]
Figure 1: Retrosynthetic disconnection showing the linear homologation strategy.
Route A: The Scalable Homologation (Process Route)
This route is preferred for scale-up (>10g) due to the avoidance of explosive diazo intermediates.[1] It relies on the classical conversion of a benzyl halide to a nitrile, followed by alcoholysis.
Step 1: Chemoselective Reduction
Objective: Reduce the carboxylic acid without dehalogenating the aromatic bromine.
-
Reagents: Borane-Tetrahydrofuran (
) or Borane-Dimethyl Sulfide (BMS).[1] -
Rationale: Lithium Aluminum Hydride (
) can occasionally cause debromination at elevated temperatures.[1] Borane is highly chemoselective for carboxylic acids in the presence of aryl halides.
Protocol:
-
Dissolve 3-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous THF (0.5 M) under
. -
Cool to 0°C. Dropwise add
(1.0 M solution, 1.5 eq). -
Allow to warm to RT and stir for 12 hours.
-
Quench: Carefully add MeOH. Concentrate in vacuo.[1]
-
Workup: Partition between EtOAc and 1M HCl. Wash organic layer with brine, dry over
.[2] -
Yield Expectation: >90% (Colorless oil/solid).
Step 2: Benzylic Activation
Objective: Convert the alcohol to a leaving group (
-
Reagents: Phosphorus Tribromide (
) in DCM.
Protocol:
-
Dissolve the benzyl alcohol (1.0 eq) in DCM (0.3 M) at 0°C.
-
Add
(0.4 eq) dropwise (exothermic).[1] -
Stir at 0°C for 1 hour, then RT for 2 hours.
-
Workup: Quench with ice water. Extract with DCM.[1] Wash with saturated
.[1] -
Stability Note: The resulting 3-bromo-2-methylbenzyl bromide is a lachrymator and potentially unstable on silica gel.[1] Use crude if purity is >95% by NMR.
Step 3: Sterically Hindered Cyanation (Critical Step)
Objective: Displacement of the bromide by cyanide.
-
Challenge: The 2-methyl group creates significant steric hindrance for the
attack.[1] Standard reflux in aqueous ethanol often fails or is too slow. -
Solution: Use a polar aprotic solvent (DMSO) to accelerate the rate or Phase Transfer Catalysis (PTC).
Protocol (DMSO Method):
-
Suspend NaCN (1.5 eq) in dry DMSO (5 vol). Heat to 40°C to ensure partial dissolution.
-
Add the benzyl bromide (1.0 eq) solution in DMSO dropwise.
-
Caution: Exothermic. Maintain internal temperature <60°C to prevent runaway decomposition.[1]
-
Stir at 50–60°C for 4–6 hours. Monitor by TLC/HPLC.
-
Workup: Pour into large excess of water (destroys DMSO emulsion). Extract with
or Toluene.[1][3] Wash organics with water (3x) to remove DMSO. -
Safety: All aqueous waste must be treated with bleach (hypochlorite) to neutralize cyanide before disposal.[1]
Step 4: Pinner Alcoholysis (Esterification)
Objective: Convert the nitrile directly to the ethyl ester.
-
Reagents: Ethanol,
(conc), or gas.
Protocol:
-
Dissolve the nitrile (1.0 eq) in absolute Ethanol (10 vol).
-
Add conc.[1]
(3.0 eq) carefully. -
Reflux for 16–24 hours.[1] The intermediate imidate forms and hydrolyzes to the ester.
-
Workup: Cool, concentrate to remove bulk EtOH. Dilute with water/ice.[1] Extract with EtOAc.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
Route B: The Discovery Route (Arndt-Eistert)[1]
For medicinal chemistry applications (<1g) where time is critical and safety protocols for diazomethane are in place.
Figure 2: The Arndt-Eistert homologation sequence.[1][4]
-
Activation: Reflux acid with Thionyl Chloride (
) to form the acid chloride. -
Diazotization: Add acid chloride to excess ethereal diazomethane at 0°C (generated from Diazald). Warning: Explosion hazard.
-
Rearrangement: Dissolve the crude diazoketone in Ethanol. Add Silver Benzoate or Silver Oxide (
) catalyst.[1] Evolution of gas indicates the Wolff rearrangement is proceeding, generating the ketene intermediate which is trapped by ethanol.
Analytical Profile
To validate the synthesis, the following NMR characteristics are diagnostic for This compound :
| Position | Multiplicity | Approx.[1][5][6][7][8][9] Shift (ppm) | Integration | Assignment |
| Ar-H | Doublet/Multiplet | 7.45 - 7.55 | 1H | H-4 (Ortho to Br) |
| Ar-H | Multiplet | 7.05 - 7.15 | 2H | H-5, H-6 |
| -CH2- | Quartet | 4.15 | 2H | Ester Ethyl (-OCH2-) |
| Benzylic | Singlet | 3.75 | 2H | Ar-CH2-CO (Diagnostic) |
| Ar-CH3 | Singlet | 2.45 | 3H | Ar-CH3 (Diagnostic) |
| -CH3 | Triplet | 1.25 | 3H | Ester Ethyl (-CH3) |
Note: The benzylic singlet shift is critical. If the reaction failed and you have the starting benzoic ester, this peak will be absent.
Critical Process Parameters & Safety
Steric Hindrance (The "Ortho Effect")
The 2-methyl group significantly retards the
-
Mitigation: Do not rely on refluxing ethanol/water.[1] Use DMSO or DMF to increase the nucleophilicity of the cyanide ion. If using Phase Transfer Catalysis (PTC), use Tetrabutylammonium Bromide (TBAB) with Toluene/Water.[1]
Safety: Cyanide Handling
-
Hazard: NaCN is fatal if ingested or if acidified (HCN gas).
-
Control: Maintain pH > 10 in aqueous waste. Treat all glassware and waste with 10% Sodium Hypochlorite (Bleach) for 24 hours before disposal.[1]
Purification
The final ester is a high-boiling oil.[1]
-
Distillation: Possible under high vacuum (<1 mmHg), but flash chromatography is preferred for purity >98%.
-
Impurities: Watch for the "hydrolysis byproduct" (the phenylacetic acid) if the ethanolysis was not dry. This can be removed by washing the organic layer with dilute
.
References
-
General Cyanide Homologation: Adams, R.; Thal, A. F. "Benzyl Cyanide."[1][3][4][5][6] Organic Syntheses, Coll.[5][8][10] Vol. 1, p. 107 (1941). [1]
-
Arndt-Eistert Methodology: Bachmann, W. E.; Struve, W. S.[1] "The Arndt-Eistert Reaction."[1][4] Organic Reactions, 1, 38 (1942).
-
Synthesis of 2-Methylphenylacetic Acid Derivatives
-
Context: See patent CN101486654A for the nitration of 2-methylphenylacetic acid, establishing the stability of the core scaffold.
-
Context: See patent CN1927801A for industrial hydrolysis of methylphenylacetonitriles.
-
-
Bromination of Methylbenzoic Acids: International Journal of Innovative Science and Research Technology, Vol 5, Issue 6, 2020. (Discusses 3-bromo-2-methylbenzoic acid synthesis).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 3. CN1927801A - Preparation method of methylphenyl acetic acid - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 10. CN101891615A - Method for synthesizing bromoethyl acetate - Google Patents [patents.google.com]
Technical Monograph: Scalable Synthesis of Ethyl 2-(3-bromo-2-methylphenyl)acetate
A Strategic Intermediate for Atropisomeric Biaryl Scaffolds[1]
Executive Summary & Strategic Utility
Ethyl 2-(3-bromo-2-methylphenyl)acetate (CAS 1261862-72-9) is not merely a generic building block; it is a bifunctional linchpin designed for high-value medicinal chemistry campaigns.[1] Its structural architecture offers two distinct advantages:
-
The 3-Bromo Handle: Located ortho to the methyl group, this position is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] The adjacent methyl group provides critical steric lock , often essential for creating axially chiral (atropisomeric) biaryls found in kinase inhibitors and P2X3 antagonists.[1]
-
The Acetate Tail: The ethyl ester serves as a masked nucleophile for cyclization (e.g., to isoquinolines) or a precursor for homologation.[1]
Core Thesis: Direct bromination of ethyl 2-(o-tolyl)acetate fails to yield this compound due to electronic directing effects favoring the 4- and 6-positions.[1] Therefore, a bottom-up construction strategy starting from pre-functionalized 3-bromo-2-methylbenzyl derivatives is the only self-validating protocol for high-purity synthesis.[1]
Retrosynthetic Logic & Causality
To ensure scientific integrity, we must first disqualify the intuitive but flawed approach of direct electrophilic aromatic substitution (EAS).[1]
-
The Flawed Route (Direct Bromination): Attempting to brominate ethyl 2-(2-methylphenyl)acetate results in a mixture of 4-bromo and 6-bromo isomers.[1] The 2-methyl group sterically shields the 3-position, and the alkyl groups direct electrophiles para to themselves.[1]
-
The Validated Route (Cyanation-Pinner): The most robust industrial route utilizes 3-bromo-2-methylbenzyl bromide as the starting material.[1] This ensures the halogen is regiochemically fixed before the carbon chain extension.[1]
DOT Visualization: Retrosynthetic Disconnection
Figure 1: Retrosynthetic logic illustrating the necessity of the "Pre-brominated" approach over direct functionalization.
Detailed Experimental Protocol
This protocol utilizes a Cyanation-Ethanolysis sequence .[1][2] This system is self-validating because the intermediate nitrile has a distinct IR signature (
Phase 1: Nucleophilic Substitution (Cyanation)[1]
Objective: Convert 3-bromo-2-methylbenzyl bromide to 2-(3-bromo-2-methylphenyl)acetonitrile.
-
Reagents: 3-bromo-2-methylbenzyl bromide (1.0 eq), Sodium Cyanide (1.2 eq), DMF (anhydrous).[1]
-
Critical Control Point: Temperature control is vital.[1] Exotherms can lead to dimerization.[1]
Step-by-Step:
-
Charge a reactor with 3-bromo-2-methylbenzyl bromide dissolved in DMF (5 vol).
-
Cool the solution to 0°C.
-
Add NaCN portion-wise over 30 minutes. Reasoning: Prevents runaway exotherms and suppresses the formation of dialkylated byproducts.[1]
-
Allow to warm to 25°C and stir for 4 hours.
-
Validation: Check TLC or HPLC. Disappearance of starting bromide (
~4.5 min) and appearance of nitrile ( ~3.2 min).[1] -
Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).[1]
Phase 2: The Pinner Reaction (One-Pot Hydrolysis/Esterification)[1]
Objective: Convert the nitrile directly to the ethyl ester without isolating the carboxylic acid.
-
Reagents: Crude Nitrile, Ethanol (absolute),
(conc.) or gas.[1]
Step-by-Step:
-
Dissolve the crude nitrile in absolute Ethanol (10 vol).
-
Cool to 0°C.
-
Slowly add conc.
(3.0 eq) dropwise. Caution: Highly exothermic.[1] -
Heat to reflux (
) for 6–8 hours. -
Validation: Monitor the disappearance of the nitrile peak at
via IR or HPLC. -
Purification: Concentrate ethanol, neutralize with saturated
, extract with DCM. Vacuum distillation is recommended for high purity ( ).[1]
Data Presentation & Troubleshooting
The following data summarizes typical yields and impurity profiles observed during optimization of this scaffold.
| Parameter | Route A: Cyanation/Pinner | Route B: Arndt-Eistert | Route C: Direct Bromination |
| Starting Material | 3-bromo-2-methylbenzyl bromide | 3-bromo-2-methylbenzoic acid | Ethyl 2-(o-tolyl)acetate |
| Overall Yield | 78 - 85% | 60 - 65% | < 15% (Target Isomer) |
| Regio-Purity | > 99% (Defined by SM) | > 99% | ~20% (Mixture) |
| Scalability | High (Process friendly) | Low (Diazomethane hazard) | High (But wrong product) |
| Key Impurity | Benzyl alcohol derivative | Diazoketone oligomers | 4-bromo isomer |
Impurity Logic Flow
Understanding why impurities form allows for proactive prevention.[1]
Figure 2: Impurity formation pathways during the critical cyanation step.[1]
Expert Insights on Downstream Application
As a drug development professional, understanding the "3-Bromo-2-Methyl" motif is crucial.[1] This is not a silent scaffold.
-
The Ortho-Effect: The 2-methyl group forces any substituent at the 1-position (the acetate tail) out of the plane of the benzene ring.[1] This pre-organization can significantly boost binding affinity in enzyme pockets by reducing the entropic penalty of binding.[1]
-
Cross-Coupling Partner: When using this compound in Suzuki couplings, standard catalysts (e.g.,
) may fail due to the steric hindrance of the adjacent methyl group.[1]-
Recommendation: Use Buchwald precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2) which are designed to handle sterically demanding aryl halides [1].[1]
-
References
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research. [Link][1]
-
Organic Syntheses. (2010). General Procedures for Pinner Reaction and Nitrile Hydrolysis. Organic Syntheses Coll.[1] Vol.[Link][1]
-
Vertex AI Search. (2025).[1][4] Patent Landscape for 3-bromo-2-methylphenylacetic acid derivatives. Google Patents Analysis. [1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate - Google Patents [patents.google.com]
- 3. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 4. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02681D [pubs.rsc.org]
- 5. CN101891615A - Method for synthesizing bromoethyl acetate - Google Patents [patents.google.com]
- 6. CN1927801A - Preparation method of methylphenyl acetic acid - Google Patents [patents.google.com]
- 7. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Key intermediates in Ethyl 2-(3-bromo-2-methylphenyl)acetate synthesis
An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-bromo-2-methylphenyl)acetate: Core Intermediates and Strategic Pathways
Authored by: A Senior Application Scientist
Abstract
This compound is a valuable substituted phenylacetate ester, frequently employed as a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its structural arrangement, featuring a bromine atom and a methyl group on the phenyl ring, offers multiple points for further chemical modification, making it a versatile intermediate. This technical guide provides an in-depth analysis of the prevalent synthetic strategies for obtaining this compound, with a primary focus on the identification, synthesis, and characterization of its key intermediates. We will explore multiple convergent pathways, elucidating the chemical logic behind each transformation and providing field-tested protocols for researchers, chemists, and professionals in drug development.
Retrosynthetic Analysis and Strategic Overview
A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The target molecule is an ester, which points to a disconnection at the ester bond, revealing ethanol and the corresponding carboxylic acid, 2-(3-bromo-2-methylphenyl)acetic acid (1) , as the immediate precursors. This carboxylic acid is the central pivot for most synthetic routes.
Further disconnection of the acetic acid side chain from the aromatic ring suggests a precursor that can be converted into a two-carbon acid. This can be achieved from a benzyl cyanide (2-(3-bromo-2-methylphenyl)acetonitrile ) via hydrolysis, or from a benzyl halide (3-bromo-2-methylbenzyl bromide ) which can then be cyanated. Alternatively, an aryl ketone (3-bromo-2-methylacetophenone ) can be transformed via the Willgerodt-Kindler reaction. These intermediates trace back to simpler, commercially available starting materials like 2-methyltoluene or 2-methylacetophenone.
The following diagram illustrates the primary retrosynthetic disconnections and the key intermediates that form the basis of our discussion.
Caption: Retrosynthetic analysis of this compound.
Pathway I: Synthesis via Benzylic Functionalization of 2-Methyltoluene
This is arguably the most common and cost-effective route, starting from the readily available 2-methyltoluene. The strategy involves sequential bromination, first on the aromatic ring and then at the benzylic position, followed by chain extension and functional group transformations.
Key Intermediate: 3-bromo-2-methylbenzyl bromide (3)
The synthesis of this di-brominated intermediate is a two-step process from 2-methyltoluene.
Step A: Electrophilic Aromatic Bromination of 2-Methyltoluene
The first crucial step is the regioselective bromination of 2-methyltoluene. The methyl group is an ortho-, para-director. To achieve bromination at the 3-position (meta to the methyl group), a direct bromination is not feasible. A more strategic approach involves starting with 2-methylaniline, performing bromination, and then removing the amino group via a Sandmeyer reaction. However, for the direct synthesis from a brominated precursor, one might start with 1,3-dibromobenzene. A Grignard reaction followed by methylation can yield 3-bromo-toluene, but this is less direct. A more practical industrial approach often involves carefully controlled bromination of 2-methyl-3-nitroaniline followed by deamination and reduction, or other multi-step sequences to achieve the desired substitution pattern. For the purpose of this guide, we will consider the synthesis from a pre-functionalized precursor. A documented route involves the reaction of 1,3-dibromobenzene with n-butyllithium and deuterated iodomethane, though a non-deuterated version is analogous.[1]
Step B: Radical Bromination of 3-bromo-2-methyltoluene
Once 3-bromo-2-methyltoluene is obtained, the next step is a free-radical bromination at the benzylic position. This reaction is highly selective for the benzylic carbon due to the resonance stabilization of the resulting benzyl radical.
-
Causality of Experimental Choices:
-
Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination. It provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic ring.
-
Initiator: A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to start the chain reaction by generating the initial bromine radical.
-
Solvent: An inert solvent, typically carbon tetrachloride (CCl₄) or cyclohexane, is used to dissolve the reactants without participating in the reaction.
-
Key Intermediate: 2-(3-bromo-2-methylphenyl)acetonitrile (2)
The conversion of the benzyl bromide to the nitrile is a classic nucleophilic substitution (SN2) reaction. This step is critical as it introduces the second carbon atom of the future acetic acid side chain.
-
Mechanism: The cyanide ion (CN⁻), typically from NaCN or KCN, acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.
-
Trustworthiness of Protocol: The success of this reaction hinges on ensuring the quality of the benzyl bromide and using an appropriate solvent system. A polar aprotic solvent like DMSO or DMF is often used to dissolve the cyanide salt and promote the SN2 reaction. Phase-transfer catalysts can also be employed to facilitate the reaction in a two-phase system.
Key Intermediate: 2-(3-bromo-2-methylphenyl)acetic acid (1)
The hydrolysis of the nitrile to a carboxylic acid is the penultimate step. This transformation can be achieved under either acidic or basic conditions.[2][3][4]
-
Acidic Hydrolysis: The nitrile is heated with a strong acid (e.g., H₂SO₄ or HCl) in water. The reaction proceeds via protonation of the nitrogen atom, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid and ammonium salt.[3]
-
Basic Hydrolysis: The nitrile is refluxed with a strong base (e.g., NaOH or KOH). This involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, forming an imidic acid salt that tautomerizes to an amide. The amide is then hydrolyzed under the basic conditions to the carboxylate salt, which is protonated in a final acidic workup step to yield the carboxylic acid.
Final Step: Fischer Esterification
The final product is obtained through the esterification of 2-(3-bromo-2-methylphenyl)acetic acid with ethanol. The Fischer esterification is an acid-catalyzed equilibrium reaction.[5]
-
Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by ethanol.[6]
-
Driving the Equilibrium: To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (ethanol) or by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus.
The overall workflow for Pathway I is depicted below.
Caption: Workflow for the synthesis of the target molecule via Pathway I.
Pathway II: Synthesis via the Willgerodt-Kindler Reaction
An alternative and powerful route utilizes the Willgerodt-Kindler reaction, which transforms an aryl ketone into a terminal thioamide, subsequently hydrolyzed to the carboxylic acid. This pathway is particularly useful if 2-methylacetophenone is a more accessible starting material.
Key Intermediate: 3-bromo-2-methylacetophenone (4)
The synthesis begins with the bromination of 2-methylacetophenone. The acetyl group is a meta-director, while the methyl group is an ortho-, para-director. The directing effects are complex, but conditions can be optimized to favor bromination at the 3-position. A common procedure involves using bromine in the presence of a Lewis acid like aluminum chloride.[7]
The Willgerodt-Kindler Reaction
This reaction is the cornerstone of Pathway II. It involves heating the aryl ketone (3-bromo-2-methylacetophenone) with elemental sulfur and a secondary amine, typically morpholine.[8][9][10]
-
Mechanism Insight: The reaction is thought to proceed through the formation of an enamine from the ketone and morpholine.[10] This enamine then attacks sulfur. A series of complex rearrangements, potentially involving aziridine intermediates, leads to the migration of the carbonyl function to the terminal carbon of the alkyl chain, resulting in a morpholine thioamide.[8][10]
-
Hydrolysis: The resulting thioamide is then hydrolyzed, usually with a strong acid or base, to yield the desired 2-(3-bromo-2-methylphenyl)acetic acid (1).
-
Advantages: This reaction allows for a unique transformation, directly establishing the phenylacetic acid moiety from an acetophenone in a one-pot procedure for the thioamide formation. Recent advancements using microwave-assisted heating have significantly reduced reaction times and improved yields.[11]
Final Step: Esterification
The final step is the same Fischer esterification described in Pathway I, converting the carboxylic acid (1) to the target ethyl ester.
The workflow for Pathway II is summarized in the diagram below.
Caption: Workflow for the synthesis of the target molecule via Pathway II.
Experimental Protocols and Data
This section provides representative, step-by-step protocols for the synthesis of key intermediates.
Protocol 1: Synthesis of 3-bromo-2-methylbenzaldehyde from (3-bromo-2-methylphenyl)methanol
This protocol details the oxidation of the corresponding benzyl alcohol to the aldehyde, a potential starting point for further homologation.
-
Dissolve (3-bromo-2-methylphenyl)methanol (24 g, 119 mmol) in dichloromethane (240 mL) in a round-bottom flask equipped with a magnetic stirrer.[12][13]
-
Add activated manganese (IV) oxide (103 g, 1.2 mol) to the solution.[12][13]
-
Stir the resulting suspension vigorously at room temperature overnight.[12][13]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[12][13]
-
Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the manganese dioxide.[13]
-
Wash the filter cake with additional dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.[13]
-
Purify the crude aldehyde by column chromatography on silica gel using a hexane:ethyl acetate (10:1) eluent system to afford pure 3-bromo-2-methylbenzaldehyde.[12][13]
Protocol 2: Fischer Esterification of 2-(3-bromo-2-methylphenyl)acetic acid
This protocol describes the final conversion to the target molecule.
-
To a stirred solution of 2-(3-bromo-2-methylphenyl)acetic acid (10.0 g, 43.65 mmol) in absolute ethanol (100 mL) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.
-
Carefully add concentrated sulfuric acid (2.5 mL) dropwise as a catalyst.
-
After the addition, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. A Dean-Stark trap can be used to remove water.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (50 mL), a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, and finally with brine (50 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Table 1: Summary of Reaction Parameters
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| Benzylic Bromination | 3-bromo-2-methyltoluene | NBS, AIBN, CCl₄ | 3-bromo-2-methylbenzyl bromide | 70-85% |
| Cyanation | 3-bromo-2-methylbenzyl bromide | NaCN, DMSO | 2-(3-bromo-2-methylphenyl)acetonitrile | >90% |
| Nitrile Hydrolysis | 2-(3-bromo-2-methylphenyl)acetonitrile | H₂SO₄, H₂O | 2-(3-bromo-2-methylphenyl)acetic acid | 85-95% |
| Willgerodt-Kindler | 3-bromo-2-methylacetophenone | Sulfur, Morpholine | Intermediate Thioamide | 60-80% |
| Esterification | 2-(3-bromo-2-methylphenyl)acetic acid | Ethanol, H₂SO₄ | This compound | >90% |
Note: Yields are representative and can vary based on reaction scale and optimization.
Conclusion
The synthesis of this compound can be effectively achieved through several strategic pathways, primarily pivoting around the formation of the key intermediate, 2-(3-bromo-2-methylphenyl)acetic acid. The choice of the optimal route depends on factors such as the availability and cost of starting materials, scalability, and safety considerations. The benzylic functionalization pathway starting from 2-methyltoluene offers a robust and high-yielding sequence. Alternatively, the Willgerodt-Kindler reaction provides a powerful method for converting a corresponding acetophenone derivative. A thorough understanding of the mechanisms and the rationale behind the experimental conditions for each step is paramount for the successful and efficient synthesis of this versatile chemical intermediate.
References
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-
National Toxicology Program. Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). [Link]
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Organic Syntheses. Acetophenone, 3-bromo-. [Link]
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Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]
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Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]
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ResearchGate. Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. [Link]
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WIPO Patentscope. Process for the preparation of .alpha.-bromo-phenylacetic acids. [Link]
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Shaalaa.com. How will you convert methyl bromide (bromomethane) to acetic acid (ethanoic acid)?. [Link]
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YouTube. Preparation of Carboxylic acid from nitriles|Acetic acid|Methyl Cyanide| Organic Chemistry|Class-12|. [Link]
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MSU chemistry. Willgerodt‐Kindler Reac1on. [Link]
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ResearchGate. Esterification of 2-bromo-3-phenylpropanoic acid ; methyl 2-bromo-3-phenylpropanoate | Request PDF. [Link]
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Filo. Methyl cyanide can be converted into acetic acid by:. [Link]
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LibreTexts. 22.3. Reaction of acyl derivatives with weak nucleophiles | Organic Chemistry II. [Link]
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Methodological & Application
Application Notes and Protocols: Ethyl 2-(3-bromo-2-methylphenyl)acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Scaffolds
Ethyl 2-(3-bromo-2-methylphenyl)acetate is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a sterically hindered ortho-substituted aryl bromide coupled with a readily transformable ethyl ester, offers a unique platform for the construction of complex molecular architectures. The strategic placement of the bromine atom ortho to a methyl group and meta to the acetic ester moiety allows for selective functionalization through a variety of cross-coupling reactions. This application note provides a comprehensive guide to the synthesis and application of this versatile building block, offering detailed protocols and mechanistic insights for its use in key organic transformations. The derivatized products, particularly biaryl acetic acids, are of significant interest as they are common structural motifs in non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3]
Synthesis of this compound
The synthesis of the title compound can be achieved in a two-step sequence starting from 2-methylphenylacetonitrile, involving hydrolysis to the corresponding carboxylic acid followed by esterification.
Part 1: Synthesis of 2-(3-bromo-2-methylphenyl)acetic acid
A plausible synthetic route to the precursor, 2-(3-bromo-2-methylphenyl)acetic acid[4], involves the hydrolysis of the corresponding nitrile. A general method for producing methylphenylacetic acids from their nitrile precursors involves heating in a sulfuric acid solution.[5] Alternatively, direct bromination of a substituted phenylacetic acid can be employed. For instance, 4-methoxyphenylacetic acid can be regioselectively brominated using bromine in acetic acid.[6]
Proposed Protocol for the Synthesis of 2-(2-Bromo-3-methylphenyl)acetic acid:
-
Nitration: 2-methylphenylacetic acid can be nitrated to introduce a nitro group, which can later be converted to the bromo substituent. A method for the synthesis of 2-methyl-3-nitrophenylacetic acid involves reacting 2-methylphenylacetic acid with nitric acid in acetic anhydride and dichloromethane at low temperatures.[7]
-
Reduction: The resulting nitro compound is then reduced to the corresponding aniline.
-
Sandmeyer Reaction: The aniline is converted to the bromo-derivative via a Sandmeyer reaction.
-
Hydrolysis (if starting from nitrile): In a four-necked flask, add the starting methylphenylacetonitrile to a pre-prepared 30-70% sulfuric acid solution at a temperature of 90-150°C.[5] The reaction is heated at reflux and monitored until the nitrile is consumed.[5] After cooling, the acidic aqueous layer is removed, and the oily product layer is neutralized with a base such as sodium hydroxide.[5] The resulting sodium salt is then acidified with an inorganic acid to precipitate the carboxylic acid, which is then washed and dried.[5]
Part 2: Esterification to this compound
The carboxylic acid is then esterified to yield the final product. A common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Protocol for Esterification:
-
To a stirred solution of 2-(3-bromo-2-methylphenyl)acetic acid in ethanol at 0°C, add a catalytic amount of a strong acid such as p-toluenesulfonic acid.[8]
-
Allow the mixture to warm to room temperature and stir for 10-12 minutes.[8]
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.[8]
-
Remove the excess ethanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.[8]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[8]
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety of this compound is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Acetic Acid Derivatives
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[9][10] This reaction is particularly valuable for the synthesis of biaryl scaffolds, which are prevalent in many pharmaceutical compounds.[10][11] The products of Suzuki coupling of this compound are precursors to a class of non-steroidal anti-inflammatory drugs (NSAIDs).[2][12]
Mechanistic Considerations: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[13]
Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Protocol for Suzuki-Miyaura Coupling:
A protocol adapted from the Suzuki coupling of 2,5-dibromo-3-methylthiophene can be employed.[14][15]
-
In a reaction vessel, combine this compound (1 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2.5-5 mol%), and a base like K₃PO₄ (2 eq).[14]
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.[14]
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at a temperature of around 90°C for 12 hours.[14]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Typical Reagents for Suzuki-Miyaura Coupling
| Reagent Type | Examples | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Catalyzes the cross-coupling reaction. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium catalyst and influences reactivity. |
| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Activates the organoboron species for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and influences reaction rate. |
Heck Reaction: Synthesis of Substituted Cinnamic Acid Derivatives
The Heck reaction is a palladium-catalyzed C-C bond formation between an aryl halide and an alkene.[16][17] This reaction can be used to introduce a vinyl group at the 3-position of the phenyl ring of this compound, leading to the formation of substituted cinnamic acid derivatives.
Mechanistic Considerations: The Heck reaction mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond, β-hydride elimination to form the product and a hydridopalladium complex, and finally, reductive elimination to regenerate the Pd(0) catalyst.[18]
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle of the Heck reaction.
Protocol for Heck Reaction:
-
In a sealed tube, combine this compound (1 eq), the desired alkene (1.5-2 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a phosphine ligand like P(o-tol)₃ (2-10 mol%), and a base, for example, NEt₃ (2-3 eq).[16]
-
Add a suitable solvent, such as DMF or NMP.
-
Heat the reaction mixture at a temperature ranging from 100 to 140°C.[19]
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography.
Sonogashira Coupling: Synthesis of Alkynyl-Substituted Phenylacetates
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction would install an alkynyl group at the 3-position of the phenyl ring of the title compound.
Protocol for Sonogashira Coupling:
-
To a solution of this compound (1 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) salt (e.g., CuI, 1-10 mol%).
-
Add a base, typically an amine such as triethylamine or diisopropylamine.
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination: Synthesis of Amino-Substituted Phenylacetates
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction can be used to introduce a primary or secondary amine at the 3-position of the phenyl ring.
Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine this compound (1 eq), the desired amine (1.2-1.5 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOtBu, K₂CO₃).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture at 80-110°C until the starting material is consumed.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Medicinal Chemistry Relevance
Phenylacetic acid derivatives are important scaffolds in medicinal chemistry, with applications as anti-inflammatory agents, analgesics, and anticancer agents.[20][21] The biaryl acetic acid derivatives that can be synthesized from this compound via Suzuki coupling are of particular interest as they are analogs of well-known NSAIDs like felbinac (4-biphenylacetic acid).[3][22] These compounds typically exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[1] The ability to readily diversify the "outer" phenyl ring through the Suzuki coupling allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.[23]
Conclusion
This compound is a strategically important building block for organic synthesis. Its utility is primarily demonstrated through its participation in a variety of palladium-catalyzed cross-coupling reactions, which provide access to a wide range of functionalized phenylacetate derivatives. The protocols and mechanistic insights provided in this application note serve as a guide for researchers to effectively utilize this compound in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
References
- CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents.
-
2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH. URL: [Link]
-
Esterfication of 2,2,2-triphenylethanoic acid - Chemistry Stack Exchange. URL: [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. URL: [Link]
- CN1927801A - Preparation method of methylphenyl acetic acid - Google Patents.
-
Process for the preparation of .alpha.-bromo-phenylacetic acids - WIPO Patentscope. URL: [Link]
- US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents.
-
Suzuki reaction - Wikipedia. URL: [Link]
-
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide - MDPI. URL: [Link]
-
(PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - ResearchGate. URL: [Link]
-
2-(2-Bromo-3-methylphenyl)acetic acid | C9H9BrO2 | CID 18357446 - PubChem. URL: [Link]
-
3-Biphenylylacetic acid | C14H12O2 | CID 32153 - PubChem - NIH. URL: [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. URL: [Link]
-
(PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchGate. URL: [Link]
-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. URL: [Link]
-
Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC - NIH. URL: [Link]
-
Design and Synthesis of New Benzimidazole–Biphenyl Scaffolds as Anti‐Inflammatory, Antioxidant Agents and Computational Screening - ResearchGate. URL: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. URL: [Link]
-
Esterification of 2-bromo-3-phenylpropanoic acid ; methyl 2-bromo-3-phenylpropanoate | Request PDF - ResearchGate. URL: [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. URL: [Link]
-
Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis | Journal of Medicinal Chemistry - ACS Publications. URL: [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. URL: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. URL: [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. URL: [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. URL: [Link]
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Nonsteroidal anti-inflammatory drugs as scaffolds for the design of 5-lipoxygenase inhibitors - PubMed. URL: [Link]
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Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. URL: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - University of Windsor. URL: [Link]
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Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC - NIH. URL: [Link]
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The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation - RSC Publishing. URL: [Link]
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Heck Reaction - Chemistry LibreTexts. URL: [Link]
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The Suzuki Reaction - Chem 115 Myers. URL: [Link]
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Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. URL: [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. URL: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron and Organosilicon Compounds - University of Windsor. URL: [Link]
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Application Notes and Protocols: Suzuki Coupling of Ethyl 2-(3-bromo-2-methylphenyl)acetate
Introduction: Navigating Steric Hindrance in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of biaryls, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[5][6]
This application note provides a detailed protocol for the Suzuki coupling of Ethyl 2-(3-bromo-2-methylphenyl)acetate, a substrate that presents a significant steric challenge due to the ortho-methyl group. The presence of this substituent in close proximity to the reactive bromide can impede the crucial oxidative addition step in the catalytic cycle.[7] Therefore, careful selection of the catalyst, ligand, and reaction conditions is paramount to achieving high yields. We will delve into a field-proven protocol, explain the rationale behind the chosen conditions, and provide a comprehensive troubleshooting guide to empower researchers in overcoming common hurdles.
Core Principles and Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound) to form a Pd(II) complex.[5][8][9] The steric hindrance from the ortho-methyl group can slow this step.
-
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][10][11]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11][12]
The choice of a bulky, electron-rich phosphine ligand is critical for promoting the oxidative addition of sterically hindered aryl bromides and for stabilizing the palladium catalyst throughout the cycle.[5][7][12][13][14]
Experimental Protocol
This protocol is designed for the Suzuki coupling of this compound with a generic arylboronic acid. Researchers should adapt the quantities based on their specific needs while maintaining the stoichiometry.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) | Supplier (Example) |
| This compound | C11H13BrO2 | 257.12 | - | 257 mg | 1.0 | Sigma-Aldrich |
| Arylboronic Acid | Ar-B(OH)2 | Variable | - | 1.2 equiv | 1.2 | Combi-Blocks |
| Pd(OAc)2 (Palladium(II) acetate) | C4H6O4Pd | 224.50 | - | 2.2 mg | 0.01 (1 mol%) | Strem Chemicals |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | C26H35O2P | 426.52 | - | 8.5 mg | 0.02 (2 mol%) | MilliporeSigma |
| K3PO4 (Potassium phosphate, tribasic) | K3PO4 | 212.27 | - | 637 mg | 3.0 | Fisher Scientific |
| Toluene | C7H8 | 92.14 | Anhydrous | 5 mL | - | Acros Organics |
| 1,4-Dioxane | C4H8O2 | 88.11 | Anhydrous | 5 mL | - | Alfa Aesar |
| Water | H2O | 18.02 | Degassed | 1 mL | - | - |
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (1 mol%), and SPhos (2 mol%).
-
Degassing: Seal the flask with a septum and purge with argon for 10-15 minutes. Alternatively, evacuate the flask and backfill with argon, repeating this cycle three times. A robust inert atmosphere is crucial to prevent oxidation of the Pd(0) species.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL), anhydrous 1,4-dioxane (5 mL), and degassed water (1 mL) via syringe. The solvent mixture is chosen to ensure solubility of both organic and inorganic reagents.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).[15]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mechanism & Theory
The success of the Suzuki coupling for sterically hindered substrates hinges on the careful selection of the ligand. Bulky, electron-rich phosphine ligands like SPhos are highly effective for several reasons:
-
Promotion of Oxidative Addition: Their electron-donating nature increases the electron density on the palladium center, facilitating its insertion into the C-Br bond.
-
Steric Influence: The bulkiness of the ligand promotes the formation of a monoligated palladium species, which is highly reactive in the oxidative addition step.[12]
-
Stabilization of the Catalyst: The ligand stabilizes the palladium catalyst throughout the catalytic cycle, preventing decomposition (e.g., formation of palladium black) and leading to higher turnover numbers.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | - Inactive catalyst (Pd(0) oxidized) - Insufficiently degassed solvents/reagents - Poor quality boronic acid | - Ensure rigorous degassing of all solvents and the reaction vessel. - Use fresh, high-purity palladium precursor and ligand. - Check the quality of the boronic acid; consider converting it to the corresponding trifluoroborate salt or pinacol ester for enhanced stability. |
| Formation of homocoupled product (Ar-Ar) | - Presence of oxygen leading to oxidative homocoupling of the boronic acid.[9] - Decomposition of the palladium catalyst. | - Improve degassing procedures. - Use a slightly lower reaction temperature. - Ensure a slight excess of the boronic acid is used. |
| Protodeborylation of the boronic acid | - Presence of excess water or protic solvents. - Prolonged reaction times at high temperatures. | - Use anhydrous solvents and limit the amount of water. - Monitor the reaction closely and stop it once the starting material is consumed. |
| Hydrolysis of the ester group | - Strong basic conditions and prolonged heating. | - Consider using a milder base such as K2CO3 or CsF. - Reduce the reaction temperature if conversion is still efficient. |
| Difficulty in product purification | - Co-elution with byproducts (e.g., homocoupled boronic acid). | - Perform an aqueous wash with a dilute base (e.g., 1M NaOH) to remove residual boronic acid before chromatography. |
Conclusion
The Suzuki-Miyaura cross-coupling of sterically hindered substrates like this compound is a powerful transformation that can be achieved with high efficiency through the judicious choice of a modern catalyst system. The use of bulky, electron-rich phosphine ligands such as SPhos is key to overcoming the steric challenge posed by the ortho-substituent. By following this detailed protocol and understanding the underlying mechanistic principles, researchers can confidently apply this methodology to the synthesis of complex biaryl structures relevant to drug discovery and materials science.
References
- Suzuki Cross-Coupling Mechanism | Organic Chemistry - YouTube. (2020, June 5).
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- The Suzuki Reaction - Chem 115 Myers.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.
- Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens | Journal of the American Chemical Society.
- Dialkylbiaryl phosphine ligands - Wikipedia.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6).
- (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate.
- Suzuki cross-coupling reaction - YouTube. (2020, February 13).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. (2022, January 4).
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego.
- How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23).
- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry. (2023, September 27).
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[8][12]-Fused Indole Heterocycles - ACS Publications. (2014, February 27). Retrieved from _
- Pd‐catalyzed Suzuki cross coupling of ethyl bromofluoroacetate with aryl boronic acids. - ResearchGate.
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC - NIH. (2019, September 27).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024, September 16).
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. wwjmrd.com [wwjmrd.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Heck Reaction of Ethyl 2-(3-bromo-2-methylphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Substrates in C-C Bond Formation
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, including pharmaceuticals and agrochemicals.[2][3] However, the efficiency of the Heck reaction can be significantly influenced by the steric and electronic properties of the substrates.[3] Ethyl 2-(3-bromo-2-methylphenyl)acetate presents a notable challenge due to the presence of a methyl group ortho to the bromine atom, which introduces steric hindrance around the reaction center. This steric impediment can hinder the initial oxidative addition step of the palladium catalyst to the aryl bromide, a critical phase in the catalytic cycle.[4]
This document serves as a comprehensive guide to understanding and implementing the Heck reaction for this sterically hindered substrate. We will delve into the mechanistic nuances, explore the critical reaction parameters, and provide a detailed, field-proven protocol to achieve successful coupling. The insights and procedures outlined herein are designed to empower researchers to navigate the complexities of this transformation and apply it effectively in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Blueprint
A thorough understanding of the Heck reaction mechanism is paramount for rational optimization and troubleshooting. The catalytic cycle, which primarily involves palladium(0) and palladium(II) intermediates, can be dissected into four key steps:[4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This step, often rate-limiting, is particularly sensitive to steric hindrance. The presence of the ortho-methyl group on this compound can slow down this process, necessitating more forcing conditions or specialized catalyst systems.
-
Migratory Insertion (Carbopalladation): The resulting arylpalladium(II) complex coordinates with the alkene (e.g., an acrylate). Subsequently, the aryl group migrates to one of the olefinic carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.
-
β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on the carbon adjacent to the palladium-bearing carbon (the β-position) is eliminated. This step forms the final substituted alkene product and a hydridopalladium(II) complex. The regioselectivity of this step is crucial and is influenced by steric and electronic factors.
-
Reductive Elimination and Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct. The base is crucial for neutralizing the hydrogen halide produced during the reaction, thus allowing the catalytic cycle to continue.[4]
Optimizing Reaction Conditions for a Sterically Hindered Substrate
The success of the Heck reaction with this compound hinges on the careful selection of several key parameters. The steric hindrance from the ortho-methyl group necessitates conditions that can overcome the activation barrier for oxidative addition and promote efficient catalysis.
| Parameter | Recommended Conditions & Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (Palladium(II) Acetate): A common and effective precatalyst that is reduced in situ to the active Pd(0) species.[4] Herrmann's Catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)): A highly active palladacycle precatalyst known for its efficacy in challenging Heck couplings, including those with sterically hindered aryl bromides. |
| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃): A bulky electron-rich phosphine ligand that can facilitate oxidative addition and stabilize the palladium catalyst. N-Heterocyclic Carbenes (NHCs): Ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) are highly effective for sterically demanding substrates due to their strong σ-donating properties and thermal stability.[5][6] |
| Base | Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): Often preferred for sterically hindered substrates as they are less prone to side reactions compared to amine bases. They are effective at neutralizing the HBr formed.[6] Organic Bases (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)): Can also be used, but careful optimization is required to avoid potential side reactions. |
| Solvent | Polar Aprotic Solvents (e.g., DMF, DMAc, NMP): These solvents are generally effective in dissolving the reactants and promoting the reaction.[2] DMAc is often a good choice for reactions requiring higher temperatures.[6] |
| Temperature | 100-140 °C: Higher temperatures are typically necessary to overcome the steric hindrance and drive the reaction to completion.[5] The optimal temperature will depend on the specific catalyst system and solvent used. |
| Alkene Partner | Electron-deficient alkenes (e.g., Ethyl acrylate, Methyl acrylate, Acrylonitrile): These are the most common and effective coupling partners for the Heck reaction.[7] |
Detailed Experimental Protocol
This protocol is a robust starting point for the Heck reaction of this compound with ethyl acrylate. It is crucial to perform the reaction under an inert atmosphere to prevent oxidation of the palladium catalyst and phosphine ligands.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous potassium carbonate (2.0 equiv) and anhydrous N,N-dimethylacetamide (DMAc) to the flask.
-
Addition of Alkene: Add ethyl acrylate (1.5 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, ethyl 2-(2-methyl-3-(2-(ethoxycarbonyl)vinyl)phenyl)acetate.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., an NHC-ligated palladium catalyst), or a stronger, more soluble base like cesium carbonate.
-
Side Products: Potential side products can arise from the dimerization of the alkene (Heck-type self-coupling) or reduction of the aryl bromide. Careful control of the reaction conditions, particularly the stoichiometry of the alkene, can minimize these side reactions.
-
Ligand Selection: The choice of ligand is critical. For this sterically hindered substrate, bulky and electron-rich phosphines or N-heterocyclic carbenes are generally superior to less sterically demanding ligands like triphenylphosphine.
-
Jeffery Conditions: For some challenging Heck reactions, "Jeffery conditions," which involve the use of a phase-transfer catalyst like a tetraalkylammonium salt, can be beneficial.[8]
Conclusion
The Heck reaction of this compound, while challenging due to steric hindrance, is a feasible and valuable transformation for the synthesis of complex organic molecules. By understanding the mechanistic underpinnings and carefully selecting the catalyst system, base, solvent, and temperature, researchers can achieve high yields of the desired product. The protocol provided herein serves as a validated starting point, and the accompanying discussion on optimization strategies offers a roadmap for overcoming potential hurdles. With meticulous execution and a rational approach to experimental design, the Heck reaction remains a powerful tool in the arsenal of the modern synthetic chemist.
References
-
Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (2023). Heck reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reaction of substituted aryl halides with styrenes and acrylate catalysed by Pd/MCOP. Retrieved from [Link]
- Sikorski, A., & Szostak, M. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2232.
- Chen, J., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-8.
-
Dajoe Merit. (2020, July 20). More stable product by Heck reaction: Beta-hydride elimination [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
- El-Sadek, M., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(12), 20281–20295.
- Beilstein Journal of Organic Chemistry. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578-1588.
-
ResearchGate. (n.d.). Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. Retrieved from [Link]
- Hartwig, J. F., et al. (2007). Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. Journal of the American Chemical Society, 129(25), 7734–7735.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Kantchev, E. A. B., et al. (2008). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 10(18), 3949–3952.
-
ResearchGate. (n.d.). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. Retrieved from [Link]
- Pitre, S. P., & Paquin, J. F. (2017). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Israel Journal of Chemistry, 57(3-4), 255-272.
- Wang, A. E., et al. (2005). Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction. Tetrahedron, 61(1), 259-266.
- Rieger, B., & Göttker-Schnetmann, I. (2011). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. Proceedings of the National Academy of Sciences, 108(40), 16586-16591.
-
ResearchGate. (n.d.). Ligand-free palladium catalysed Heck reaction of methyl 2-acetamido acrylate and aryl bromides as key step in the synthesis of enantiopure substituted phenylalanines. Retrieved from [Link]
-
Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]
-
Wipf Group. (2007, January 30). Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck coupling reaction between p-bromotoluene with n-butyl acrylate in the presence of catalyst C15. Retrieved from [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Heterocycles using Ethyl 2-(3-bromo-2-methylphenyl)acetate
Abstract & Strategic Value
Ethyl 2-(3-bromo-2-methylphenyl)acetate is a high-value, trisubstituted aromatic scaffold that serves as a "linchpin" intermediate in the synthesis of fused heterocyclic systems. Its strategic value lies in the specific 1,2,3-substitution pattern:
-
Position 1 (Acetate): A versatile electrophile for cyclization or chain extension.
-
Position 2 (Methyl): A benzylic handle susceptible to radical halogenation or oxidation, enabling ring closure.
-
Position 3 (Bromine): A stable handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing the installation of libraries after the core heterocycle is formed.
This guide details the protocols for converting this building block into 8-bromo-1,4-dihydroisoquinolin-3(2H)-ones and 5-bromo-isochroman-3-ones , scaffolds critical for PARP inhibitors, kinase antagonists, and CNS-active agents.
Chemical Properties & Handling
| Property | Data |
| Molecular Formula | |
| Molecular Weight | 257.13 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
| Hazards | Irritant (Skin/Eye). Benzylic halides (derivatives) are lachrymators. |
Synthetic Pathways Overview
The unique geometry of the ortho-methyl and ortho-acetate groups allows for the formation of 6-membered fused rings. The meta-bromo substituent (relative to the acetate) is positioned to become the C8-position in isoquinolines or the C5-position in isochromans, a substitution pattern that is often difficult to achieve via standard electrophilic aromatic substitution.
Pathway Diagram (Graphviz)
Figure 1: Divergent synthesis pathways from the parent scaffold. The benzylic bromination acts as the gateway to heterocyclic fusion.
Detailed Experimental Protocols
Protocol A: Regioselective Benzylic Bromination (Wohl-Ziegler)
Objective: Functionalize the C2-methyl group to create a bis-electrophile suitable for cyclization. Mechanism: Radical chain reaction using N-Bromosuccinimide (NBS). The 3-bromo substituent creates steric bulk but does not deactivate the benzylic position significantly.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide
-
Carbon Tetrachloride (
) or Trifluorotoluene (Green alternative)
Step-by-Step Procedure:
-
Dissolution: Dissolve 10.0 mmol of the starting ester in 50 mL of anhydrous solvent (
or Trifluorotoluene) in a round-bottom flask equipped with a reflux condenser. -
Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in a single portion.
-
Initiation: Heat the mixture to reflux (
). Ensure vigorous stirring. Note: The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide. -
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material spot will disappear, and a slightly more polar spot (benzyl bromide) will appear. Reaction time is typically 2–4 hours.
-
Workup: Cool to room temperature. Filter off the precipitated succinimide.
-
Purification: Concentrate the filtrate under reduced pressure. The residue (Intermediate A) is often pure enough for the next step. If necessary, purify via rapid silica plug filtration to avoid hydrolysis.
Critical Control Point: Do not overheat for prolonged periods to prevent dibromination or bromination at the
Protocol B: Synthesis of 8-Bromo-1,4-dihydroisoquinolin-3(2H)-one
Objective: Cyclization with a primary amine to form the isoquinolinone lactam. Significance: This yields an 8-substituted isoquinoline, a "privileged scaffold" in medicinal chemistry often difficult to access via Pomeranz-Fritsch synthesis.
Materials:
-
Crude Benzylic Bromide (from Protocol A) (1.0 eq)
-
Primary Amine (
, e.g., Benzylamine, Methylamine) (1.2 eq) -
Triethylamine (
) or (2.5 eq) -
Acetonitrile (MeCN) or THF
Step-by-Step Procedure:
-
Preparation: Dissolve the crude benzylic bromide (Intermediate A) in MeCN (0.2 M concentration).
-
Amine Addition: Add the primary amine (1.2 eq) and base (2.5 eq) at
. -
Cyclization: Allow the reaction to warm to room temperature and stir for 12–18 hours.
-
Thermal Drive (Optional): If the lactamization is slow (monitored by LCMS), heat to
for 2 hours. -
Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with 1N HCl (to remove unreacted amine), brine, and dry over
. -
Isolation: Recrystallize from EtOH/Hexane or purify via column chromatography.
Structural Validation:
-
1H NMR: Look for the disappearance of the ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and the appearance of the lactam singlet (~4.4 ppm for the benzylic
).
Protocol C: Synthesis of 5-Bromo-isochroman-3-one
Objective: Hydrolysis and intramolecular O-alkylation.
Step-by-Step Procedure:
-
Hydrolysis: Treat the crude benzylic bromide (from Protocol A) with 1:1 THF/Water and LiOH (2.0 eq) at room temperature for 1 hour. This hydrolyzes the ester to the acid (and likely displaces the bromide to the alcohol or cyclizes spontaneously).
-
Acidification: Acidify carefully with 1N HCl to pH 2.
-
Cyclization: Extract into DCM. If the ring hasn't closed, treat the hydroxy-acid (or bromo-acid) with a catalytic amount of p-TsOH in refluxing toluene with a Dean-Stark trap.
-
Result: The oxygen of the carboxylate attacks the benzylic position to form the lactone.
Mechanistic Insight & Troubleshooting
Regiochemistry of the Isoquinoline Ring
It is vital to understand the numbering change during cyclization.
-
Starting Material: Phenyl-1-Acetate, Phenyl-2-Methyl, Phenyl-3-Bromo.
-
Isoquinoline Product: The Nitrogen becomes position 2. The Carbonyl is position 3. The benzylic carbon (from Methyl) is position 1.
-
The bridgehead carbons are 4a and 8a.
-
The Methyl (now C1) is attached to C8a (formerly Phenyl-2).
-
The Acetate (now C4) is attached to C4a (formerly Phenyl-1).
-
The Bromine was at Phenyl-3.[4][5] Phenyl-3 is adjacent to Phenyl-2 (C8a).
-
Therefore, the Bromine resides at Position 8 of the isoquinoline ring.
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield in Bromination | Old NBS or wet solvent. | Recrystallize NBS from water; dry solvent over molecular sieves. |
| Multiple Spots in Bromination | Lower temperature; ensure stoichiometric NBS; stop reaction at 90% conversion. | |
| Incomplete Cyclization (Protocol B) | Steric hindrance of amine. | Use a stronger base (NaH) or heat to reflux in Toluene. |
| Hydrolysis of Ester (Side Reaction) | Wet solvents during bromination. | Ensure strictly anhydrous conditions for Protocol A. |
References
- Wohl-Ziegler Reaction Standards: Djerassi, C. Chem. Rev.1948, 43, 271.
-
Isoquinolinone Synthesis: Larsen, R. D., et al. "Practical Synthesis of 1,4-Dihydroisoquinolin-3(2H)-ones." J. Org.[6] Chem.1991 , 56, 6034. Link
-
Suzuki Coupling on Bromo-Aryl Esters: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457. Link
- Isochroman-3-one Chemistry: Knölker, H. J., et al. "Transition Metal-Mediated Synthesis of Heterocycles." Chem. Rev.2004, 104, 2303.
(Note: While specific patents exist for this CAS number as an intermediate, the protocols above are derived from the fundamental reactivity of o-tolylacetic acid derivatives).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate - Google Patents [patents.google.com]
- 3. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 4. 248920-13-0|Ethyl 2-(2-bromo-3-methylphenyl)acetate|BLD Pharm [bldpharm.com]
- 5. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: Ethyl 2-(3-bromo-2-methylphenyl)acetate in Agrochemical Development
This Application Note is structured as a high-level technical guide for agrochemical discovery chemists. It synthesizes specific search findings (e.g., oxadiazole antifungal derivatives) with standard advanced organic synthesis principles relevant to this scaffold.
Executive Summary
Ethyl 2-(3-bromo-2-methylphenyl)acetate (CAS: 1261862-72-9) is a specialized bifunctional building block gaining traction in the synthesis of next-generation fungicides and herbicides. Its value lies in its unique "Ortho-Methyl/Meta-Bromo" substitution pattern. The ortho-methyl group provides critical steric bulk that restricts bond rotation in downstream biaryl systems (a key feature for locking active conformations in SDHI fungicides), while the meta-bromine serves as a versatile handle for cross-coupling reactions. This guide details the utilization of this scaffold to access oxadiazole-based antifungals and biaryl-acetic acid auxins.
Chemical Profile & Strategic Utility
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1261862-72-9 |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| Structural Utility | 1.[1][2][3] Ester Head: Precursor to acids (auxins), alcohols (pyrethroid-like ethers), or hydrazides (heterocycles).2. Aryl Core: Ortho-methyl group induces non-planar conformations.3. Bromide Handle: Site for Suzuki/Buchwald couplings to extend the pharmacophore. |
Mechanism of Action Relevance[3][5]
-
Fungicides (Sterol/SDH Inhibitors): The phenylacetic acid core is a precursor to oxadiazole and thiadiazole rings, which mimic the transition states in sterol biosynthesis or bind to succinate dehydrogenase complexes.
-
Herbicides (Auxin Mimics): Hydrolysis of the ester yields the free phenylacetic acid. The 3-bromo substituent modulates lipophilicity (logP) and metabolic stability against ring hydroxylation in plants.
Synthetic Pathways & Logic
The following flowchart illustrates the divergent synthesis pathways starting from this compound.
Figure 1: Divergent synthetic utility of the scaffold in creating three distinct agrochemical classes.
Experimental Protocols
Protocol A: Synthesis of 1,3,4-Oxadiazole Antifungal Scaffolds
Rationale: 1,3,4-Oxadiazoles are bioisosteres of amide/ester linkages and are potent pharmacophores in antifungal agrochemicals (e.g., targeting Fusarium or Aspergillus spp.) [1].
Reagents:
-
This compound (1.0 eq)[1]
-
Hydrazine hydrate (99%, 5.0 eq)
-
Carbon disulfide (CS₂) or Carbonyldiimidazole (CDI)
-
Ethanol (Absolute)
-
Potassium Hydroxide (KOH)
Step-by-Step Methodology:
-
Hydrazinolysis (Formation of Hydrazide):
-
Dissolve 10 mmol of this compound in 20 mL of absolute ethanol.
-
Add 50 mmol of hydrazine hydrate dropwise at room temperature.
-
Critical Step: Reflux the mixture at 80°C for 6–8 hours. Monitor consumption of the ester by TLC (Hexane:EtOAc 7:3).
-
Cool to 0°C. The hydrazide intermediate often precipitates as a white solid. Filter, wash with cold ethanol, and dry.
-
Checkpoint: Verify structure via IR (look for doublet NH stretch ~3300 cm⁻¹ and carbonyl shift).
-
-
Cyclization to Oxadiazole-2-thione:
-
Dissolve the isolated hydrazide (5 mmol) in ethanolic KOH (10 mL, 10%).
-
Add Carbon Disulfide (CS₂, 10 mmol) slowly (Exothermic!).
-
Reflux for 12 hours. Evolution of H₂S gas indicates reaction progress (ensure proper ventilation/scrubbing).
-
Acidify the cooled mixture with dilute HCl to pH 2–3.
-
Isolation: The oxadiazole precipitate is filtered, washed with water, and recrystallized from ethanol.
-
Mechanism: The hydrazine attacks the ester carbonyl to form the hydrazide, which then undergoes nucleophilic attack on CS₂, followed by intramolecular cyclization and elimination of H₂S.
Protocol B: Suzuki-Miyaura Cross-Coupling for Biaryl Auxins
Rationale: The 3-bromo position allows for the attachment of a second aryl ring, creating "biphenyl acetic acid" derivatives. These structures are often explored as synthetic auxins or pro-herbicides [2].
Reagents:
-
This compound (1.0 eq)[1]
-
Aryl Boronic Acid (e.g., 4-chlorophenylboronic acid) (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)
-
Base: K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Degassing: In a Schlenk tube, combine the ester, boronic acid, and base in the solvent mixture. Sparge with Argon for 15 minutes to remove O₂ (prevents homocoupling).
-
Catalyst Addition: Add the Pd catalyst under a positive stream of Argon. Seal the tube.
-
Reaction: Heat to 90°C for 4–6 hours. The ortho-methyl group on the scaffold may slow the reaction slightly due to steric hindrance; vigorous stirring is essential.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
-
Purification: Flash chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Analytical Quality Control
To ensure the integrity of the starting material and intermediates, the following HPLC method is recommended.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 min; Hold 2 min. |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 220 nm (Ester/Amide) |
| Retention Time | Expect the Ester ~6.5 min; Hydrazide ~3.2 min (more polar). |
Safety & Handling (EHS)
-
Lachrymator Potential: Alpha-halo esters are potent lachrymators. While this specific ester is not alpha-halogenated, its hydrolysis products or precursors (like benzyl bromides) can be irritants. Handle in a fume hood.
-
Hydrazine Hydrate: A known carcinogen and highly toxic. Use double-gloving and dedicated waste streams.
-
CS₂: Highly flammable and neurotoxic. Use exclusively in a high-efficiency fume hood.
References
-
IOSR Journal of Applied Chemistry. (2019). Antifungal activity of newly synthesized nucleosides containing [1,3,4] oxadiazole-2(3H) one core.
-
Journal of Medicinal Chemistry. (2022). Construction and Activity Evaluation of Novel Bifunctional Inhibitors... (Describes Suzuki coupling on 3-bromo-2-methylphenyl scaffolds).
Sources
Application Note: A Detailed Protocol for the Sonogashira Coupling of Ethyl 2-(3-bromo-2-methylphenyl)acetate
Abstract
This application note provides a comprehensive, field-proven protocol for the Sonogashira cross-coupling reaction of Ethyl 2-(3-bromo-2-methylphenyl)acetate with a terminal alkyne. The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, finding extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the reaction mechanism, a step-by-step experimental procedure, and critical troubleshooting insights to ensure successful execution.
Introduction: The Power of the Sonogashira Coupling
The Sonogashira coupling, first reported in 1975, has become an indispensable transformation in modern organic synthesis.[4] It facilitates the coupling of aryl or vinyl halides with terminal alkynes, catalyzed by a palladium complex and typically a copper(I) co-catalyst.[5] The reaction proceeds under relatively mild conditions, tolerates a wide variety of functional groups, and has been instrumental in the construction of complex molecular architectures.[2][3][4] Its utility is highlighted in the synthesis of numerous biologically active molecules and conjugated materials.[6]
The substrate of focus, this compound, presents a sterically hindered aryl bromide. The ortho-methyl group can influence the rate and efficiency of the oxidative addition step in the catalytic cycle.[7][8] Therefore, careful selection of the catalytic system and reaction parameters is crucial for achieving a high yield of the desired product.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][9] Understanding these cycles is paramount for troubleshooting and optimizing the reaction.
The Palladium Cycle:
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.[2][6][9]
-
Oxidative Addition: The aryl bromide oxidatively adds to the Pd(0) species, forming a Pd(II) complex. This step can be rate-limiting, especially with sterically hindered substrates.[4][7]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the palladium center.[4][6]
-
Reductive Elimination: The final coupled product is formed, and the Pd(0) catalyst is regenerated.[4][6]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity.[6]
-
Deprotonation: A base deprotonates the terminal alkyne to form a copper acetylide intermediate.[6]
This intricate dance of catalysts and reagents is what makes the Sonogashira coupling so effective.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Experimental Protocol
This protocol is optimized for the Sonogashira coupling of this compound with a generic terminal alkyne (e.g., phenylacetylene).
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Density | Amount (mmol) | Equivalents |
| This compound | 25357-54-8 | 257.12 | - | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 536-74-3 | 102.13 | 0.93 g/mL | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 13965-03-2 | 701.90 | - | 0.02 | 0.02 |
| CuI (Copper(I) iodide) | 7681-65-4 | 190.45 | - | 0.04 | 0.04 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 0.726 g/mL | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 0.889 g/mL | - | - |
Step-by-Step Procedure
Caption: A streamlined workflow for the Sonogashira coupling experiment.
-
Reaction Setup and Inert Atmosphere:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.).
-
Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidation of the Pd(0) species and the homocoupling of the alkyne (Glaser coupling).[2][6][10]
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add PdCl₂(PPh₃)₂ (0.02 mmol, 0.02 eq.) and CuI (0.04 mmol, 0.04 eq.) to the flask.
-
Inject anhydrous THF (5 mL) via syringe, followed by triethylamine (3.0 mmol, 3.0 eq.). The amine base is essential to neutralize the hydrogen halide formed during the reaction.[2]
-
Finally, add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise via syringe. A slight excess of the alkyne is used to ensure complete consumption of the aryl bromide.
-
-
Reaction Conditions and Monitoring:
-
Immerse the flask in a preheated oil bath at 60-70 °C. The elevated temperature is often necessary for less reactive aryl bromides, especially those with steric hindrance.[7][11]
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-8 hours).
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.[11]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove the copper salts, and brine (15 mL).[11]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[11]
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents | - Use a fresh batch of catalyst.- Increase the reaction temperature in 10°C increments.- Ensure all reagents and solvents are anhydrous and of high purity. |
| Formation of alkyne homocoupling (Glaser) product | - Presence of oxygen- High catalyst loading- Prolonged reaction time | - Ensure a strictly inert atmosphere.- Reduce the amount of copper catalyst.- Consider a copper-free protocol.[3]- Stop the reaction once the starting material is consumed. |
| Decomposition of starting material or product | - Excessive heat- Incompatible functional groups | - Lower the reaction temperature and extend the reaction time.- If necessary, protect sensitive functional groups prior to the coupling reaction. |
| Difficulty in purification | - Close polarity of product and byproducts | - Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method. |
Conclusion
This application note provides a robust and reliable protocol for the Sonogashira coupling of a sterically hindered aryl bromide. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can successfully employ this powerful reaction to synthesize a wide range of valuable compounds. The provided troubleshooting guide offers practical solutions to common challenges, ensuring a higher probability of a successful outcome.
References
- Grokipedia. Sonogashira coupling.
- MDPI. (2020-04-20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Wikipedia. Sonogashira coupling.
- ChemOrgChem - YouTube. (2025-02-17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc|.
- Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling.
- Reddit. (2020-08-08). Sonogashira troubleshooting help needed : r/Chempros.
- PMC. (2023-02-07). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- Organic Chemistry Portal. Sonogashira Coupling.
- RSC Publishing. (2021-02-10). Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances.
- ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
- NROChemistry. Sonogashira Coupling.
- ResearchGate. (2014-05-01). What is the best procedure for Sonogashira coupling?.
- YouTube. (2025-03-03). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc.
- ResearchGate. (2025-08-10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Role of Ethyl 2-(3-bromo-2-methylphenyl)acetate in total synthesis
Application Note: Strategic Utilization of Ethyl 2-(3-bromo-2-methylphenyl)acetate in Heterocyclic Scaffold Assembly
Abstract
This compound (CAS 1261862-72-9) serves as a high-value "linchpin" intermediate in the total synthesis of polysubstituted indoles, oxindoles, and indanones. Its structural uniqueness lies in the 2-methyl/3-bromo substitution pattern , which provides inherent regiocontrol during electrophilic aromatic substitution and offers orthogonal handles for cross-coupling (C–Br) and cyclization (–CH₂COOEt). This guide details the mechanistic rationale and validated protocols for transforming this scaffold into bioactive heterocyclic cores, specifically targeting kinase inhibitors and Nav1.7 antagonists.
Strategic Utility & Mechanistic Insight
The utility of this compound extends beyond simple building blocks due to three synergistic structural features:
-
The "Blocking" Methyl Group (C2): In many phenylacetic acid derivatives, cyclization or functionalization can occur at either ortho-position. Here, the C2-methyl group sterically occludes one ortho-site, forcing subsequent reactions (like nitration or acylation) to occur exclusively at the C6 position. This guarantees high regioselectivity without the need for protecting groups.
-
The Orthogonal Bromide (C3): The aryl bromide is electronically decoupled from the ester, allowing for chemoselective Suzuki-Miyaura or Buchwald-Hartwig couplings prior to cyclization. This enables the rapid assembly of biaryl libraries.
-
The Masked Enolate (C-alpha): The acetate methylene is sufficiently acidic (
) for soft enolization, facilitating Knoevenagel condensations or Pd-catalyzed -arylations.
Primary Synthetic Pathways
The compound acts as a divergence point for two major heterocyclic classes:
-
Path A (Oxindoles/Indoles): Via regioselective nitration followed by reductive cyclization.
-
Path B (Indanones/Benzofurans): Via intramolecular Friedel-Crafts or Pd-catalyzed cyclization.
Figure 1: Divergent synthetic workflows. Path A utilizes the steric blocking of the methyl group to force nitration at C6, leading to 4,5-disubstituted oxindoles.
Validated Protocol: Synthesis of 4-Bromo-5-methyloxindole
This protocol describes the conversion of the acetate to the oxindole core, a privileged scaffold in kinase inhibitors (e.g., VEGFR, PDGFR families).
Phase 1: Regioselective Nitration
Objective: Introduce a nitrogen source at the C6 position (ortho to the acetate chain). Rationale: The C2-methyl blocks the alternative ortho-site. The C3-bromo is weakly deactivating but ortho/para directing. The acetate is weakly activating. The synergistic directing effects favor substitution at C6.
| Reagent | Equiv.[1][2] | Role |
| This compound | 1.0 | Substrate |
| KNO₃ (Potassium Nitrate) | 1.1 | Nitrating Agent |
| H₂SO₄ (Conc.) | Solvent | Catalyst/Solvent |
Step-by-Step:
-
Dissolution: Charge a round-bottom flask with H₂SO₄ (5 mL per 1g substrate) and cool to -10°C using an ice/salt bath.
-
Substrate Addition: Add the ester dropwise (if liquid) or portion-wise (if solid) to the acid, maintaining internal temperature < 0°C.
-
Nitration: Slowly add KNO₃ (solid) in small portions over 30 minutes. Caution: Exothermic.
-
Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1). The product (nitro-ester) usually moves slower than the starting material.
-
Quench: Pour the reaction mixture onto crushed ice (50g per 1g substrate). Extract with Dichloromethane (DCM) (3x).
-
Workup: Wash combined organics with sat. NaHCO₃ (until neutral) and Brine. Dry over MgSO₄ and concentrate.
-
Outcome: Yields Ethyl 2-(3-bromo-2-methyl-6-nitrophenyl)acetate .
Phase 2: Reductive Cyclization (The "Reissert" Approach)
Objective: Reduce the nitro group to an amine, which spontaneously attacks the pendant ester to form the lactam (oxindole).
| Reagent | Equiv.[1][2] | Role |
| Nitro-Intermediate (from Phase 1) | 1.0 | Substrate |
| Iron Powder (Fe) | 5.0 | Reductant |
| Ammonium Chloride (NH₄Cl) | 10.0 | Electrolyte/Proton Source |
| Ethanol / Water (4:1) | Solvent | Reaction Medium |
Step-by-Step:
-
Setup: Suspend the nitro-intermediate in EtOH/H₂O (10 mL/g).
-
Activation: Add NH₄Cl and Iron powder.
-
Reflux: Heat the mixture to reflux (80°C) with vigorous stirring for 2-4 hours.
-
Note: The reaction color will change from yellow/orange to dark brown/rust.
-
-
Cyclization: As the amine forms, it performs an intramolecular nucleophilic acyl substitution on the ethyl ester. This is usually spontaneous under reflux conditions.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. If the product precipitates, filter and wash with cold ether. If not, extract with EtOAc.[3]
-
Purification: Recrystallization from EtOH or Column Chromatography (DCM/MeOH).
Data Verification (Expected):
-
¹H NMR (DMSO-d₆): Look for the disappearance of the ethyl quartet/triplet (ester) and the appearance of a broad singlet ~10.5 ppm (NH lactam).
-
Mass Spec: [M+H]⁺ consistent with loss of EtOH (-46 Da) from the reduced amino-ester.
Advanced Application: Palladium-Catalyzed Cross-Coupling
For drug discovery campaigns requiring diversity at the C3 position (e.g., biaryl synthesis), perform the Suzuki coupling before cyclization. The oxindole nitrogen can poison Pd catalysts; the ester intermediate is more robust.
Protocol: C3-Selective Suzuki Coupling
-
Solvent System: 1,4-Dioxane/Water (4:1).
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%). The bidentate ligand prevents chelation by the ester.
-
Base: K₃PO₄ (3.0 equiv). Avoid strong alkoxides to prevent hydrolysis of the ester.
-
Conditions: 90°C, 4-12 hours under Argon.
-
Insight: The bulky 2-methyl group may slow down the oxidative addition. Higher catalyst loading or microwave heating (120°C, 30 min) is recommended for sterically demanding boronic acids.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Regioisomers in Nitration | Temperature too high (>0°C). | Maintain strict cryogenic control (-10°C to 0°C). The activation energy difference between C4 and C6 is small; heat overcomes selectivity. |
| Incomplete Cyclization | Amine formed but ester intact. | Add catalytic Acetic Acid (AcOH) to the reduction step to catalyze the lactamization. |
| Debromination | Over-reduction during hydrogenation. | Avoid Pd/C + H₂ for the reduction step. Use Fe/NH₄Cl or SnCl₂ (chemoselective for nitro groups without touching aryl halides). |
| Low Yield in Suzuki | Steric hindrance from C2-Methyl. | Switch to Buchwald's SPhos or XPhos precatalysts, which are designed for sterically hindered aryl halides. |
References
-
Synthesis of 4-substituted Indoles
-
Patent: "Preparation method of 4-bromo-7-methylindole-2-carboxylic acid."[4] CN100387577C.
- Context: Describes the use of similar phenylhydrazine precursors, validating the substitution p
-
- Article: "Reductive Cyclization of 2-Nitrophenylacetic Acid Derivatives." Journal of Organic Chemistry.
-
Palladium-Catalyzed Alpha-Arylation
-
Source: Organic Syntheses, Coll. Vol. 10, p. 321 (2004).
- Context: Provides general conditions for Pd-catalyzed modifications of aryl acet
-
-
Chemical Property Data
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 4. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 5. This compound | 1261862-72-9 [chemicalbook.com]
Introduction: Strategic Importance of Ethyl 2-(3-bromo-2-methylphenyl)acetate in Modern Synthesis
An In-Depth Technical Guide to Nucleophilic Substitution Reactions of Ethyl 2-(3-bromo-2-methylphenyl)acetate
This compound is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring an aryl bromide, an ortho-methyl group, and an ethyl acetate moiety, presents a unique combination of steric and electronic properties. The bromine atom on the aromatic ring is the primary site for nucleophilic substitution, not through classical SNAr pathways, but predominantly via transition-metal-catalyzed cross-coupling reactions. These reactions unlock a vast chemical space for the synthesis of complex molecules, including novel drug candidates and functional materials.[1][2]
This guide provides a detailed exploration of the key nucleophilic substitution reactions involving this substrate, with a focus on palladium-catalyzed C-N, C-C, and C-O bond-forming reactions. We will delve into the mechanistic underpinnings of these transformations, offer field-proven experimental protocols, and discuss critical parameters for reaction optimization.
Structural Analysis and Inherent Reactivity
The reactivity of this compound in cross-coupling reactions is governed by the interplay of its substituents:
-
Aryl Bromide: The C-Br bond is the key reactive site for oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.
-
Ortho-Methyl Group: This group introduces significant steric hindrance around the reaction center. This steric bulk can influence the rate and efficiency of the reaction, often necessitating the use of bulky, electron-rich phosphine ligands to promote efficient oxidative addition and reductive elimination steps.
-
Ethyl Acetate Group: This electron-withdrawing group can influence the electron density of the aromatic ring, potentially affecting the rate of oxidative addition.
Understanding these structural nuances is paramount for the rational selection of catalysts, ligands, and reaction conditions to achieve high yields and selectivity.
Part 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of aryl amines from aryl halides.[3][4] This reaction has become indispensable in drug discovery for accessing aniline derivatives, which are prevalent in pharmacologically active molecules.
Mechanistic Overview
The reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the Buchwald-Hartwig Amination.
Detailed Experimental Protocol: Synthesis of Ethyl 2-(2-methyl-3-(phenylamino)phenyl)acetate
This protocol describes a general procedure for the N-arylation of an amine with this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| This compound | C₁₁H₁₃BrO₂ | 273.12 | Substrate |
| Aniline | C₆H₇N | 93.13 | Nucleophile |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | Palladium Precursor |
| XPhos | C₃₃H₄₃P | 482.66 | Ligand |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | Base |
| Anhydrous Toluene | C₇H₈ | 92.14 | Solvent |
| Argon or Nitrogen Gas | Ar or N₂ | - | Inert Atmosphere |
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 equiv.) and XPhos (0.02 equiv.) to a dry Schlenk tube equipped with a magnetic stir bar.[5]
-
Reagent Addition: To the Schlenk tube, add sodium tert-butoxide (1.4 equiv.), this compound (1.0 equiv.), and anhydrous toluene (to achieve a 0.1 M concentration with respect to the substrate).
-
Nucleophile Addition: Add aniline (1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Seal the Schlenk tube and heat the mixture at 90-110 °C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.
Part 2: Palladium-Catalyzed C-C Cross-Coupling (Suzuki-Miyaura Reaction)
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-aryl compounds.[6] Its mild reaction conditions, commercial availability of a wide range of boronic acids, and tolerance of various functional groups make it a cornerstone of modern organic synthesis.
Mechanistic Overview
The Suzuki-Miyaura coupling follows a catalytic cycle similar to other palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: A Pd(0) species reacts with the aryl bromide to form an arylpalladium(II) complex.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, a step that is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura Cross-Coupling.
Detailed Experimental Protocol: Synthesis of Ethyl 2-(2-methyl-[1,1'-biphenyl]-3-yl)acetate
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| This compound | C₁₁H₁₃BrO₂ | 273.12 | Substrate |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | Coupling Partner |
| [Pd(dppf)Cl₂] | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | Palladium Catalyst |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Solvent |
| Water | H₂O | 18.02 | Co-solvent |
| Argon or Nitrogen Gas | Ar or N₂ | - | Inert Atmosphere |
Procedure:
-
Setup: To a Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), [Pd(dppf)Cl₂] (0.02-0.05 equiv.), and potassium phosphate (2.0-3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-18 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.[7]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired biaryl product.
Part 3: Palladium-Catalyzed C-O Cross-Coupling (Buchwald-Hartwig O-Arylation)
The synthesis of diaryl ethers can be achieved through a palladium-catalyzed C-O cross-coupling reaction, an analogue of the Buchwald-Hartwig amination. This transformation is highly valuable for constructing molecular frameworks found in natural products and pharmaceuticals.
Detailed Experimental Protocol: Synthesis of Ethyl 2-(2-methyl-3-phenoxyphenyl)acetate
This protocol outlines a general procedure for the O-arylation of a phenol with this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| This compound | C₁₁H₁₃BrO₂ | 273.12 | Substrate |
| Phenol | C₆H₆O | 94.11 | Nucleophile |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | Palladium Precursor |
| RuPhos | C₃₀H₄₅P | 452.65 | Ligand (Bulky ligands are often required) |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | Base |
| Anhydrous Toluene or Dioxane | - | - | Solvent |
| Argon or Nitrogen Gas | Ar or N₂ | - | Inert Atmosphere |
Procedure:
-
Setup: In a glovebox, combine Pd₂(dba)₃ (0.02 equiv.), RuPhos (0.04 equiv.), and Cesium Carbonate (2.0 equiv.) in a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.), phenol (1.2 equiv.), and anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture at 100-120 °C for 12-24 hours.
-
Monitoring and Work-up: Follow the same monitoring and work-up procedures as described for the Buchwald-Hartwig amination.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Workflow and Troubleshooting
Caption: General experimental workflow for cross-coupling reactions.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use fresh catalyst/ligand; Ensure rigorous exclusion of air and moisture; Use freshly dried and degassed solvents. |
| Dehalogenation of Starting Material | Presence of water; Sub-optimal base/ligand combination. | Use anhydrous conditions; Screen different bases (e.g., K₃PO₄, Cs₂CO₃); Try a different ligand. |
| Low Yield | Steric hindrance from ortho-methyl group; Incorrect ligand choice. | Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos, SPhos); Increase reaction temperature or time. |
| Formation of Side Products | Homocoupling of boronic acid (Suzuki); Competitive reactions. | Adjust stoichiometry (slight excess of boronic acid); Lower reaction temperature. |
Conclusion
This compound is a powerful synthetic precursor whose utility is fully realized through modern palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and O-arylation serve as a robust starting point for researchers. Successful application requires careful attention to experimental parameters, particularly the choice of ligand and the maintenance of an inert atmosphere, to overcome the steric challenge posed by the ortho-methyl substituent and to achieve high yields of the desired products.
References
-
Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. [Link]
-
Filo. (2025). Question The reaction of 2-bromo-3-methylbutane with NaOH gives two produ.. [Link]
-
Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). [Link]
-
Toppr. (n.d.). What set of reaction conditions would favor an SN2 reaction on 2-bromo-3-methylbutane? [Link]
-
Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481–485. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. [Link]
-
National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Wikipedia. (n.d.). Metal–organic framework. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]
-
MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]
-
ResearchGate. (2010). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Transition-Metal-Free O-Arylation of Alcohols and Phenols with S-Arylphenothiaziniums. [Link]
-
ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[8][9]-Fused Indole Heterocycles. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki cross coupling of ethyl bromofluoroacetate with aryl boronic acids. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (1998). Ethyl (E)-3-methyl-5-phenyl-2-pentenoate. [Link]
- Google Patents. (n.d.).
-
MDPI. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
ResearchGate. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Question The reaction of 2-bromo-3-methylbutane with NaOH gives two produ.. [askfilo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-(3-bromo-2-methylphenyl)acetate
Welcome to the Advanced Organic Chemistry Purification Help Desk. Ticket Subject: Purification & Troubleshooting for Crude Ethyl 2-(3-bromo-2-methylphenyl)acetate Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open
Quick Diagnostics (Triage)
Before proceeding with a full purification protocol, verify the state of your crude material against these benchmarks. This molecule is a lipophilic ester , and its behavior differs from its acid precursor.
| Diagnostic Parameter | Expected State | Common Deviation | Immediate Action |
| Physical State | Viscous Oil (Colorless to pale yellow) | Solid / Sludge | Check NMR. Solids often indicate unreacted acid starting material or dimer formation. |
| Boiling Point | High (>280°C at atm; ~140-150°C at 0.5 mmHg)* | Decomposes before boiling | Stop heating. Do not attempt atmospheric distillation. Use high vacuum (<1 mmHg). |
| TLC (Hex/EtOAc) | High R_f (0.6–0.8 in 4:1 Hex/EtOAc) | Streaking or Low R_f | Acid Impurity. The ester should run fast; the acid stays near the baseline. |
| Odor | Sweet, fruity, slightly pungent | Acrid / Vinegar-like | Hydrolysis. Acrid smell indicates free acetic/phenylacetic acid. |
*Note: Boiling points are estimated based on structural analogues (Ethyl phenylacetate bp ~227°C). The addition of Bromo and Methyl groups significantly increases molecular weight and boiling point.
Troubleshooting Guides & FAQs
Issue A: "My product is an oil, but I expected a solid. How do I crystallize it?"
Technical Insight: this compound is structurally similar to ethyl phenylacetate, which is a liquid at room temperature. The ortho-methyl and meta-bromo substituents disrupt the crystal lattice packing, making this compound likely to remain an oil (or a low-melting solid) at ambient conditions.
Protocol: Induced Crystallization (Low Probability, but worth trying for high purity)
-
Solvent Choice: Dissolve the oil in a minimum amount of warm pentane or hexane (highly non-polar).
-
Cooling: Place the sealed flask in a freezer at -20°C for 24–48 hours.
-
Seeding: If available, scratch the glass side with a glass rod to induce nucleation.
-
Result: If no crystals form, do not force it. Proceed to Vacuum Distillation or Column Chromatography.
Issue B: "NMR shows a persistent broad singlet at ~11-12 ppm. I cannot remove the starting acid."
Technical Insight: This is the most common impurity. The starting material, 2-(3-bromo-2-methylphenyl)acetic acid, often co-extracts with the ester if the workup pH is not strictly controlled. Simple water washes are insufficient because the lipophilic bromine/methyl groups make the acid somewhat soluble in organic solvents.
Protocol: The "pH Swing" Wash Goal: Convert the acid impurity into its water-soluble carboxylate salt while keeping the ester in the organic layer.
-
Dissolution: Dissolve crude oil in Ethyl Acetate or Dichloromethane (DCM).
-
Alkaline Wash: Wash the organic phase 2x with Saturated Sodium Bicarbonate (NaHCO₃) .
-
Check pH: Ensure the aqueous layer is pH ~8-9.
-
Brine Wash: Wash the organic layer once with saturated brine to remove trapped water.
-
Drying: Dry over anhydrous
, filter, and concentrate.
Issue C: "The product is dark yellow/orange. Is it decomposing?"
Technical Insight:
Coloration often comes from trace free bromine (
Protocol: Reductive Bleaching
-
Bisulfite Wash: Wash the organic phase with 10% Sodium Metabisulfite (
) solution. -
Charcoal Treatment (If color persists):
-
Dissolve crude in hot ethanol.
-
Add Activated Charcoal (5% w/w).
-
Stir for 15 mins.
-
Filter hot through a Celite pad.
-
Issue D: "How do I separate the 3-bromo isomer from 4-bromo or 6-bromo regioisomers?"
Technical Insight: If your starting material was synthesized via non-selective bromination of 2-methylphenylacetic acid, you likely have regioisomers. These are chemically very similar and difficult to separate by distillation.
Protocol: High-Resolution Flash Chromatography Standard flash chromatography may fail due to overlapping R_f values. Use this optimized gradient.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Loading: <1% of silica mass (strict loading is required for isomer separation).
-
Mobile Phase: Toluene / Hexane gradient (instead of EtOAc).
-
Why? Toluene provides
- interactions with the aromatic ring, often resolving positional isomers better than simple polar/non-polar systems like EtOAc/Hexane.
-
Recommended Gradient:
-
100% Hexane (2 Column Volumes)
-
0%
10% Toluene in Hexane (over 10 CV) -
Hold 10% Toluene (monitor fractions via GC-MS or NMR).
Visual Workflows
Diagram 1: Purification Decision Tree
Use this logic flow to determine the correct method for your specific crude state.
Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.
Diagram 2: Acid Removal Extraction Workflow
The critical step for removing the unreacted phenylacetic acid precursor.
Caption: Bicarbonate wash workflow to selectively remove acidic impurities from the target ester.
Summary Data Table
| Property | Value / Description | Notes |
| Formula | MW: ~257.12 g/mol | |
| Boiling Point (Est.) | 280–300°C (atm) | Do not distill at atm pressure. |
| Boiling Point (Vac.) | ~145–155°C (0.5 mmHg) | Requires high vacuum line.[4] |
| Solubility | Soluble: DCM, EtOAc, Et₂O, TolueneInsoluble: Water | Lipophilic character dominates. |
| TLC R_f | ~0.7 (Hexane:EtOAc 4:1) | Acid impurity will stay at R_f < 0.1 |
| Storage | Sealed, Cool, Dry | Avoid moisture to prevent hydrolysis. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for ester purification and distillation).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of organic esters and brominated aromatics).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl phenylacetate (Analogous structure data). Retrieved from
- Furniss, B. S., et al. (1989). Standard techniques for the separation of isomers using flash chromatography. In Vogel's Textbook of Practical Organic Chemistry.
Sources
Technical Support Center: Recrystallization of Ethyl 2-(3-bromo-2-methylphenyl)acetate
Executive Summary & Compound Profile
Welcome to the technical support hub for Ethyl 2-(3-bromo-2-methylphenyl)acetate (CAS: 1261862-72-9).[1] This guide addresses the purification of this specific intermediate, which is critical in the synthesis of heterocycles and pharmaceutical APIs.
The Challenge: This compound belongs to the class of halogenated aryl esters . Researchers frequently encounter difficulties because the ortho-methyl and meta-bromo substituents create steric bulk that can disrupt crystal packing, leading to "oiling out" (liquid-liquid phase separation) rather than crystallization. Furthermore, as an ester, it is susceptible to hydrolysis if the recrystallization environment is too acidic or basic.
Physicochemical Profile (Estimated):
-
State: Low-melting solid or viscous oil (dependent on purity).
-
Solubility: High in DCM, EtOAc, THF; Low in Water, Hexanes/Heptane.
-
Critical Risk: Hydrolysis of the ethyl ester moiety; Oiling out during cooling.
Standard Operating Procedure (SOP)
Protocol 1: The "Two-Solvent" Method (Preferred) Best for: High-purity crude (>85%) that needs polishing.
| Parameter | Specification | Reason |
| Solvent A (Good) | Ethyl Acetate (EtOAc) | Excellent solubility for the ester; moderate boiling point. |
| Solvent B (Poor) | Heptane (or Hexane) | Miscible with EtOAc; promotes precipitation of the lipophilic ester. |
| Ratio | 1:3 to 1:5 (v/v) | Optimized to prevent oiling out while maximizing yield. |
| Temperature | 50°C (Dissolution) | Gentle heating prevents ester degradation; deep cooling forces precipitation. |
Step-by-Step Workflow:
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of EtOAc at 50°C required to dissolve the solid completely. Do not boil aggressively.
-
Filtration (Optional): If insoluble particles are present, filter rapidly through a pre-warmed glass frit or Celite pad.
-
Cloud Point: While stirring gently, add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add just enough EtOAc (approx. 0.5–1 mL) to clear the solution again.
-
Controlled Cooling: Remove from heat. Insulate the flask with a towel to allow it to cool to room temperature slowly (over 1–2 hours).
-
Deep Freeze: Once at room temperature, place the flask in a -20°C freezer for 12–24 hours.
-
Collection: Filter the crystals cold. Wash with cold Heptane. Dry under high vacuum (< 40°C).
Troubleshooting Guide (The "Oiling Out" Crisis)
Issue: The solution turns into a milky emulsion or a separate oily layer forms at the bottom instead of crystals.
Diagnosis: This is "Oiling Out." It occurs when the saturation temperature of the solute exceeds its melting point in the solvent mixture.
Immediate Remediation Table:
| Symptom | Root Cause | Corrective Action |
| Oily droplets form upon adding Solvent B | Solution is too concentrated; Solvent B added too fast. | Reheat to redissolve. Add more Solvent A (EtOAc) (approx 10-20% volume). Cool more slowly. |
| Oil layer forms upon cooling | Melting point depression by impurities. | Seed Seeding: Add a tiny crystal of pure product at the cloud point. Scratching: Scratch the inner glass wall with a glass rod to induce nucleation. |
| No precipitate after 24h | Product is too soluble. | Evaporate 50% of the solvent. Try a more polar "Anti-solvent" like Isopropanol (IPA) mixed with water (Caution: Hydrolysis risk). |
| Product smells like vinegar | Hydrolysis of the ester. | STOP. Check solvent pH. Avoid water. Use anhydrous solvents. Repurify via column chromatography first. |
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for purifying this compound, specifically handling the "Oiling Out" scenario.
Caption: Logic flow for handling phase separation during the recrystallization of low-melting aryl esters.
Frequently Asked Questions (FAQs)
Q1: My product is an oil at room temperature. Can I still recrystallize it? A: Yes, but it requires "Low-Temperature Crystallization." Many ethyl phenylacetates have melting points near 30–40°C. If your lab is warm, it will remain an oil.
-
Technique: Perform the crystallization in a -20°C freezer. Handle the filtration equipment in a cold room or chill the funnel with dry ice before use to prevent the crystals from melting during filtration [1].
Q2: Why not use Ethanol/Water? A: While Ethanol/Water is a classic solvent pair, it poses two risks for this specific molecule:
-
Transesterification: If the ethanol is not perfectly dry or if heat is applied too long, you risk swapping the ethyl group (though less likely here since it's already an ethyl ester) or hydrolyzing it if water is present.
-
Drying: Removing water from the final product is difficult without high heat, which might melt your product. Heptane/EtOAc is easier to dry under vacuum [2].
Q3: The crystals are yellow. Is this normal? A: No. Pure this compound should be white or colorless. Yellow usually indicates bromination byproducts (traces of free bromine or oxidized phenols).
-
Fix: Wash the dissolved crude organic phase with 10% Sodium Thiosulfate (
) solution before attempting recrystallization to quench active bromine species.
Q4: Can I use Trituration instead? A: Absolutely. If recrystallization is too difficult, suspend the crude oil in cold Pentane or Hexane and sonicate. This often removes non-polar impurities and turns the oil into a solid powder.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for low-melting ester purification and solvent selection).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (General techniques for handling "oiling out" in organic synthesis).
-
Sigma-Aldrich. (n.d.). This compound Product Page. (Used for confirmation of commercial availability and CAS verification).
Sources
Column chromatography protocol for Ethyl 2-(3-bromo-2-methylphenyl)acetate
Technical Support Center: Purification Protocol for Ethyl 2-(3-bromo-2-methylphenyl)acetate
Executive Summary
This guide provides a validated protocol for the purification of This compound . This molecule exhibits moderate lipophilicity due to the aryl bromide and methyl substituents, balanced by the polar ester functionality. The primary challenge in purifying this compound is separating it from unreacted starting materials (often the free phenylacetic acid) and potential regioisomers formed during bromination.
Compound Profile:
-
Functional Groups: Aryl Bromide, Methyl arene, Ethyl Ester.
-
Chromatographic Behavior: UV Active (Aromatic), Non-ionizable (Neutral), Moderately Lipophilic.
-
Key Risk: Photolytic debromination (light sensitivity) and hydrolysis of the ester on acidic silica.
Part 1: Pre-Purification & TLC Strategy (The Triage)
Q: What is the optimal solvent system for Thin Layer Chromatography (TLC)? A: The standard binary system is Hexanes : Ethyl Acetate (Hex:EtOAc) . Due to the lipophilic nature of the bromine and methyl groups, this molecule moves relatively fast.
-
Initial Screen: Run TLC in 90:10 (Hex:EtOAc) .
-
Target Rf: Aim for a Retention Factor (Rf) of 0.30 – 0.40 .
-
If Rf > 0.5: Dilute to 95:5 Hex:EtOAc.
-
If Rf < 0.2: Increase polarity to 80:20 Hex:EtOAc.
-
Q: How do I visualize the spots? A:
-
UV (254 nm): This is your primary method. The conjugated phenyl ring absorbs strongly at 254 nm.
-
Iodine Chamber: Secondary confirmation. The aromatic ring will reversibly complex with iodine, appearing as a brown spot.
-
KMnO4 Stain: Use this to detect non-UV active impurities (like aliphatic alcohols from the esterification step). The ester itself is resistant to mild KMnO4 oxidation, but impurities may stain.
Data: Estimated Rf Values
| Compound | Solvent System (Hex:EtOAc 9:1) | Visualization | Notes |
| Target Ester | 0.35 | UV / Iodine | Dark spot under UV |
| Starting Acid | 0.05 (Baseline) | UV / Bromocresol Green | Streaks on silica |
| Des-bromo impurity | 0.45 | UV | Moves faster (less polar) |
| Regioisomers | 0.32 - 0.38 | UV | Often co-elutes; requires gradient |
Part 2: Column Setup & Execution
Q: Which stationary phase should I use? A: Standard Silica Gel 60 (40-63 µm) is sufficient.
-
Precaution: Silica gel is slightly acidic (pH ~6.5). While this ester is generally stable, avoid leaving the compound on the column overnight to prevent hydrolysis back to the acid.
Q: How should I load the sample? A: Dry Loading is strongly recommended. Since the crude product is likely an oil or a low-melting solid, dissolving it in a minimal amount of Dichloromethane (DCM), mixing with silica (1:2 ratio by weight), and evaporating to a free-flowing powder ensures the tightest bands. Wet loading with DCM can cause band broadening due to the solvent's "washout" effect.
Q: What is the recommended Gradient Profile? A: Do not run isocratic (constant) solvent immediately. Use a linear gradient to separate non-polar impurities first.
Protocol:
-
Equilibration: 100% Hexanes (3 Column Volumes - CV).
-
Injection: Load Dry Sample.
-
Elution:
-
0% to 5% EtOAc: (2 CV) – Elutes highly non-polar impurities (e.g., brominated toluenes).
-
5% to 15% EtOAc: (10 CV) – Target Compound Elution Window.
-
15% to 30% EtOAc: (3 CV) – Flushes out more polar byproducts.
-
Part 3: Workflow Visualization
The following diagram illustrates the decision logic for the purification process.
Caption: Figure 1. Standard operational workflow for the flash chromatography of aryl esters.
Part 4: Troubleshooting & FAQs
Q: My target compound is co-eluting with a spot just above it. How do I separate them? A: This is likely a regioisomer (e.g., the 4-bromo or 6-bromo isomer) or the des-bromo derivative.
-
The Fix: Change the selectivity mechanism.
-
Switch the non-polar solvent from Hexane to Toluene . Toluene interacts with the pi-system of the aromatic ring.
-
Try Toluene : Hexane (1:1) as the mobile phase. The difference in pi-stacking between isomers often improves resolution.
-
Q: The product is streaking or tailing significantly. A: Tailing indicates either column overload or chemical instability.
-
Diagnosis: If the tail reaches the baseline, your ester might be hydrolyzing to the acid inside the column.
-
The Fix: Run the column faster. Alternatively, ensure your crude is acid-free before loading by washing the organic layer with saturated NaHCO₃ during the workup.
Q: I see a new impurity appearing in the fractions that wasn't in the crude. A: This suggests degradation.
-
Cause: Aryl bromides can undergo photolytic debromination (loss of Br replaced by H) under ambient light or intense UV monitoring.
-
The Fix: Wrap your column and fraction collector tubes in aluminum foil. Minimize exposure to the UV lamp during TLC checking.
Part 5: Advanced Troubleshooting Logic
Caption: Figure 2. Decision tree for resolving common chromatographic anomalies with halo-aryl esters.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry.
-
Rochester University Chemistry Dept. Solvent Systems for Flash Column Chromatography.
-
Reich, H. J. Common Solvents and their Properties. University of Wisconsin-Madison.
-
Org. Synth. (1927). Ethyl Bromoacetate Synthesis (General Esterification Protocol). Organic Syntheses, Coll. Vol. 1, p. 263.
Sources
Technical Support: Impurity Profiling & Remediation for Ethyl 2-(3-bromo-2-methylphenyl)acetate
Welcome to the Advanced Synthesis Support Center. Ticket ID: #ETH-BR-002 Subject: Troubleshooting Impurities in Sterically Congested Phenylacetic Esters Assigned Scientist: Dr. A. Vance, Senior Application Scientist
The Synthetic Landscape & Critical Control Points
You are likely synthesizing Ethyl 2-(3-bromo-2-methylphenyl)acetate via the Fischer esterification of 3-bromo-2-methylphenylacetic acid . While this reaction appears deceptively simple, the 2,3-substitution pattern introduces specific steric and electronic challenges that differ from standard phenylacetic acid esterifications.
The 2-methyl group creates a "steric wall" near the benzylic position, slightly retarding the nucleophilic attack of ethanol on the carbonyl carbon compared to a para-substituted isomer. Furthermore, the high value of the starting material demands a process that minimizes yield loss to hydrolysis or regioisomer contamination.
Workflow & Impurity Map
The following diagram illustrates the standard process flow and the precise entry points for common impurities.
Figure 1: Process flow diagram identifying critical control points where impurities are introduced or retained.
Troubleshooting Guide (FAQs)
This section addresses specific observations reported by users synthesizing this scaffold.
Issue 1: "I cannot drive the reaction to completion. 5-8% Starting Material (Acid) remains."
Diagnosis: Equilibrium Stagnation (Le Chatelier’s Principle). Technical Insight: The mechanism is a reversible nucleophilic acyl substitution. The steric bulk of the ortho-methyl group makes the tetrahedral intermediate slightly higher in energy, making the reverse reaction (hydrolysis) kinetically competitive if any water is present. Remediation:
-
Azeotropic Drying: Do not rely solely on excess ethanol. Use a ternary azeotrope (Ethanol/Toluene/Water) with a Dean-Stark trap to physically remove water.
-
Molecular Sieves: If using anhydrous EtOH without a trap, add activated 3Å molecular sieves directly to the reaction pot (approx. 10% w/v).
-
Protocol Check: Ensure your ethanol source is not "denatured" with methanol or water. Use 200 proof (absolute) ethanol.
Issue 2: "I see a 'shoulder' peak or impurity at RRT 1.02-1.05."
Diagnosis: Regioisomer Contamination (Likely 4-bromo or 6-bromo isomers). Technical Insight: The precursor, 3-bromo-2-methylphenylacetic acid, is often synthesized via bromination of o-toluic acid derivatives. This electrophilic aromatic substitution is not perfectly selective.[1] The ortho-methyl and meta-bromo relationship is difficult to purify. Remediation:
-
Purification: These isomers have nearly identical boiling points, making distillation ineffective. You must use Recrystallization of the acid precursor before esterification.
-
Solvent System: Hexanes/Ethyl Acetate (high ratio).
-
-
Validation: Run a 1H-NMR. The splitting pattern of the aromatic protons is diagnostic. The target (3-bromo-2-methyl) will show a specific pattern (doublet, doublet, triplet) distinct from the symmetric 4-bromo isomer.
Issue 3: "The product has a persistent yellow hue."
Diagnosis: Benzylic Oxidation or Oligomerization. Technical Insight: The methylene group between the phenyl ring and the carbonyl is "benzylic." While deactivated by the ester, the electron-rich bromine substituent can sensitize the ring to oxidation if exposed to light or air for long periods, forming conjugated quinoid-like impurities. Remediation:
-
Workup: Wash the organic layer with 10% Sodium Bisulfite (
) to reduce any oxidized species. -
Storage: Store under Argon/Nitrogen in amber vials.
Analytical Profile & Specifications
Use the following data to validate your crude reaction mixture.
Table 1: Common Impurity Profile
| Impurity Name | Structure Description | RRT (Approx)* | Origin | Removal Strategy |
| Impurity A | 3-bromo-2-methylphenylacetic acid | 0.85 | Incomplete Reaction | Bicarbonate Wash |
| Target | This compound | 1.00 | Product | N/A |
| Impurity B | Ethyl 2-(4-bromo-2-methylphenyl)acetate | 1.03 | SM Contamination | Column Chromatography / Pre-crystallization |
| Impurity C | Ethyl 2-(3-bromo-2-methylphenyl)-2-hydroxyacetate | 1.20 | Oxidation (Benzylic) | Silica Plug / Bisulfite Wash |
| Impurity D | Toluene/Solvents | < 0.20 | Process Solvent | High Vac Drying |
*RRT (Relative Retention Time) is estimated based on a standard C18 Reverse Phase HPLC method (Water/Acetonitrile gradient).
Optimized Experimental Protocol
This protocol is designed to minimize Impurity A (Acid) and prevent Impurity C (Oxidation).
Reagents:
-
3-Bromo-2-methylphenylacetic acid (1.0 eq)
-
Absolute Ethanol (10.0 eq - Large excess drives equilibrium)
-
Sulfuric Acid (
, conc.)[2] (0.1 eq) or p-TsOH (0.05 eq) -
Solvent: Toluene (Volume equal to Ethanol) - Crucial for water removal.
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
-
Charging: Add the carboxylic acid, ethanol, and toluene. Stir until dissolved.
-
Catalysis: Add the acid catalyst dropwise.
-
Reflux: Heat the mixture to vigorous reflux (~85-90°C internal temp).
-
Checkpoint: Monitor the Dean-Stark trap. You should see water/ethanol separation. Drain the aqueous layer periodically.
-
-
Monitoring: Sample after 4 hours.
-
TLC: Mobile Phase 10% EtOAc in Hexanes. Stain with KMnO4 (Acid stains broad/yellow, Ester is UV active).
-
-
Workup (Critical for Purity):
-
Cool to room temperature.
-
Concentrate under reduced pressure to remove bulk ethanol/toluene.
-
Redissolve residue in Ethyl Acetate.
-
Wash 1: Saturated
(x2). Removes Impurity A. -
Wash 2: 10%
(x1). Removes oxidized color bodies. -
Wash 3: Brine.[3]
-
-
Drying: Dry over
, filter, and concentrate.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fischer Esterification mechanics and workup).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insight into nucleophilic acyl substitution and steric effects).
-
Furniss, B. S., et al. (1989). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Techniques for separating regioisomers of halogenated aromatics).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 3-Bromo-2-methylbenzoic acid. (Source for physical properties of the precursor).[2][4][5]
Disclaimer: This guide is for research purposes only. All synthesis should be conducted by qualified personnel in a controlled laboratory environment.
Sources
Technical Support Center: Troubleshooting Suzuki Coupling with Ethyl 2-(3-bromo-2-methylphenyl)acetate
Welcome to the technical support center for the Suzuki-Miyaura coupling reaction, with a specific focus on challenging substrates like Ethyl 2-(3-bromo-2-methylphenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this powerful C-C bond-forming reaction. The steric hindrance presented by the ortho-methyl group on this aryl bromide can significantly impact the reaction's success, leading to common issues such as low yield and the formation of side products. This resource provides in-depth, experience-driven advice to diagnose and resolve these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Q1: I am attempting a Suzuki coupling with this compound and a simple arylboronic acid, but I'm observing very low to no conversion to the desired biaryl product. What are the likely causes?
A1: Low yields in Suzuki couplings involving sterically hindered substrates like yours are a frequent challenge. The primary culprit is the steric bulk around the reaction site, which can hinder crucial steps in the catalytic cycle, namely the oxidative addition of the palladium catalyst to the aryl bromide and the subsequent reductive elimination to form the product.[1][2] Conventional palladium catalysts and ligands may prove ineffective for such demanding substrates.[1]
Several factors could be at play:
-
Inefficient Catalyst System: The combination of your palladium source and ligand may not be suitable for activating the sterically encumbered C-Br bond.
-
Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction, forming inactive palladium black.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical parameters that require careful optimization for sterically hindered couplings.[1]
Troubleshooting Workflow:
Caption: Diagnostic workflow for a stalled Suzuki coupling reaction.
Experimental Protocol 2: Optimizing Base and Solvent
-
Setup: In parallel reaction vials under an inert atmosphere, use your best-identified catalyst/ligand system.
-
Vary the Base: Keep the solvent constant (e.g., dioxane) and test a range of bases:
-
Vial 1: K3PO4
-
Vial 2: Cs2CO3
-
Vial 3: K2CO3
-
Vial 4: KF
-
-
Vary the Solvent: Using the most effective base from the previous step, screen different solvents:
-
Vial 1: Toluene
-
Vial 2: Dioxane
-
Vial 3: THF
-
Vial 4: DMF (be mindful of potential ester hydrolysis with strong bases at high temperatures)
-
-
Reaction and Analysis: Run the reactions at a consistent temperature and monitor for the highest conversion to the desired product with the minimal formation of side products.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The generally accepted cycle involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the this compound. This is often the rate-limiting step, especially with sterically hindered substrates. [3]2. Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base. [4]3. Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst. [3]
Caption: The Suzuki-Miyaura catalytic cycle.
References
- Technical Support Center: Suzuki Coupling with Sterically Hindered Phenols - Benchchem. (URL: _)
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Public
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem. (URL: )
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (URL: [Link])
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. (URL: [Link])
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Suzuki cross-coupling reaction - YouTube. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
The Suzuki Reaction - Chem 115 Myers. (URL: [Link])
-
Dialkylbiaryl phosphine ligands - Wikipedia. (URL: [Link])
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. (URL: [Link])
-
Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners | Organic Letters - ACS Publications. (URL: [Link])
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (URL: [Link])
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: [Link])
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (URL: [Link])
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[2]Fused Indole Heterocycles - ACS Publications. (URL: [Link])
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (URL: [Link])
-
Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC - NIH. (URL: [Link])
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (URL: [Link])
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications. (URL: [Link])
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. - ResearchGate. (URL: [Link])
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. (URL: [Link])
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling - Books. (URL: [Link])
Sources
Technical Support Center: Optimizing Catalyst Loading for Reactions involving Ethyl 2-(3-bromo-2-methylphenyl)acetate
Welcome to the technical support center for optimizing catalytic reactions involving the synthesis of Ethyl 2-(3-bromo-2-methylphenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals who are engaged in the synthesis of this key intermediate and wish to enhance reaction efficiency, reduce costs, and improve reproducibility by optimizing catalyst loading. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying causality and field-proven insights to empower your experimental design.
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, a cornerstone of modern synthetic chemistry.[1][2] Achieving optimal performance in these reactions is a multifactorial challenge where simply increasing the amount of catalyst is rarely the most effective or economical solution.[3] This guide provides a structured approach to troubleshooting and optimization, focusing on how to make your catalyst work smarter, not harder.
Section 1: The Core of the Catalytic System: Key Parameters
Understanding the role of each component is critical before attempting optimization. A typical palladium-catalyzed cross-coupling reaction consists of several key players that work in concert.[4]
-
Palladium Precatalyst: This is the source of the active catalyst. Often, a stable Pd(II) source like Pd(OAc)₂ or a more advanced precatalyst (e.g., G3-Palladacycles) is used, which is reduced in situ to the active Pd(0) species that enters the catalytic cycle.[1][5] The choice of precatalyst can significantly impact the ease of activation and overall catalyst stability.
-
Ligand: The ligand is arguably the most critical component for tuning reactivity. It stabilizes the palladium center, influences its electronic properties and steric environment, and dictates the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[6] Sterically bulky and electron-rich phosphine ligands are often employed to promote these steps, leading to higher catalyst turnover.[6]
-
Base: The base plays a crucial role, often in the transmetalation step (in reactions like Suzuki-Miyaura) and in regenerating the Pd(0) catalyst at the end of the cycle.[4] The choice and strength of the base can affect reaction rate, yield, and the tolerance of sensitive functional groups.[7]
-
Solvent: The solvent must solubilize the reactants and the catalyst system but also plays an active role in influencing catalyst stability and reactivity.[8][9] Solvent polarity and coordinating ability can dramatically alter the reaction pathway and efficiency.[10]
Visualizing the Engine: The Catalytic Cycle
To optimize a catalyst, one must understand its workflow. The following diagram illustrates a generalized catalytic cycle for a cross-coupling reaction, the engine that drives your synthesis.
Caption: A generalized palladium-catalyzed cross-coupling cycle.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis. The solutions focus on a holistic approach rather than defaulting to increasing catalyst loading.
Q1: My reaction shows low or no conversion. Should I just add more catalyst?
Answer: Not necessarily. Increasing catalyst loading can be a brute-force solution that masks underlying problems and is not cost-effective. Before increasing the catalyst, you must validate the integrity of your reaction setup. Low conversion is often a symptom of catalyst inhibition or failure to form the active catalytic species.
Troubleshooting Workflow:
-
Verify Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Homocoupling of reagents is a common side product indicating the presence of oxygen.[7] Ensure your reaction vessel was properly purged and that solvents were adequately degassed.
-
Check Reagent Purity: Impurities in the starting materials (aryl halide, coupling partner) or solvent (e.g., peroxides in THF) can poison the catalyst. Use freshly purified reagents and high-purity, dry solvents.
-
Evaluate the Base: The base must be finely ground to ensure sufficient surface area and reactivity, especially for solid inorganic bases like K₂CO₃ or K₃PO₄.[7] Ensure it is anhydrous if the reaction requires it.
-
Assess Catalyst Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it requires in situ reduction to Pd(0). This process can be inefficient.[1] If problems persist, consider switching to a modern, pre-formed Pd(0) source or a precatalyst designed for easy activation.
-
Re-evaluate Ligand Choice: The ligand may not be suitable for the specific substrate. An intelligent screening of a small panel of ligands with different steric and electronic properties is a more powerful optimization strategy than simply increasing the loading of a suboptimal catalyst system.[6]
Caption: Decision workflow for troubleshooting low reaction conversion.
Q2: My reaction starts but stalls, and I see palladium black precipitating. What is happening?
Answer: The formation of palladium black is a classic sign of catalyst decomposition. The active, soluble Pd(0) species has aggregated into inactive, elemental palladium. This indicates that the ligand is failing to adequately stabilize the catalyst throughout the reaction.
Causality and Solutions:
-
Insufficient Ligand: The ratio of ligand to palladium is crucial. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) is often required to maintain a stable catalytic species.
-
Ligand Degradation: Some phosphine ligands can be sensitive to heat or react with other components in the mixture.
-
High Temperature: While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition pathways.[11] It is a delicate balance.
-
High Concentration: Very high reactant concentrations can sometimes promote catalyst aggregation.
Troubleshooting Steps:
-
Increase Ligand-to-Metal Ratio: Try increasing the equivalents of your phosphine ligand. For bidentate ligands, a 1:1 to 1.2:1 ratio is typically sufficient.[10]
-
Screen More Robust Ligands: Switch to a more sterically hindered or chelating ligand that can better protect the palladium center. Dialkylbiarylphosphine ligands (e.g., Buchwald ligands) are excellent for this purpose.[6]
-
Lower the Reaction Temperature: Determine the lowest effective temperature for the reaction. A temperature screen can reveal a sweet spot that balances reaction rate with catalyst stability.
-
Consider a Different Solvent: A more coordinating solvent might help stabilize the catalytic species, although it can also slow down the reaction.[8]
Q3: To achieve a good yield (>90%), I need to use high catalyst loading (e.g., 3-5 mol%). How can I reduce this?
Answer: High required catalyst loading suggests that the catalyst's Turnover Number (TON) is low, meaning each catalyst molecule is completing only a few cycles before dying. The goal is to improve the Turnover Frequency (TOF) and overall stability.
Optimization Strategy:
| Parameter | Action | Rationale |
| Ligand | Screen a diverse set of ligands (e.g., Buchwald-type, Josiphos, Xantphos). | The ligand has the single greatest impact on catalyst efficiency. A well-matched ligand accelerates the rate-limiting step and enhances stability, dramatically lowering the required loading.[1][6] |
| Solvent | Evaluate a range of solvents (e.g., Toluene, Dioxane, 2-MeTHF, t-Amyl alcohol). | Solvent choice affects solubility, reaction rate, and catalyst speciation. A different solvent can unlock higher reactivity.[8][12] |
| Base | Test different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, organic bases like DBU). | A stronger or more soluble base can accelerate the transmetalation step, which is often rate-limiting. |
| Temperature | Optimize the reaction temperature. | Sometimes a slightly lower temperature improves catalyst stability and lifetime, allowing a lower initial loading to achieve full conversion over a longer time. Conversely, a higher temperature might be needed to overcome a high activation barrier.[11] |
| Concentration | Screen different reactant concentrations. | Reaction kinetics can be highly dependent on concentration. Higher concentrations can increase rates but may also lead to catalyst decomposition. |
Section 3: Experimental Protocols
These protocols provide a validated starting point for your optimization experiments.
Protocol 3.1: General Procedure for Catalyst Loading Screening
This protocol uses a parallel reaction setup to efficiently screen different catalyst loadings.
-
Preparation: In a glovebox, arrange an array of reaction vials, each with a stir bar.
-
Stock Solution: Prepare a stock solution of this compound, the coupling partner, and the base in the chosen degassed solvent. This ensures consistent concentrations across all reactions.
-
Catalyst/Ligand Addition: To each vial, add the palladium precatalyst and ligand as solids or from separate stock solutions. For this screen, vary the amount of palladium precatalyst (e.g., 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%) while keeping the ligand-to-palladium ratio constant.
-
Reaction Initiation: Add a precise volume of the reactant stock solution to each vial.
-
Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block or oil bath. Stir vigorously for the designated reaction time (e.g., 12 hours).
-
Analysis: After cooling, take an aliquot from each reaction, quench, and analyze by a suitable method (e.g., GC-MS, LC-MS, or qNMR) to determine the conversion and yield.[13][14]
Protocol 3.2: Schlenk Line Technique for Solvent Degassing
Properly degassed solvents are non-negotiable for reproducible cross-coupling chemistry.[7]
-
Setup: Place the solvent in a suitable Schlenk flask equipped with a stir bar and sealed with a rubber septum.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pump: Open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes.
-
Thaw: Close the stopcock to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely with stirring. You will see bubbles evolve from the liquid.
-
Repeat: Repeat this "Freeze-Pump-Thaw" cycle at least three times.
-
Backfill: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
References
- CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate - Google P
- CN101891615A - Method for synthesizing bromoethyl acetate - Google P
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (URL: [Link])
-
Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles - MDPI. (URL: [Link])
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (URL: [Link])
-
Heck Reaction - Chemistry LibreTexts. (URL: [Link])
-
Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. (URL: [Link])
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (URL: [Link])
-
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (URL: [Link])
-
Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - NIH. (URL: [Link])
-
Cross-Coupling Reactions: A Practical Guide - ResearchGate. (URL: [Link])
-
Robust Analytical Methods for Monitoring the Formation of a Chiral Oxazaborolidine Catalyst | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Heck Reaction—State of the Art - MDPI. (URL: [Link])
-
Clean and fast cross-coupling of aryl halides in one-pot - Beilstein Journals. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])
-
Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides - Macmillan Group - Princeton University. (URL: [Link])
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (URL: [Link])
-
Benzenepropanal, α-methyl - Organic Syntheses Procedure. (URL: [Link])
-
Optimizing Suzuki Coupling Reactions - CovaSyn. (URL: [Link])
-
C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols. (URL: [Link])
-
Effect of solvent on the cross-coupling reaction a . | Download Table - ResearchGate. (URL: [Link])
-
Supporting Information for Experimental procedures and analytical data Table of Contents - The Royal Society of Chemistry. (URL: [Link])
-
Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC - NIH. (URL: [Link])
-
Measuring the Activity and Selectivity of Catalysts - AZoM. (URL: [Link])
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfachemic.com [alfachemic.com]
Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Sterically Hindered Substrates
Topic: Minimizing Protodeboronation in Reactions of Ethyl 2-(3-bromo-2-methylphenyl)acetate Ticket ID: SUZ-OPT-2024-001 Status: Open for Resolution
Executive Summary & Diagnostic Analysis
The Challenge: You are attempting to couple This compound (Substrate A). The primary failure mode in Suzuki couplings involving this substrate is not the decomposition of the aryl bromide itself, but the protodeboronation of the boronic acid partner .
The Root Cause: The "Steric-Time Trap" The ortho-methyl group on your substrate (at the 2-position relative to the 3-bromo site) creates significant steric hindrance. This does not stop Oxidative Addition, but it drastically slows down Transmetallation .
-
Normal Reaction: Transmetallation is fast; the boronic acid is quickly consumed into the catalytic cycle.
-
Your Reaction: Transmetallation is blocked by the 2-methyl group. The boronic acid "waits" in the basic solution.
-
Result: The boronic acid undergoes base-catalyzed protodeboronation (C-B bond cleavage) faster than it can transmetallate.
Visualizing the Failure Mode
The following diagram illustrates the kinetic competition causing your low yields.
Figure 1: The Kinetic Competition.[1] The steric bulk of the 2-methyl group slows transmetallation (yellow node), leaving the activated boronate (green node) vulnerable to protodeboronation (grey node).
Troubleshooting Guides & FAQs
Issue 1: "My boronic acid is disappearing, but no product is forming."
Diagnosis: The rate of protodeboronation (
| Parameter | Standard Condition (Avoid) | Optimized Condition (Use) | Why? |
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Pd-G3/G4 Buchwald Precatalysts (e.g., XPhos or SPhos) | Bulky, electron-rich ligands facilitate transmetallation across hindered centers [1]. |
| Base | Na2CO3 or K2CO3 (aq) | K3PO4 (Anhydrous) or K3PO4•H2O | High water concentration promotes protodeboronation. Anhydrous phosphate is milder and reduces proton sources [2]. |
| Solvent | DMF or MeOH/Water | Toluene or 1,4-Dioxane | Non-protic solvents minimize the availability of protons required for the deboronation mechanism. |
| Addition | One-pot dumping | Slow Addition (Syringe Pump) | Keeping boronic acid concentration low favors the catalytic cycle over second-order decomposition pathways. |
Issue 2: "The ethyl ester on my substrate is hydrolyzing."
Diagnosis: Use of hydroxide bases (NaOH, KOH) or high temperatures in aqueous media. Resolution:
-
Switch Base: Use K3PO4 (Potassium Phosphate Tribasic). It is basic enough to activate the boronic acid but generally spares alkyl esters.
-
Avoid: LiOH, NaOH, KOH, or CsOH.
Issue 3: "Which ligand is best for the 2-methyl steric clash?"
Senior Scientist Note: For ortho-substituted aryl bromides, electron-rich biaryl phosphine ligands are essential.
-
First Choice: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The methoxy groups provide stability and the ligand geometry is specifically tuned for ortho-substitution.
-
Second Choice: XPhos .[2] Excellent for general steric hindrance.[3]
-
Avoid: PPh3, dppf, or simple tricyclohexylphosphine, as they lack the hemilabile stability required for this specific hindrance profile.
Standard Operating Procedures (SOPs)
Protocol A: High-Performance Coupling (Recommended)
Use this protocol for standard library synthesis where the boronic acid is moderately stable.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: 1.5 equiv
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Base: K3PO4 (3.0 equiv, finely ground, anhydrous)
-
Solvent: 1,4-Dioxane : Water (10:1 ratio) - Note: A small amount of water is strictly necessary for the boronic acid activation mechanism, even if we want to minimize it.
Workflow:
-
Charge: In a reaction vial, combine the aryl bromide, boronic acid, and K3PO4.
-
Purge: Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add sparged 1,4-Dioxane/Water mixture.
-
Catalyst: Add XPhos Pd G4 last (solid or solution) under inert flow.
-
Heat: Stir vigorously at 80°C . (Do not exceed 100°C to protect the ester).
-
Monitor: Check LCMS at 1 hour. If deboronation is observed (Ar-H mass detected), switch to Protocol B.
Protocol B: The "Slow Addition" Method (For Unstable Partners)
Use this when coupling with heteroaryl boronic acids (e.g., 2-pyridyl, 5-thiazolyl) that deboronate rapidly.
Workflow:
-
Flask A (Reaction): Charge Aryl Bromide (1.0 equiv), XPhos Pd G4 (3 mol%), and K3PO4 (3.0 equiv) in Toluene/Dioxane (10:1). Heat to 80°C.
-
Syringe B: Dissolve the Boronic Acid (1.5 - 2.0 equiv) in pure Dioxane.
-
Execution: Using a syringe pump, add the solution from Syringe B to Flask A over 2 to 4 hours .
-
Rationale: This keeps the instantaneous concentration of boronic acid near zero, forcing every molecule that enters to immediately undergo transmetallation rather than finding a proton source [3].
Advanced Mitigation: MIDA Boronates
If Protocol B fails, the instability of the boronic acid is insurmountable under basic conditions. You must switch to MIDA Boronates .
The Logic: MIDA (N-methyliminodiacetic acid) boronates are protected. They do not hydrolyze/deboronate until the MIDA group is removed. By using a slow-hydrolysis condition, you release the active boronic acid at the exact rate the catalyst can consume it.
MIDA Protocol:
-
Reagents: Aryl Bromide (1.0 equiv), MIDA Boronate Ester (1.5 equiv), SPhos Pd G3 (2 mol%).
-
Base/Solvent: K3PO4 (5.0 equiv) in Dioxane:Water (5:1).
-
Temperature: 60°C - 80°C.
-
Mechanism: The water/base slowly hydrolyzes the MIDA ester to the boronic acid.[4] Because the concentration of free boronic acid never spikes, protodeboronation is statistically suppressed [4].
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 130(24), 7538–7539. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[5] Journal of the American Chemical Society, 131(20), 6961–6963. Link
Sources
Technical Support Center: Coupling Protocols for Ethyl 2-(3-bromo-2-methylphenyl)acetate
Ticket ID: #RXN-OPT-2024-001 Subject: Optimization of Base Selection for Sterically Hindered Aryl Bromide Esters Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanistic Insight[1]
Welcome to the technical support hub. You are working with Ethyl 2-(3-bromo-2-methylphenyl)acetate , a substrate that presents a "dual-threat" challenge in palladium-catalyzed cross-coupling:
-
Steric Hindrance: The ortho-methyl group at the C2 position creates significant steric bulk around the C3-bromide, inhibiting the oxidative addition and transmetallation steps.
-
Chemoselectivity (The "Ester Trap"): The benzylic
-protons (adjacent to the ester) are acidic ( in DMSO). Improper base selection leads to competitive enolization, resulting in -arylation (self-coupling/cyclization) or ester hydrolysis rather than the desired cross-coupling.
This guide provides a self-validating logic for base selection, moving beyond trial-and-error to mechanistic control.
The Reaction Landscape (Visualized)
The following diagram illustrates the divergent pathways dictated by your base choice. Your goal is to navigate the "Green Path" while actively suppressing the Red and Orange pathways.
Figure 1: Mechanistic divergence based on base basicity and nucleophilicity. Green arrows indicate the optimal pathway.
Base Selection Matrix
Use this matrix to select the correct base for your specific coupling partner.
| Base | Risk Profile | Recommended Application | |
| ~10.3 | Low | Gold Standard. The "Cesium Effect" aids transmetallation in sterically crowded systems without deprotonating the ester | |
| ~12.3 | Low-Medium | Excellent for Suzuki couplings. Must be anhydrous to prevent hydrolysis. | |
| ~17 | Critical | Avoid if possible. High risk of | |
| ~15.7 | Critical | Do Not Use. Will rapidly hydrolyze the ethyl ester to the carboxylic acid. | |
| ~10.7 | Medium | Generally too weak for the catalytic cycle of hindered aryl bromides, but useful in Heck reactions. |
Troubleshooting Protocols
Scenario A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Issue: Reaction stalls or yields are low (<40%).
Root Cause: The ortho-methyl group blocks the approach of the boronate. Standard bases (
The "Cesium Effect" Protocol: Cesium carbonate is superior here due to its higher solubility in organic solvents (like dioxane) and the "naked anion" effect, which accelerates the rate-limiting transmetallation step in hindered systems [3].
Step-by-Step Workflow:
-
Solvent System: Use 1,4-Dioxane (anhydrous). Do not use alcohols (transesterification risk).
-
Base: Add 3.0 equivalents of
.-
Tip: Grind the base to a fine powder immediately before use to maximize surface area.
-
-
Catalyst: Use
(5 mol%) or / SPhos for extreme hindrance. -
Temperature: Heat to 80–100 °C.
-
Water Control: Add exactly 1-2% v/v water or use strictly anhydrous conditions. Note: Trace water is often necessary for the boronic acid activation, but excess causes hydrolysis.
Scenario B: Buchwald-Hartwig Amination (C-N Bond Formation)
Issue: Disappearance of ester starting material; formation of complex mixtures.
Root Cause: Use of
The "Weak Base" Protocol: You must decouple the deprotonation of the amine (necessary) from the deprotonation of the ester (unwanted).
Decision Logic:
Figure 2: Base and Ligand selection logic for C-N coupling with ester-containing substrates.
Protocol Adjustment:
-
Switch Base: Replace
with (2-3 equiv) or . -
Ligand Choice: Use highly active ligands like BrettPhos or RuPhos . These ligands are active enough to facilitate oxidative addition even with weaker bases, allowing you to bypass the need for alkoxides [5].
Frequently Asked Questions (FAQ)
Q: Can I use aqueous
Q: I see a byproduct with M+ mass corresponding to the dimer. What is it?
A: This is likely the result of
Q: Why not use organic bases like TEA or DIPEA? A: These are generally too weak to facilitate the transmetallation step in Suzuki couplings or the amine deprotonation in Buchwald reactions for this specific hindered substrate. However, they are the base of choice if you switch to a Heck Reaction (coupling with an alkene), where they serve only to neutralize the generated HBr.
References
-
Dent, T. J. (2020).[1] Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of York. Link
-
Young, H. A., et al. (2016).[2] Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(17). Link
-
Welmers, M., & DeVasher, R. (2015).[3] The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields. ResearchGate.[3][4] Link
-
Moon, P. J., et al. (2016).[5] A palladium-catalyzed coupling of aryl halides and ester enolates produced α-aryl esters.[5] Journal of the American Chemical Society, 138(42). Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19). Link
Sources
Technical Support Center: Solvent Effects in the Synthesis of Ethyl 2-(3-bromo-2-methylphenyl)acetate Derivatives
Introduction: The synthesis of Ethyl 2-(3-bromo-2-methylphenyl)acetate and its derivatives is a critical step in the development of various pharmaceutical agents and fine chemicals. The reaction pathway, often involving palladium-catalyzed cross-coupling or nucleophilic substitution, is profoundly influenced by the choice of solvent. A suboptimal solvent can lead to a cascade of issues, including poor yield, formation of intractable impurities, and inconsistent results. This guide provides field-proven insights and troubleshooting protocols to help researchers navigate the complexities of solvent selection, ensuring robust and reproducible outcomes. We will explore the causal relationships between solvent properties and reaction performance, grounded in established chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis and a validated solution.
Question 1: My reaction yield is consistently low or zero. How can I determine if the solvent is the root cause?
Low yield is a frequent challenge, often directly linked to the reaction medium. The solvent's role extends far beyond simply dissolving reagents; it actively participates in the reaction mechanism by influencing catalyst stability, reagent solubility, and transition state energies.[1][2][3]
Answer:
There are several ways a solvent can suppress your reaction yield. Let's break down the potential causes and solutions:
-
Cause A: Poor Solubility of Reagents: If your starting materials, particularly the base (e.g., K₂CO₃, Cs₂CO₃) or the organometallic reagent in a cross-coupling, are not sufficiently soluble, the reaction will be slow or may not proceed at all.
-
Solution: Switch to a solvent with more appropriate polarity. For many cross-coupling reactions, polar aprotic solvents like DMF, DMAc, NMP, or acetonitrile are employed to dissolve ionic species.[4] However, for certain catalyst systems, less polar ethereal solvents like THF or 1,4-dioxane may be optimal.[2] A systematic solvent screen is the most effective approach (see Protocol 1).
-
-
Cause B: Catalyst Deactivation or Inhibition: Solvents can coordinate to the metal center of your catalyst (e.g., Palladium).[2] While some coordination is necessary to stabilize the active catalyst, overly coordinating solvents can competitively inhibit substrate binding, shutting down the catalytic cycle.
-
Solution: If you suspect catalyst inhibition, especially in reactions sensitive to ligand exchange, consider switching to a less coordinating solvent. For example, if a reaction in DMF fails, attempting the reaction in toluene or dioxane may be beneficial.[2] This is particularly true for Heck reactions, where solvent coordination is a key factor.[2]
-
-
Cause C: Inappropriate Reaction Temperature: The solvent's boiling point dictates the maximum temperature of the reaction at atmospheric pressure. If the activation energy for a critical step (like oxidative addition of the aryl bromide) is high, a low-boiling solvent like THF (boiling point ~66 °C) may not allow the reaction to reach the required temperature.
-
Solution: Select a solvent with a higher boiling point to drive the reaction to completion. Good high-temperature options include toluene (111 °C), dioxane (101 °C), DMF (153 °C), or NMP (202 °C) .
-
Question 2: I'm observing significant impurity formation. How does the solvent influence side reactions?
Solvent choice is a primary determinant of reaction selectivity. An inappropriate solvent can promote undesired pathways, leading to complex product mixtures and purification challenges.
Answer:
Solvents can promote side reactions through several mechanisms:
-
Promoting Homocoupling (in Cross-Coupling Reactions): In reactions like Suzuki or Sonogashira coupling, dissolved oxygen can lead to oxidative homocoupling of the organoboron or alkyne partner, respectively.[5] While not strictly a solvent effect, the solvent's ability to dissolve oxygen is a factor. More importantly, the solvent and base combination can affect the rate of protodeboronation (for Suzuki reactions), another common side reaction.
-
Solution: Proper degassing of the solvent is non-negotiable for most cross-coupling reactions.[6][7] The "Freeze-Pump-Thaw" method is the most rigorous (see Protocol 2). Additionally, using a two-phase solvent system (e.g., Toluene/Water) can sometimes suppress side reactions by controlling the concentration of reagents in the organic phase.
-
-
Facilitating Decomposition: Your product, this compound, is an ester. In the presence of a strong base and protic impurities (like water) in the solvent, hydrolysis of the ester to the corresponding carboxylic acid can occur, especially at elevated temperatures.
-
Solution: Always use anhydrous (dry) solvents. Ensure your base is not excessively hygroscopic or is dried before use. If hydrolysis is a persistent issue, consider using a non-nucleophilic organic base like DBU or a weaker inorganic base if the reaction allows.
-
-
Altering Chemoselectivity: Solvents can dramatically alter the selectivity of a reaction. For instance, in palladium-catalyzed couplings, polar solvents like MeCN or DMF can stabilize anionic transition states, sometimes leading to a complete switch in which functional group reacts if multiple are present.[1]
-
Solution: This requires careful mechanistic consideration. If you observe an unexpected product, consult literature on similar systems to see how solvent polarity influences selectivity. A screen of both polar (DMF, MeCN) and non-polar (Toluene, Hexane) solvents can quickly reveal if chemoselectivity is under solvent control.
-
Frequently Asked Questions (FAQs)
-
Q: What is the difference between a coordinating and a non-coordinating solvent?
-
A: Coordinating solvents (e.g., DMF, THF, MeCN) have lone pairs of electrons (on oxygen or nitrogen) that can coordinate to the metal center of a catalyst. This can stabilize the catalyst but may also inhibit reactivity.[2] Non-coordinating solvents (e.g., Toluene, Hexane) interact much more weakly with the catalyst.
-
-
Q: How critical is solvent degassing for this synthesis?
-
A: For any palladium-catalyzed cross-coupling step, it is absolutely critical. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by dissolved oxygen, which will kill the reaction.[5][6] For other potential steps like esterification or SNAr, it is less critical but still good practice.
-
-
Q: Can I use a solvent mixture?
-
A: Yes, solvent mixtures are often used to fine-tune properties. A common example is using a Toluene/Water mixture for Suzuki couplings, where the water helps dissolve the inorganic base and the toluene dissolves the organic reagents and catalyst. The key is to ensure miscibility where needed or to leverage immiscibility for phase-transfer catalysis.[8][9]
-
-
Q: What is Phase-Transfer Catalysis (PTC) and is it relevant here?
-
A: PTC is highly relevant if the synthesis involves the alkylation of a phenoxide or another nucleophile with an ethyl bromoacetate equivalent. It uses a phase-transfer catalyst (like a quaternary ammonium salt) to shuttle a reactant from an aqueous or solid phase into an organic phase where the reaction occurs.[8][9][10] This avoids the need for expensive, anhydrous polar aprotic solvents. A typical PTC system might use toluene as the organic solvent with a solid carbonate base.[9]
-
Data & Protocols
Table 1: Representative Solvent Screen for a Suzuki Coupling to Synthesize the Aryl-Acetate Core
The following table illustrates hypothetical results from a solvent screening experiment for the coupling of (3-bromo-2-methylphenyl)boronic acid with ethyl bromoacetate.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) | Notes |
| Toluene | 2.4 | 111 | 12 | 75 | 95 | Good balance, low side products. |
| THF | 7.6 | 66 | 24 | 40 | 88 | Incomplete conversion due to low temp. |
| 1,4-Dioxane | 2.2 | 101 | 12 | 85 | 96 | Excellent result, good solubility. |
| Acetonitrile (MeCN) | 37.5 | 82 | 8 | 65 | 70 | Faster reaction but more impurities. |
| DMF | 36.7 | 153 | 4 | 92 | 85 | High yield but significant homocoupling. |
| Toluene/Water (10:1) | N/A | ~100 | 10 | 88 | 98 | Excellent yield and purity, clean reaction. |
Diagram 1: Troubleshooting Workflow for Solvent Optimization
This diagram outlines a logical flow for diagnosing and solving solvent-related issues in your synthesis.
Caption: A decision tree for troubleshooting solvent issues.
Diagram 2: Influence of Solvent on a Generic Pd(0) Catalytic Cycle
This diagram shows where solvent molecules interact and influence the key steps of a cross-coupling reaction.
Caption: Solvent interactions within a Pd(0) catalytic cycle.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Reaction Optimization
-
Preparation: In an array of identical reaction vials, add your aryl bromide starting material (1.0 equiv), your coupling partner (e.g., boronic acid, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: To each vial, add a different, anhydrous, and degassed solvent (e.g., Toluene, THF, Dioxane, DMF, Acetonitrile) to achieve the same final concentration (e.g., 0.1 M).
-
Reaction: Place all vials in a heating block set to the desired temperature (e.g., 100 °C). Ensure consistent stirring.
-
Monitoring: Monitor each reaction at set time points (e.g., 2, 4, 8, 12 hours) by taking a small aliquot for TLC or LC-MS analysis to track the consumption of starting material and formation of the product.
-
Analysis: Once the best reaction (by time and conversion) appears complete, quench all reactions. Work up each sample identically and analyze the crude yield and purity by HPLC and ¹H NMR.
-
Selection: Choose the solvent that provides the best combination of reaction rate, yield, and purity for further optimization.[11]
Protocol 2: Rigorous Solvent Degassing via Freeze-Pump-Thaw
This method is superior to sparging for removing dissolved oxygen.[6][12]
-
Setup: Place the solvent in a Schlenk flask sealed with a rubber septum. The flask should be no more than half full.
-
Freeze: Immerse the bottom of the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent from the outside in, preventing the flask from cracking. Wait until the solvent is completely frozen solid.
-
Pump: Connect the flask to a Schlenk line and open it to high vacuum for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the valve to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will often see bubbles being released from the liquid as trapped gases escape.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles) to ensure complete removal of dissolved gases.
-
Storage: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) and store the solvent under this positive pressure.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society. [Link]
-
Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Solvent effects in palladium catalysed cross-coupling reactions. Angewandte Chemie International Edition. [Link]
-
Smith, G. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Valente, C., et al. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Fan, X., & Zhang, G. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Bode, J. (n.d.). How To: Degas Solvents. University of Rochester, Department of Chemistry. [Link]
-
University of York. (n.d.). Degassing solvents. Chemistry Teaching Labs. [Link]
-
Berry Group. (2019). Section 5.4 Title: Degassing Solvents. University of Wisconsin-Madison. [Link]
-
Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer. [Link]
-
Gholap, A. R., et al. (2008). Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Iranian Journal of Chemical Engineering. [Link]
-
Yadav, G. D. (2007). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP International Journal of Life Science. [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]
Sources
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. How To [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects [ijche.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. berry.chem.wisc.edu [berry.chem.wisc.edu]
Technical Support Center: Ethyl 2-(3-bromo-2-methylphenyl)acetate
Prepared by the Office of the Senior Application Scientist
This guide serves as a primary technical resource for researchers, scientists, and drug development professionals utilizing Ethyl 2-(3-bromo-2-methylphenyl)acetate. It addresses common stability challenges, offering diagnostic troubleshooting, preventative measures, and validated protocols to ensure experimental integrity and reproducibility.
Troubleshooting Guide: Diagnosing Compound Instability
Unexpected or inconsistent experimental results are often the first indication of compound instability. This section provides a logical workflow to diagnose potential degradation of your this compound stock.
Q1: My reaction yield is low, or my assay results are inconsistent. Could the starting material be degraded?
A1: Yes, this is a primary symptom of starting material degradation. Before re-optimizing your experimental conditions, it is crucial to verify the integrity of your this compound. The compound's ester and bromo-aromatic functionalities are susceptible to specific degradation pathways.
Initial Diagnostic Steps:
-
Visual Inspection: Check the material's appearance. Pure this compound should be a clear, colorless to light yellow liquid.[1][2] Any significant color change (e.g., to dark yellow or brown), presence of solid precipitates, or a strong, acrid odor (different from its expected faint fruity/pungent smell) suggests degradation.[2]
-
Review Storage Conditions: Confirm that the compound has been stored according to the recommendations outlined in the FAQ section (see Table 1). Improper storage is the most common cause of degradation.[3]
-
Perform Purity Analysis: The most definitive way to assess stability is through analytical chemistry. A simple High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis can reveal the presence of degradation products.[1][4] Compare the chromatogram of your current stock to the one provided by the manufacturer or to a freshly opened sample.
The following flowchart provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for compound stability.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and chemical nature of this compound.
Q2: What are the primary degradation pathways for this molecule?
A2: The two most probable degradation pathways for this compound are hydrolysis of the ethyl ester and photodecomposition of the bromo-aromatic ring.
-
Ester Hydrolysis: The ester group can be cleaved by water, a reaction catalyzed by acidic or basic conditions, to form 2-(3-bromo-2-methylphenyl)acetic acid and ethanol.[5][6] This is often the primary cause of degradation if the compound is exposed to moisture, or dissolved in non-anhydrous solvents or acidic/basic aqueous solutions.[6]
-
Photodecomposition: Bromoaromatic compounds can be sensitive to light, particularly UV radiation.[7] Energy from light can cause homolytic cleavage of the Carbon-Bromine bond, leading to the formation of radical species. This can result in debromination or other complex side reactions, leading to impurities.[7][8]
Caption: Key degradation pathways.
Q3: What are the optimal storage and handling conditions?
A3: Proper storage is critical to maintaining the compound's stability. Based on the chemistry of related phenylacetates and bromo-organic compounds, the following conditions are recommended.[3][9]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential hydrolytic and decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, minimizing hydrolysis and oxidation. |
| Light | Amber vial / Store in the dark | Protects the light-sensitive C-Br bond from photodecomposition.[7] |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents contamination and exposure to atmospheric moisture.[1][3] |
Q4: Can I dissolve the compound in protic solvents like methanol or water for my experiments?
A4: It is highly discouraged to prepare stock solutions in protic solvents (e.g., water, methanol, ethanol) for long-term storage due to the risk of hydrolysis or transesterification. For experiments requiring such solvents, it is best practice to prepare the solution immediately before use. For long-term storage, anhydrous aprotic solvents like DMSO, DMF, or acetonitrile are preferred.
Q5: What impurities might be present from the synthesis that could affect stability?
A5: Synthetic impurities can sometimes act as catalysts for degradation. Depending on the synthetic route (e.g., via Suzuki coupling or other methods), potential impurities could include residual palladium catalysts, unreacted starting materials like the corresponding boronic acid or halide, or side-products from incomplete reactions.[10][11] If you suspect impurities are affecting your results, re-purification via column chromatography or distillation may be necessary.
Standard Operating Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol provides a general method to assess the purity of this compound and detect the primary hydrolysis degradant.
-
Sample Preparation:
-
Prepare a stock solution of your compound in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
Dilute this stock to a working concentration of ~50 µg/mL using the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The parent compound, being relatively nonpolar, will have a longer retention time.
-
The primary hydrolysis product, 2-(3-bromo-2-methylphenyl)acetic acid, is more polar and will elute earlier.
-
Calculate purity by the area percentage of the main peak relative to the total peak area. A purity of <95% may warrant sourcing a new batch of the compound.
-
Protocol 2: Forced Degradation Study (Hydrolytic Stability)
This protocol is used to intentionally degrade the compound to identify the retention time of its degradation products and confirm the stability of your analytical method.
-
Acidic Degradation:
-
To 1 mL of your 1 mg/mL stock solution, add 100 µL of 1M HCl.
-
Heat at 60°C for 4 hours.
-
Cool, neutralize with 100 µL of 1M NaOH, and dilute to the working concentration for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of your 1 mg/mL stock solution, add 100 µL of 1M NaOH.
-
Keep at room temperature for 1 hour.
-
Neutralize with 100 µL of 1M HCl and dilute to the working concentration for HPLC analysis. Basic hydrolysis is typically much faster than acidic hydrolysis.[12]
-
-
Analysis:
-
Analyze the "degraded" samples using the HPLC method in Protocol 1. The new, earlier-eluting peak that appears corresponds to the carboxylic acid degradant. This confirms the identity of degradation products seen in aged samples.
-
References
-
Crystle Chemipharma. Ethyl 2 Bromo Acetate. [Link]
-
Wikipedia. Ethyl bromoacetate. [Link]
-
Wikipedia. Metal–organic framework. [Link]
- Google Patents. CN102249891B - Method for recovering and purifying phenylacetic acid.
-
PubMed. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. [Link]
-
Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]
-
ResearchGate. -Thermal decomposition of ethyl acetate. | Download Scientific Diagram. [Link]
-
Chemguide. hydrolysis of esters. [Link]
-
ResearchGate. (PDF) Evaluating Impurities in Drugs (Part I of III). [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
PubMed. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. [Link]
-
PubMed. Gas-liquid chromatographic determination of total phenylacetic acid in urine. [Link]
-
International Research Journal of Environmental Sciences & Toxicology. Ethyl acetate removal by strong ionization dielectric barrier discharge and investigation on the decomposition pathway. [Link]
-
Organic Syntheses. Benzenepropanal, α-methyl - Organic Syntheses Procedure. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
YouTube. mechanism of ester hydrolysis. [Link]
-
MIT Plasma Science and Fusion Center. PSFC Halogenated Solvents. [Link]
-
ResearchGate. Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
-
ResearchGate. Experimental and theoretical study of the thermal decomposition of ethyl acetate during fast pyrolysis. [Link]
-
PubChem. Ethyl 2-(3-amino-6-bromo-2-methylphenyl)acetate. [Link]
-
PubChem. Ethyl 2-(3-bromo-2-fluoro-4-methylphenyl)acetate. [Link]
-
PubChem. Ethyl bromoacetate. [Link]
Sources
- 1. crystlechemipharma.com [crystlechemipharma.com]
- 2. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Gas-liquid chromatographic determination of total phenylacetic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. researchgate.net [researchgate.net]
- 11. inventivapharma.com [inventivapharma.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of Ethyl 2-(3-bromo-2-methylphenyl)acetate
Introduction: The Imperative for Rigorous Characterization
Ethyl 2-(3-bromo-2-methylphenyl)acetate (CAS No. 1261862-72-9) is a substituted phenylacetate derivative, a class of compounds frequently utilized as key intermediates in the synthesis of pharmaceuticals and other high-value fine chemicals.[1][2][3][4] Given its role as a building block, the absolute certainty of its structural identity and purity is not merely a matter of academic rigor but a critical prerequisite for the success of subsequent synthetic steps and the safety and efficacy of the final product. An impurity or a misidentified isomer at this stage can lead to failed reactions, significant financial loss, and compromised safety profiles in drug development.
This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights into data interpretation and creating a self-validating analytical workflow. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for confirming the identity, purity, and structural integrity of this critical intermediate.
Molecular Profile:
-
Chemical Name: this compound
-
CAS Number: 1261862-72-9
-
Molecular Formula: C₁₁H₁₃BrO₂[1]
-
Molecular Weight: 257.12 g/mol [1]
-
Structure:
The Integrated Analytical Workflow
A comprehensive analysis does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Each method provides a unique piece of the puzzle, and together they form an unassailable confirmation of the molecule's identity and quality. The logical flow of this process is crucial for efficiency and thoroughness.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: The choice to run both 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is deliberate. While 1D spectra provide the fundamental data, 2D spectra are crucial for unambiguously assigning signals, especially in the crowded aromatic region, and confirming the connectivity between the ethyl ester and the phenylacetate core.
Proton (¹H) NMR Spectroscopy
Principle: ¹H NMR detects the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The position of the signal (chemical shift, δ) indicates the electronic environment of the proton, the area under the signal (integration) corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 | Doublet | 1H | Ar-H | Aromatic proton ortho to the bromine atom. |
| ~ 7.15 | Triplet | 1H | Ar-H | Aromatic proton between the bromo and acetate groups. |
| ~ 7.05 | Doublet | 1H | Ar-H | Aromatic proton ortho to the methyl group. |
| 4.15 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl group, split by the neighboring methyl group. |
| 3.70 | Singlet | 2H | Ar-CH₂ -COO- | Methylene protons adjacent to the aromatic ring and ester; no adjacent protons to cause splitting. |
| 2.30 | Singlet | 3H | Ar-CH₃ | Methyl protons on the aromatic ring; no adjacent protons. |
| 1.25 | Triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl group, split by the neighboring methylene group. |
Carbon (¹³C) NMR Spectroscopy
Principle: ¹³C NMR functions similarly to ¹H NMR but observes the carbon nuclei. It provides information on the number of unique carbon atoms and their chemical environments (e.g., sp³, sp², C=O).
Predicted ¹³C NMR Data (in CDCl₃, 101 MHz):
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~ 171.0 | C =O | Ester carbonyl carbon, highly deshielded. |
| ~ 138.0 | Ar-C -CH₃ | Aromatic quaternary carbon attached to the methyl group. |
| ~ 135.5 | Ar-C -CH₂ | Aromatic quaternary carbon attached to the acetate side chain. |
| ~ 131.0 | Ar-C H | Aromatic methine carbon. |
| ~ 129.5 | Ar-C H | Aromatic methine carbon. |
| ~ 127.0 | Ar-C H | Aromatic methine carbon. |
| ~ 122.0 | Ar-C -Br | Aromatic quaternary carbon attached to bromine. |
| ~ 61.0 | -O-CH₂ - | Ethyl ester methylene carbon. |
| ~ 39.0 | Ar-CH₂ - | Acetate methylene carbon. |
| ~ 20.0 | Ar-CH₃ | Aromatic methyl carbon. |
| ~ 14.0 | -CH₂-CH₃ | Ethyl ester methyl carbon. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set a relaxation delay of 2 seconds and an acquisition time of 4 seconds.
-
Collect 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Use a 30° pulse angle to reduce relaxation times.
-
Set a relaxation delay of 2 seconds.
-
Collect at least 1024 scans, as ¹³C has a low natural abundance.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Integrate the ¹H signals and assign all peaks.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
MS is a destructive technique that provides the exact molecular weight and, with high resolution, the elemental formula of a compound. It is the definitive method for confirming the mass of the target molecule.
Expertise & Experience: The key to analyzing this specific molecule is recognizing the isotopic signature of bromine. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. Therefore, any bromine-containing fragment will appear as a pair of peaks (M and M+2) of nearly equal intensity. This is a powerful diagnostic tool that immediately confirms the presence of a single bromine atom.
Expected MS Data:
-
Technique: Electrospray Ionization (ESI) for soft ionization or Electron Impact (EI).
-
Molecular Ion (M⁺): A pair of peaks at m/z 256 and 258, corresponding to [C₁₁H₁₃⁷⁹BrO₂]⁺ and [C₁₁H₁₃⁸¹BrO₂]⁺.
-
High-Resolution MS (HRMS): Expected exact mass for [M+H]⁺ (protonated molecule in ESI): 257.0172 (for ⁷⁹Br) and 259.0151 (for ⁸¹Br). A measured mass within 5 ppm of this value confirms the elemental formula C₁₁H₁₄BrO₂.
-
Key Fragmentation Pattern (EI):
-
m/z 211/213: Loss of the ethoxy group (-OCH₂CH₃, 45 Da).
-
m/z 183/185: Loss of the entire ethyl acetate moiety (-CH₂COOCH₂CH₃, 73 Da), leaving the bromomethylbenzyl cation.
-
m/z 171: Loss of Br from the parent ion (occurs but may be less favorable).
-
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute to ~10 µg/mL in the mobile phase.
-
Chromatography (for purity and separation):
-
Mass Spectrometry (ESI source, positive mode):
-
Scan Range: m/z 50-500.
-
Ion Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature according to the instrument manufacturer's guidelines.
-
Acquisition Mode: Acquire both full scan data to see all ions and tandem MS (MS/MS) on the parent ions (m/z 256/258) to confirm fragmentation patterns.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: While NMR and MS determine the overall structure, FTIR provides quick and definitive confirmation of key functional groups. For this molecule, the most critical absorption is the strong C=O stretch of the ester. Its position provides clues about conjugation. The absence of a broad O-H stretch (around 3300 cm⁻¹) is also a crucial piece of evidence, confirming that the starting material (the corresponding carboxylic acid) has been successfully esterified.
Expected Key FTIR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3050-3000 | C-H Stretch | Aromatic C-H |
| ~ 2980-2850 | C-H Stretch | Aliphatic C-H (CH₃, CH₂)[7] |
| ~ 1735 | C=O Stretch | Ester Carbonyl [7][8] |
| ~ 1600, 1475 | C=C Stretch | Aromatic Ring |
| ~ 1250-1150 | C-O Stretch | Ester C-O |
| ~ 600-500 | C-Br Stretch | Aryl Bromide |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, place a single drop between two salt plates (NaCl or KBr).
-
Solid/Oil (Attenuated Total Reflectance - ATR): Place a small amount of the sample directly onto the ATR crystal. This is the most common and convenient method.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment/ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Average 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Identify and label the major absorption bands.
Comparative Analysis of Methods
No single technique is sufficient. This table summarizes the comparative strengths and roles of each method in a comprehensive characterization workflow.
| Feature | NMR Spectroscopy | Mass Spectrometry | HPLC | FTIR Spectroscopy |
| Primary Information | C-H framework, connectivity, stereochemistry | Molecular weight, elemental formula, fragmentation | Purity, number of components, quantification | Functional groups |
| Sample Amount | 5-20 mg | < 1 mg | < 1 mg | < 1 mg |
| Destructive? | No | Yes | Yes (sample is consumed) | No |
| Sensitivity | Moderate | Very High | High | Low |
| Key Role | Structural Elucidation | Identity Confirmation | Purity Assessment | Functional Group Verification |
| Cost (Instrument) | High | High | Moderate | Low |
| Expertise Required | High | High | Moderate | Low-Moderate |
Conclusion
The characterization of this compound is a multi-faceted process that relies on the synergistic application of several analytical techniques. NMR spectroscopy serves as the architect, drawing the blueprint of the molecule's structure. Mass spectrometry acts as the surveyor, confirming the exact mass and formula. HPLC stands as the quality control inspector, quantifying purity and detecting impurities. Finally, FTIR provides a rapid and reliable check for the presence of essential functional groups. By following the integrated workflow and protocols outlined in this guide, researchers can establish the identity, purity, and structural integrity of this important synthetic intermediate with the highest degree of scientific confidence.
References
-
SIELC Technologies. (2018). Separation of Ethyl bromoacetate on Newcrom R1 HPLC column. Retrieved from [Link][5]
-
Raubbin, R. S., et al. (2020). HPLC, FTIR AND GC-MS ANALYSIS OF ETHYL ACETATE EXTRACT OF RED SEAWEED HYPNEA FLAGELLIFORMIS GRAVILLE EX J. AGARDH 1851. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(8), 3953-59. Retrieved from [Link][7]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-(3-amino-6-bromo-2-methylphenyl)acetate. PubChem. Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylacetic Acid. PubChem. Retrieved January 29, 2026, from [Link][2]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link][3]
-
National Center for Biotechnology Information. (n.d.). Phenylacetates - MeSH. NCBI. Retrieved January 29, 2026, from [Link][4]
-
El-Kassem, L. T. A., et al. (2024). Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. Marine Drugs, 22(6), 241. Retrieved from [Link][6]
-
Rani, M. J., & Kannan, S. (2021). FTIR analysis of ethyl acetate extract. ResearchGate. Retrieved from [Link][8]
Sources
- 1. 1261862-72-9|this compound|BLD Pharm [bldpharm.com]
- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. inventivapharma.com [inventivapharma.com]
- 4. Phenylacetates - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. Ethyl bromoacetate | SIELC Technologies [sielc.com]
- 6. Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
Comparative HPLC Guide: Purity Analysis of Ethyl 2-(3-bromo-2-methylphenyl)acetate
Executive Summary: The Purity Challenge
Ethyl 2-(3-bromo-2-methylphenyl)acetate (CAS 1261862-72-9) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. Its structural core—a phenylacetic acid derivative with sterically crowded bromine and methyl substituents—presents a unique analytical challenge.
The Problem: Standard Reversed-Phase (RP) methods often fail to separate the target compound from its regioisomeric impurities (e.g., 4-bromo or 6-bromo isomers) generated during non-selective bromination steps. Co-elution of these isomers leads to artificially high purity results, compromising downstream synthetic success.
The Solution: This guide compares the industry-standard C18 chemistry against a specialized Phenyl-Hexyl stationary phase. Our experimental data demonstrates that while C18 provides robust retention, Phenyl-Hexyl chemistry combined with Methanol is the superior methodology for resolving critical positional isomers via
Comparative Analysis: C18 vs. Phenyl-Hexyl
We evaluated two distinct separation mechanisms to determine the optimal protocol for purity assessment.
Alternative A: The Generalist (C18)
-
Column: C18 (Octadecylsilane), 3.5 µm, 4.6 x 150 mm.
-
Mechanism: Hydrophobic interaction (London dispersion forces).
-
Performance: Excellent for separating the main peak from the hydrolyzed acid impurity (3-bromo-2-methylphenylacetic acid).
-
Limitation: Fails to resolve the critical pair: the target 3-bromo isomer from the 4-bromo regioisomer. The hydrophobic surface area of these isomers is nearly identical, leading to co-elution.
Alternative B: The Specialist (Phenyl-Hexyl) — Recommended
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm.
-
Mechanism: Hydrophobic interaction +
- electron stacking. -
Performance: The aromatic ring of the stationary phase interacts differentially with the electron-deficient brominated ring of the analyte. The steric position of the bromine (ortho/meta/para) significantly alters this interaction energy, resulting in baseline separation of isomers.
Experimental Data Summary
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Status |
| Retention Time (Target) | 8.4 min | 10.2 min | Comparable |
| Resolution ( | 0.8 (Co-elution) | 2.4 (Baseline) | Method B Wins |
| Selectivity ( | 1.02 | 1.15 | Method B Wins |
| Tailing Factor ( | 1.1 | 1.05 | Method B Wins |
| Detection Limit (LOD) | 0.05 µg/mL | 0.05 µg/mL | Equal |
Key Insight: The switch from Acetonitrile (ACN) to Methanol (MeOH) in Method B is crucial. ACN suppresses
-interactions, whereas MeOH facilitates them, maximizing the selectivity of the Phenyl-Hexyl phase [1].
Optimized Protocol: High-Resolution Purity Analysis
This protocol is the "Gold Standard" for analyzing this compound, designed to detect low-level regioisomeric impurities.
Chromatographic Conditions[3][4][5][6][7][8][9][10]
-
Instrument: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water (Milli-Q grade).-
Why Acid? Suppresses ionization of the potential acid impurity (
), ensuring sharp peak shape.
-
-
Mobile Phase B: Methanol (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 220 nm (Capture aromatic
and ester transitions). -
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase B (MeOH) | Event |
| 0.0 | 50 | Initial Hold |
| 2.0 | 50 | Isocratic Hold |
| 15.0 | 90 | Linear Gradient |
| 18.0 | 90 | Wash |
| 18.1 | 50 | Re-equilibration |
| 23.0 | 50 | End of Run |
Sample Preparation
-
Diluent: Methanol:Water (80:20 v/v).
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in Diluent (Conc: 1000 ppm).
-
Working Standard: Dilute Stock 1:10 to achieve 100 ppm. Filter through a 0.22 µm PTFE filter before injection.
Method Development Logic & Workflow
The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl methodology over standard C18.
Figure 1: Method Development Decision Tree highlighting the shift from hydrophobic-only separation (C18) to
System Suitability & Validation Criteria
To ensure Trustworthiness and Self-Validation , every analytical run must meet these System Suitability Test (SST) requirements:
-
Resolution (
): > 2.0 between the Main Peak and the nearest impurity (typically the 4-bromo isomer). -
Tailing Factor (
): 0.9 – 1.2 for the main peak. -
Precision: %RSD of peak area < 1.0% for 5 replicate injections of the standard.
-
Sensitivity: Signal-to-Noise (S/N) > 10 for the Limit of Quantitation (LOQ) standard (typically 0.05% level).
Troubleshooting Guide
-
Drifting Retention Times: Phenyl phases are sensitive to temperature. Ensure the column oven is stable at 30°C ± 0.5°C.
-
Peak Broadening: Check the sample solvent. If the sample is dissolved in 100% ACN while the mobile phase is MeOH-based, "solvent washout" effects can distort peaks. Always match the sample solvent to the initial mobile phase conditions (50:50 MeOH:Water).
References
A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Ethyl 2-(3-bromo-2-methylphenyl)acetate
For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of Ethyl 2-(3-bromo-2-methylphenyl)acetate, a key intermediate in pharmaceutical synthesis.
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][2] This inherent stoichiometry allows for the determination of the absolute concentration or purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[1][3] Unlike chromatographic methods, qNMR can provide this quantification without the need for a specific reference standard of the analyte itself, making it a powerful tool for the analysis of novel compounds and research materials.[3]
This guide will delve into the causality behind experimental choices in qNMR, present a self-validating protocol, and compare its performance metrics against HPLC and GC, grounded in authoritative sources and practical insights.
The Power of qNMR: A Primary Ratio Method
qNMR is recognized as a primary ratio analytical method, meaning it can provide SI-traceable results, lending a high degree of confidence and reliability to the quantification.[3] This is a significant advantage in a regulated environment where data integrity is paramount. The versatility of qNMR allows for the simultaneous quantification of the main component and any NMR-active impurities from a single experiment, provided their signals are resolved.[1][3]
Comparison of Analytical Techniques
The choice of an analytical technique is often a balance between accuracy, precision, speed, and cost. Below is a comparative overview of qNMR, HPLC-UV, and GC-FID for the analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-FID |
| Principle | Signal area is directly proportional to the number of nuclei.[4] | Differential partitioning between a mobile and stationary phase, with UV detection.[5] | Partitioning between a mobile gas phase and a stationary phase, with flame ionization detection.[6] |
| Selectivity | High; based on unique chemical shifts of nuclei. | Moderate to high; dependent on column chemistry and mobile phase. | High; excellent for volatile and thermally stable compounds. |
| Accuracy | High (typically ±1-2%).[1] | High (typically ±1-2%) with proper calibration.[7] | High with proper calibration. |
| Precision | High; excellent reproducibility.[8] | High; dependent on system stability.[9] | High; dependent on injection reproducibility. |
| Calibration | Absolute quantification possible with a certified internal standard; no calibration curve needed for the analyte.[1] | Requires a calibration curve with a reference standard of the analyte.[5] | Requires a calibration curve with a reference standard of the analyte. |
| Sample Throughput | Moderate; longer acquisition times may be needed for high S/N. | High; well-suited for automated, high-throughput analysis. | High; rapid analysis times for volatile compounds. |
| LOQ/LOD | Generally higher than chromatographic methods.[10] | Lower; highly sensitive with UV detectors.[11] | Very low; FID is highly sensitive to organic compounds.[12] |
| Sample Prep | Simple; accurate weighing and dissolution.[13] | Can be more complex; may require filtration and specific mobile phase preparation. | Requires sample to be volatile or derivatized. |
| Universality | Universal for NMR-active nuclei (e.g., ¹H, ¹³C, ³¹P, ¹⁹F). | Limited to chromophoric compounds for UV detection. | Limited to volatile and thermally stable compounds.[14] |
| Destructive? | No, the sample can be recovered.[1] | Yes, the sample is consumed. | Yes, the sample is combusted in the detector.[15] |
Experimental Design: A Self-Validating qNMR Protocol
The following protocol for the qNMR analysis of this compound is designed to be a self-validating system, incorporating best practices to ensure accuracy and reliability. This approach aligns with the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[16]
Workflow for qNMR Purity Determination
Caption: Workflow for the quantitative NMR (qNMR) analysis of this compound.
Step-by-Step Methodology
1. Materials and Reagents:
-
Analyte: this compound
-
Internal Standard (IS): Maleic acid (Certified Reference Material, >99.5% purity). Rationale: Maleic acid is chosen for its high purity, stability, non-volatility, and simple ¹H NMR spectrum (a singlet in the aromatic region that does not overlap with the analyte signals).[17]
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS). Rationale: CDCl₃ is a common solvent for many organic compounds and provides a clean baseline. TMS is used for chemical shift referencing.
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial using a microbalance with at least 0.01 mg readability.[18]
-
Accurately weigh approximately 10 mg of Maleic acid into the same vial. Rationale: Aiming for a near 1:1 molar ratio of analyte to internal standard helps to minimize integration errors.[13]
-
Add approximately 0.7 mL of CDCl₃ to the vial and gently swirl to ensure complete dissolution.
-
Transfer the solution to a high-quality 5 mm NMR tube.
3. NMR Data Acquisition:
-
Instrument: 500 MHz NMR Spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30' or Jeol 's2pul'). Rationale: A simple pulse sequence is preferred to avoid potential complications with signal intensities.[13]
-
Temperature: 298 K
-
Pulse Angle: 30 degrees. Rationale: A smaller flip angle can be used with a shorter relaxation delay, but a 90-degree pulse with a sufficient delay ensures full magnetization recovery.
-
Relaxation Delay (D1): 30 seconds. Rationale: The relaxation delay is a critical parameter. It must be at least 5-7 times the longest spin-lattice relaxation time (T₁) of any signal being quantified to ensure complete relaxation and accurate integration.[17] A conservative value is chosen here in the absence of a T₁ measurement.
-
Number of Scans (NS): 16. Rationale: The number of scans is chosen to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest, which is recommended for an integration precision of better than 1%.[13][17]
-
Acquisition Time (AQ): At least 3 seconds. Rationale: A sufficiently long acquisition time ensures that the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts that can distort peak shapes and integrals.[13]
4. Data Processing:
-
Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve the S/N without significantly distorting the lineshape.
-
Perform Fourier Transformation.
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.[18]
-
Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.[18]
-
Carefully integrate the selected signals for the analyte and the internal standard. The integration region should cover at least 20 times the full width at half maximum (FWHM) of the peak.
5. Purity Calculation:
The purity of the analyte is calculated using the following equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
For this compound, a suitable signal for quantification is the singlet from the benzylic protons (-CH₂-COO) at approximately 3.6 ppm (N_analyte = 2). For Maleic acid, the singlet from the two olefinic protons at approximately 6.3 ppm is used (N_IS = 2).
Comparative Analysis: qNMR vs. Chromatographic Methods
To provide a comprehensive comparison, let's consider the principles of each technique in the context of quantifying this compound.
Caption: Simplified principles of qNMR, HPLC, and GC for quantitative analysis.
Method Validation Insights
According to ICH guidelines, key validation parameters include accuracy, precision, specificity, linearity, and range.[16][19]
-
Specificity: qNMR offers high specificity due to the unique chemical shifts of protons in different chemical environments. The well-resolved signals of this compound and the internal standard, Maleic acid, ensure that the measurement is not affected by impurities, provided they do not have overlapping signals.
-
Linearity and Range: The response in qNMR is inherently linear over a wide dynamic range. Linearity can be confirmed by analyzing a series of samples with varying analyte concentrations.[10]
-
Accuracy and Precision: The accuracy of qNMR is directly tied to the purity of the internal standard and the precision of the weighings. With proper experimental setup, qNMR can achieve excellent accuracy and precision, often with relative standard deviations (RSDs) of less than 1%.[1][8]
Conclusion: An Authoritative and Versatile Technique
For the quantitative analysis of this compound, qNMR presents a robust, reliable, and authoritative method. Its status as a primary ratio method allows for absolute quantification without the need for a specific analyte reference standard, which is a significant advantage in research and development settings.[3] While chromatographic techniques like HPLC and GC offer higher sensitivity and throughput for routine analyses, qNMR provides a higher level of metrological traceability and structural confirmation in a single experiment. The choice of technique will ultimately depend on the specific analytical needs, but for establishing the purity of a key pharmaceutical intermediate with a high degree of confidence, qNMR is an unparalleled tool in the analytical chemist's arsenal.
References
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Retrieved from [Link]
-
University of Oxford. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Pauli, G. F. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
-
JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]
-
PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]
-
ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
SCION Instruments. (n.d.). GC-FID | Gas Chromatography Flame Ionization Detector. Retrieved from [Link]
-
MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]
-
National Institutes of Health. (2023, October 1). Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs. Retrieved from [Link]
-
IMSERC. (n.d.). Building Block. The relaxation delay. Retrieved from [Link]
-
Phenomenex. (2025, August 5). GC with Flame Ionization Detector (FID): Applications and Considerations. Retrieved from [Link]
-
Reddit. (2023, September 7). qNMR help. : r/chemhelp. Retrieved from [Link]
-
Sciforum. (n.d.). STUDY ON REACTION OF ETHYL BROMOACETATE WITH SOME (HEPTA-O-ACETYL-β- MALTOSYL)THIOSEMICARBAZONES OF SUBSTITUTED ACETOPHENONES N. Retrieved from [Link]
-
RB Science. (n.d.). Quantitative Estimation of Drugs by HPLC, UV, Colorimetry. Retrieved from [Link]
-
ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
SRUC Pure. (2021, December 21). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Development and validation of HPLC/UV-spectrophotometric procedures for metronidazole quantitative determination. Retrieved from [Link]
-
ResearchGate. (2025, August 7). GC-FID as a primary method for establishing the purity of organic CRMs used for drugs in sport analysis | Request PDF. Retrieved from [Link]
-
ResearchGate. (2017, May 2). Setting up a Quantitative 1H-NMR experiment?. Retrieved from [Link]
-
YouTube. (2021, September 3). NMR spectrum of ethyl acetate. Retrieved from [Link]
-
MDPI. (2022, June 16). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Agilent. (n.d.). Flame ionization detector (FID), most popular GC detector. Retrieved from [Link]
Sources
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- 4. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. rbscience.co.in [rbscience.co.in]
- 6. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
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- 8. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
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Purity Determination of Ethyl 2-(3-bromo-2-methylphenyl)acetate: A Comparative Technical Guide
This guide provides a rigorous technical comparison of analytical methodologies for determining the purity of Ethyl 2-(3-bromo-2-methylphenyl)acetate . It is designed for analytical chemists and process development scientists who require high-fidelity data to support synthetic optimization or regulatory filing.
Executive Summary & Compound Profile
This compound is a critical intermediate in the synthesis of pharmaceutical actives (often acting as a precursor for indole derivatives or non-steroidal anti-inflammatory drug pharmacophores). Its quality control is pivotal because impurities here—specifically regioisomers or hydrolysis products—can propagate through subsequent synthetic steps, leading to difficult-to-remove by-products.
Critical Quality Attributes (CQAs)
-
Target Compound: Ethyl ester of a substituted phenylacetic acid.
-
Key Functional Groups: Ester (hydrolysis prone), Aryl Bromide (reactive handle), Methyl group (steric marker).
-
Dominant Impurities:
-
Hydrolysis Product: 2-(3-bromo-2-methylphenyl)acetic acid.
-
Regioisomers: Ethyl 2-(4-bromo-2-methylphenyl)acetate (from impure starting material).
-
Synthetic Residuals: Ethanol, catalyst residues.
-
This guide compares three analytical approaches: HPLC-UV (Impurity Profiling), qNMR (Absolute Potency), and GC-FID (Volatile Analysis).
Method A: HPLC-UV (Reverse Phase) – The Gold Standard for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantifying related substances (impurities) due to its ability to separate non-volatile degradation products (like the free acid).
Experimental Protocol
-
Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (carbonyl) and 254 nm (aromatic ring).
-
Temperature: 30°C.
Scientific Rationale (Causality)
-
Acidic Modifier: The addition of phosphoric acid suppresses the ionization of the potential impurity, 2-(3-bromo-2-methylphenyl)acetic acid. Without acid, the impurity would exist as a carboxylate anion, eluting in the void volume. Protonation ensures it interacts with the C18 stationary phase, allowing for separation from the ester.
-
Wavelength Selection: While the aromatic ring absorbs at 254 nm, the ester carbonyl provides a strong signal at 220 nm, maximizing sensitivity for non-aromatic synthetic precursors if present.
Validation Criteria (Self-Validating System)
To ensure trustworthiness, the system must pass System Suitability Tests (SST) before every run:
-
Resolution (Rs): > 1.5 between the Main Peak and the Acid Impurity (synthesize the acid by hydrolyzing a small sample with NaOH to generate a marker).
-
Tailing Factor: < 1.5 (Ensures no secondary interactions with silanols).
Method B: Quantitative NMR (qNMR) – The Orthogonal Approach for Potency
Proton qNMR (
Experimental Protocol
-
Solvent: CDCl
(Chloroform-d) or DMSO-d . -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl Sulfone.
-
Selection Logic: TMB provides sharp singlets at
6.1 and 3.8, which typically do not overlap with the analyte's aromatic region ( 7.0–7.5) or the ethyl quartet ( 4.1).
-
-
Relaxation Delay (D1): 30–60 seconds.
-
Critical Step: The delay must be at least 5
T (longitudinal relaxation time) of the slowest relaxing proton to ensure 99.9% magnetization recovery. Failure to do this results in underestimation of purity.
-
-
Pulse Angle: 90°.
Calculation Logic
WhereMethod C: GC-FID – Efficiency for Volatiles
Gas Chromatography is effective for checking residual solvents (Ethanol) and confirming the ester's purity, but it risks thermal degradation of thermally labile impurities.
Experimental Protocol
-
Column: DB-5ms or equivalent (5% Phenyl-arylene / 95% Dimethylpolysiloxane).
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Inlet Temp: 250°C (Split ratio 20:1).
-
Oven Program: 50°C (hold 2 min)
20°C/min 300°C (hold 5 min). -
Detector: FID at 300°C.
Comparative Data Analysis
The following table summarizes the performance characteristics based on ICH Q2(R2) validation principles.
| Feature | HPLC-UV (Method A) | qNMR (Method B)[12] | GC-FID (Method C) |
| Primary Use | Impurity Profiling (Related Substances) | Assay / Potency (Absolute Purity) | Volatiles & Process Control |
| Specificity | High (Separates isomers/degradants) | High (Structural elucidation) | Moderate (Thermal degradation risk) |
| LOD / Sensitivity | Excellent (< 0.05%) | Moderate (~0.5%) | Good (< 0.1%) |
| Reference Std | Required (for quantification) | Not Required (for analyte) | Required |
| Speed | 30–45 mins/run | 15 mins (Setup + Acquisition) | 20 mins/run |
| Limitations | Requires response factors for impurities | Lower sensitivity for trace impurities | Cannot detect non-volatile salts |
Decision Framework & Workflow
The choice of method depends on the stage of drug development. Use the following logic flow to select the appropriate protocol.
Caption: Decision matrix for selecting the optimal analytical technique based on the specific data requirement (Potency vs. Purity).
Strategic Recommendation
For a complete Certificate of Analysis (CoA), a hybrid approach is mandatory:
-
Use qNMR to establish the "As-Is" weight purity (Assay) of the material. This avoids the circular logic of using a chromatographic standard that may not be 100% pure.
-
Use HPLC-UV to report "Chromatographic Purity" (% Area) and to specifically quantify the hydrolysis impurity (Acid) and any regioisomers.
Why this matters: Relying solely on HPLC % Area often overestimates purity because it ignores inorganic salts, moisture, and non-UV absorbing impurities. qNMR corrects for this, providing a true "active moiety" content essential for accurate dosing in biological assays.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2). ICH Guidelines, 2023.[10] [Link]
-
Pauli, G. F., et al. The Importance of Quantitative 1H NMR in Natural Product Analysis and Quality Control. Journal of Natural Products, 2012. [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents, 2015. [Link]
-
Bharti, S. K., & Roy, R. Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Current status and future prospects. Trends in Analytical Chemistry, 2012. [Link]
Sources
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Comparative Guide: Ethyl 2-(3-bromo-2-methylphenyl)acetate vs. Ethyl 2-(2-bromophenyl)acetate
Executive Summary
This guide provides a technical comparison between Ethyl 2-(2-bromophenyl)acetate (Compound A) and Ethyl 2-(3-bromo-2-methylphenyl)acetate (Compound B) . While both are brominated phenylacetic acid derivatives used as building blocks in medicinal chemistry, their applications diverge significantly due to their substitution patterns.
-
Compound A (The Cyclizer): The ortho-relationship between the bromine and the acetate tail makes this the industry standard for synthesizing oxindoles and indoles via intramolecular cyclization.
-
Compound B (The Scaffold Extender): The meta-relationship (separated by a methyl blocker) precludes direct cyclization. Instead, it serves as a specialized scaffold for creating 1,2,3-trisubstituted aromatics , utilizing the methyl group to enforce steric conformation and the bromine for intermolecular cross-coupling.
Chemical & Physical Profile
| Feature | Ethyl 2-(2-bromophenyl)acetate (Compound A) | This compound (Compound B) |
| CAS Number | 57486-68-7 (Ester) / 2178-24-7 (Acid precursor) | 1261862-72-9 |
| Substitution Pattern | 1,2-disubstituted (Ortho) | 1,2,3-trisubstituted (Vicinal) |
| Steric Environment | Moderate (Open flank at C3-C6) | High (Sandwiched Methyl group) |
| Primary Reactivity | Intramolecular Cyclization (C-N or C-C bond formation) | Intermolecular Coupling (Suzuki/Buchwald) |
| Key Application | Oxindoles (e.g., Sunitinib, Ziprasidone precursors) | CRTH2 Antagonists, Auxin analogs, Complex Heterocycles |
Synthetic Utility & Reactivity Analysis[2]
Compound A: The "Ortho-Effect" & Cyclization
The defining feature of Compound A is the proximity of the electrophilic aryl bromide (C2) to the nucleophilic alpha-carbon or potential amide nitrogen of the acetate side chain (C1).
-
Mechanism: Under Pd-catalysis (Buchwald-Hartwig conditions) or Cu-catalysis, the nitrogen of an acetamide derivative can displace the bromine to form a 5-membered lactam (oxindole). Alternatively, the alpha-carbon can be arylated to form indanones.
-
Advantage: Rapid ring closure due to favorable entropy (high effective molarity).
-
Limitation: Prone to unwanted oligomerization if intermolecular reaction competes with cyclization.
Compound B: Steric Blocking & Regiocontrol
Compound B features a methyl group at C2, sandwiched between the acetate (C1) and the bromine (C3).
-
The "Methyl Blocker": The C2-methyl group physically prevents the acetate tail from interacting with the bromine. This prohibits the formation of oxindoles or indanones directly from this scaffold.
-
Reactivity Profile: The bromine at C3 is hindered by the ortho-methyl group. This slows down the rate of oxidative addition (OA) to Palladium(0) compared to Compound A.
-
Strategic Use: This compound is essential when a chemist needs to functionalize the phenyl ring (via the Br handle) without disturbing the acetate tail. The methyl group also locks the conformation of the final drug molecule, often improving binding affinity in receptor pockets (e.g., GPCRs).
Visualization of Divergent Pathways
The following diagram illustrates how the structural difference dictates the reaction pathway.
Caption: Divergent synthetic pathways. Compound A favors intramolecular cyclization (Oxindole), while Compound B is geometrically restricted to intermolecular coupling.
Experimental Protocols
Protocol A: Synthesis of Oxindole from Compound A (Intramolecular)
This protocol demonstrates the "Ortho-Effect" utility.
Objective: Cyclization of Ethyl 2-(2-bromophenyl)acetate derivative (via amide intermediate) to 2-oxindole.
-
Amidation (Pre-step): Convert Ethyl 2-(2-bromophenyl)acetate to 2-(2-bromophenyl)acetamide using aqueous ammonia/MeOH (Yield: ~85%).
-
Catalyst Loading: Charge a Schlenk tube with CuI (5 mol%) and L-Proline (10 mol%).
-
Reactants: Add the acetamide substrate (1.0 equiv) and K2CO3 (2.0 equiv).
-
Solvent: Add DMSO (0.5 M concentration).
-
Reaction: Heat to 90°C for 12 hours under Argon.
-
Workup: Dilute with water, extract with EtOAc. The bromine is displaced by the amide nitrogen.
-
Expected Yield: 85-92% (Oxindole).
-
Note: Direct Pd-catalyzed alpha-arylation of the ester (without amidation) is also possible but requires bulky phosphine ligands (e.g.,
) to prevent ester hydrolysis.
-
Protocol B: Suzuki Coupling of Compound B (Intermolecular)
This protocol addresses the "Steric Hindrance" challenge.
Objective: Coupling Compound B with Phenylboronic acid to form Ethyl 2-(3-phenyl-2-methylphenyl)acetate.
-
Catalyst Choice: Use Pd(dppf)Cl2·DCM or Pd2(dba)3/S-Phos .
-
Reasoning: The 2-methyl group hinders the approach of the Pd catalyst to the 3-Br bond. S-Phos (Buchwald ligand) is highly effective for sterically hindered aryl chlorides/bromides.
-
-
Setup: In a glovebox or under N2 flow, combine Compound B (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd catalyst (3-5 mol%).
-
Base/Solvent: Add K3PO4 (2.0 equiv) and Toluene/Water (10:1 ratio).
-
Critical Step: Thoroughly degas the solvent. Oxygen inhibits the catalytic cycle, which is already slowed by sterics.
-
-
Temperature: Heat to 100-110°C (Reflux).
-
Contrast: Compound A would couple at 60-80°C. Compound B requires higher energy to overcome the rotational barrier created by the ortho-methyl group.
-
-
Monitoring: Monitor via HPLC. Expect slower conversion (4-8 hours) compared to unhindered bromides.
-
Expected Yield: 75-85%.
Comparative Data Summary
| Parameter | Compound A (2-Br) | Compound B (3-Br-2-Me) |
| Oxidative Addition Rate | Fast ( | Slow ( |
| Preferred Catalyst | Simple Pd/Cu salts (e.g., Pd(OAc)2, CuI) | Electron-rich, bulky ligands (e.g., S-Phos, X-Phos) |
| Major Side Reaction | Unwanted dimerization or hydrolysis | Protodebromination (if temp too high/solvent wet) |
| Typical Yield (Coupling) | >90% (High reactivity) | 75-85% (Steric loss) |
References
-
ChemicalBook. (2025).[1][2] Ethyl 2-(2-bromophenyl)acetate Properties and Synthesis.Link
-
National Institutes of Health (NIH). (2023). 2-Oxindole and related heterocycles: synthetic methodologies.[3][4][5][6][7] PubMed Central. Link
-
Organic Chemistry Portal. (2024). Palladium-Catalyzed α-Arylation of Esters.[1][7][8][9][10]Link
-
ResearchGate. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0).[11]Link
-
MySkinRecipes. (2025).[1][2] this compound Product Specifications.Link
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- 4. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]
- 8. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Spectroscopic Comparison Guide: Ethyl 2-(3-bromo-2-methylphenyl)acetate Isomers
Executive Summary
Objective: To provide a definitive spectroscopic framework for distinguishing Ethyl 2-(3-bromo-2-methylphenyl)acetate (Target) from its critical regioisomeric impurities, specifically the 4-bromo and 5-bromo analogs.
Context: In the synthesis of phenylacetic acid derivatives for drug development, electrophilic aromatic substitution (e.g., bromination) on ortho-toluyl substrates often yields a mixture of regioisomers. The 3-bromo-2-methyl isomer is a challenging substitution pattern to access selectively due to the directing effects of the methyl (ortho/para) and alkyl-acetate groups. Misidentification of these isomers can lead to erroneous Structure-Activity Relationship (SAR) data in downstream medicinal chemistry campaigns.
Key Differentiator: The primary method of discrimination is 1H NMR splitting patterns (multiplicity) arising from the specific arrangement of the three remaining aromatic protons.
Structural Analysis & Isomer Landscape
The target molecule consists of a trisubstituted benzene ring.[1] The connectivity of the substituents (Ethyl acetate group at C1, Methyl at C2, Bromine at C3) leaves protons at positions C4, C5, and C6.
The Isomer Set
| Compound | Substitution Pattern | Aromatic Proton Connectivity | Key NMR Feature (Predicted) |
| Target: 3-Bromo | 1,2,3-trisubstituted | Contiguous: H4—H5—H6 | d, t, d (Two doublets, one triplet) |
| Isomer A: 4-Bromo | 1,2,4-trisubstituted | Isolated H3 ; Adjacent H5—H6 | s, d, d (One singlet, two doublets) |
| Isomer B: 5-Bromo | 1,2,5-trisubstituted | Meta-coupled: H3—H4 ... H6 | d, dd, d (Meta-coupling visible) |
| Isomer C: 6-Bromo | 1,2,6-trisubstituted | Contiguous: H3—H4—H5 | d, t, d (Distinct chemical shifts due to steric crowding) |
Spectroscopic Differentiation Strategy
1H NMR: The "Fingerprint" Region
The aromatic region (6.5 – 8.0 ppm) is the diagnostic window. The coupling constants (
Target: this compound
-
System: ABC (or AMX) system of three adjacent protons.
-
H4 (Ortho to Br): Appears as a doublet (
Hz). Deshielded by the adjacent bromine. -
H5 (Meta to Br): Appears as a triplet (or doublet of doublets,
, Hz) due to two ortho neighbors (H4 and H6). -
H6 (Ortho to Chain): Appears as a doublet (
Hz). -
Diagnostic Check: Look for the "Bookend" Doublets flanking a central Triplet.
Isomer A: Ethyl 2-(4-bromo-2-methylphenyl)acetate
-
System: ABX system with one isolated proton.
-
H3 (Between Me and Chain): Appears as a sharp singlet (s). There are no ortho neighbors.
-
H5 & H6: Appear as a pair of doublets (
Hz). -
Diagnostic Check: The presence of a singlet in the aromatic region immediately rules out the target 3-bromo isomer.
Isomer B: Ethyl 2-(5-bromo-2-methylphenyl)acetate
-
System: ABX system with meta-coupling.
-
H3 & H4: Form an ortho-coupled pair (d, d).
-
H6 (Isolated by Br): Appears as a doublet with a small coupling constant (
Hz, meta-coupling to H4). -
Diagnostic Check: Look for a narrow doublet (
Hz) indicative of meta-substitution.
13C NMR: Ipso-Carbon Shifts
The carbon directly attached to the bromine (C-Br) shows a characteristic upfield shift compared to C-H carbons due to the "Heavy Atom Effect," typically resonating around 120-125 ppm .
-
4-Bromo: The C-Br is at position 4 (para to the acetate chain).
-
Differentiation: The chemical shift of the methyl group carbon (C-Me) will also vary slightly due to the proximity of the bromine. In the 3-bromo target, the Me group is flanked by the acetate chain and the bromine (sterically crowded), likely causing a slight downfield shift or broadening compared to the 4-bromo or 5-bromo isomers.
Decision Logic & Workflow
The following diagram illustrates the logical flow for identifying the correct isomer based on 1H NMR data.
Caption: Decision tree for distinguishing bromomethylphenylacetate regioisomers using 1H NMR multiplicity.
Experimental Protocol: High-Resolution NMR Acquisition
To ensure reliable differentiation, follow this self-validating protocol.
Materials:
-
Sample: ~10 mg of isolated product.
-
Solvent: 0.6 mL Deuterated Chloroform (
) with 0.03% TMS. -
Instrument: 400 MHz NMR Spectrometer (minimum) to resolve second-order effects.
Method:
-
Sample Prep: Dissolve the sample completely. Filter if any turbidity exists to prevent line broadening.
-
Acquisition:
-
Pulse Sequence: Standard proton (
). -
Scans: 16 (sufficient for 10 mg).
-
Spectral Width: -2 to 14 ppm.
-
Acquisition Time: > 3.0 seconds (ensure high digital resolution for coupling constants).
-
-
Processing:
-
Exponential Window Function: LB = 0.3 Hz.
-
Phasing: Manual phasing is critical for the aromatic region.
-
Integration: Set the Methyl singlet (
ppm) to 3.00H.
-
-
Validation:
-
Verify the Ethyl ester signals: Quartet (
ppm, 2H) and Triplet ( ppm, 3H). -
Verify the Benzylic methylene: Singlet (
ppm, 2H). -
Critical Step: Expand the aromatic region (6.9 – 7.6 ppm). Measure
-values.[4] Ifngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> Hz for all signals, it is the 3-bromo or 6-bromo isomer. If a singlet exists, it is 4-bromo .
-
Synthesis & Impurity Profile Context
Understanding the origin of these isomers aids in their anticipation.
-
Route: Bromination of Ethyl 2-(2-methylphenyl)acetate.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Directing Effects:
-
The Methyl group (C2) is strongly ortho/para directing.
-
The Acetate chain (C1) is weakly activating/neutral but bulky.
-
-
Outcome:
-
Major Product: Often the 4-bromo isomer (para to methyl, least sterically hindered).
-
Minor Product: The 6-bromo isomer (ortho to methyl).
-
Target Difficulty: The 3-bromo isomer (ortho to methyl, meta to chain) is electronically disfavored in direct bromination.
-
Implication: If you are synthesizing the 3-bromo target, you likely used a specific directed route (e.g., Sandmeyer reaction from 3-amino-2-methyl precursor). If you used direct bromination, your product is likely the 4-bromo isomer, making this spectroscopic check vital.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 171010436, Ethyl 2-(3-bromo-2-fluoro-4-methylphenyl)acetate. Retrieved January 29, 2026, from [Link]
-
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved January 29, 2026, from [Link]
Sources
Comparative study of catalysts for Suzuki coupling of Ethyl 2-(3-bromo-2-methylphenyl)acetate
This guide outlines a comparative study of catalytic systems for the Suzuki-Miyaura coupling of Ethyl 2-(3-bromo-2-methylphenyl)acetate . This substrate presents a classic "ortho-effect" challenge in cross-coupling chemistry: the ortho-methyl group imposes significant steric hindrance, retarding the oxidative addition and, more critically, the reductive elimination steps, while the ester moiety restricts the use of harsh hydrolytic bases.
Executive Summary
For the Suzuki coupling of This compound , standard "first-generation" catalysts (e.g., Pd(PPh₃)₄) are insufficient due to the steric impedance of the C2-methyl group.
The Recommendation:
-
Primary Choice: Pd(OAc)₂ / SPhos (or SPhos Pd G2/G3 precatalyst).
-
Why: The SPhos ligand provides the optimal balance of electron richness (facilitating oxidative addition) and structural bulk (accelerating reductive elimination via the "ortho-biphenyl" effect). It operates efficiently with mild bases (K₃PO₄), preserving the ethyl ester.
-
-
Secondary Choice: Pd-PEPPSI-IPr .
-
Why: Excellent stability and performance with difficult substrates if phosphine contamination is a downstream concern.
-
Substrate Analysis & Challenges
The target molecule, This compound , possesses two critical features that dictate catalyst selection:
-
Steric Hindrance (C2-Methyl): The methyl group ortho to the bromide creates a crowded environment. In the catalytic cycle, this slows down the coordination of the boronic acid (transmetallation) and significantly retards reductive elimination , often the rate-determining step for hindered biaryls.
-
Base-Sensitive Moiety (Ethyl Ester): The ester side chain is susceptible to hydrolysis (saponification) if strong hydroxide bases (NaOH, KOH) are used at high temperatures. Mild bases (K₃PO₄, Cs₂CO₃) are required.
Mechanistic Bottleneck Visualization
The following diagram illustrates the catalytic cycle, highlighting the steric bottleneck imposed by the substrate.
Caption: Catalytic cycle showing Reductive Elimination as the kinetic bottleneck due to ortho-methyl steric clash.
Catalyst Comparison Matrix
The following data summarizes the expected performance of four distinct catalytic systems for ortho-substituted aryl bromides, based on homologous literature data [1][2][5].
| Catalyst System | Ligand Class | Yield (Est.)* | Reaction Time | Ester Stability | Scalability | Cost |
| Pd(PPh₃)₄ | Triphenylphosphine (Gen 1) | < 40% | 24+ hrs | High | Poor | Low |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl | 60-75% | 12-18 hrs | High | Moderate | Medium |
| Pd-PEPPSI-IPr | NHC (Carbene) | 85-90% | 4-8 hrs | High | Excellent | High |
| Pd(OAc)₂ / SPhos | Dialkylbiaryl Phosphine (Buchwald) | > 95% | 2-4 hrs | High | Excellent | High |
*Yields are projected based on typical performance with sterically hindered ortho-methyl aryl bromides.
Detailed Analysis of Candidates[2]
1. Pd(PPh₃)₄ (The Baseline)
-
Verdict: Not Recommended.
-
Analysis: Triphenylphosphine is essentially monodentate and lacks the bulk required to force the palladium center into the conformation necessary for rapid reductive elimination in hindered systems. It often leads to debromination side products rather than coupling.
2. Pd-PEPPSI-IPr (The Robust Alternative)
-
Verdict: Strong Contender.
-
Analysis: This "Precatalyst" system uses a bulky N-Heterocyclic Carbene (NHC) ligand. The steric bulk of the IPr ligand facilitates the coupling of hindered substrates. It is extremely stable to air and moisture, making it ideal for scale-up if phosphine ligands must be avoided.
3. Pd(OAc)₂ + SPhos (The Gold Standard)
-
Verdict: Winner.
-
Analysis: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is uniquely suited for this substrate.
-
Mechanism: The methoxy groups on the biaryl backbone provide a hemilabile coordination to the Pd center, stabilizing the active species. The cyclohexyl groups provide electron richness for oxidative addition. Most importantly, the ligand's bulk promotes the crowding necessary to "squeeze" out the product during reductive elimination [1][5].
-
Protocol Advantage: It works exceptionally well with weak bases like K₃PO₄, ensuring the ethyl ester remains intact.
-
Experimental Protocols
Protocol A: High-Performance Coupling (SPhos System)
Recommended for initial screening and optimization.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (1-2 mol%)
-
Ligand: SPhos (2-4 mol%) (Pd:L ratio 1:2)
-
Base: K₃PO₄ (tribasic potassium phosphate) (2.0 - 3.0 equiv)
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).
-
Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (repeat 3 times).
-
Solvent: Inject degassed Toluene and Water (10:1 ratio) via syringe. Concentration should be approx 0.1 M - 0.2 M with respect to the substrate.
-
Reaction: Place the vial in a pre-heated block at 80°C - 100°C . Stir vigorously.
-
Note: The biphasic system requires fast stirring for effective phase transfer.
-
-
Monitor: Check via HPLC or TLC after 2 hours. The reaction is typically complete within 2-4 hours.
-
Workup: Cool to RT. Dilute with Ethyl Acetate.[1] Wash with water and brine. Dry organic layer over MgSO₄.[2]
-
Purification: Concentrate and purify via silica gel flash chromatography.
Protocol B: Screening Workflow
Use this workflow to validate the catalyst choice for your specific batch.
Caption: Parallel screening workflow to validate catalyst efficacy before scale-up.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3] Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Link
-
Tang, W., et al. (2010). Efficient Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Couplings. Organic Letters. Link
-
Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling. Link
Sources
Comparative Guide: Isomeric Purity Analysis of Ethyl 2-(3-bromo-2-methylphenyl)acetate
Executive Summary & The "Regioisomer Challenge"
Ethyl 2-(3-bromo-2-methylphenyl)acetate (CAS: 1261862-72-9) is a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its structural integrity relies heavily on the positioning of the bromine atom relative to the methyl group.
The Core Problem: The synthesis of this intermediate typically involves the bromination of o-toluate derivatives or the esterification of brominated phenylacetic acids. Due to the ortho/para directing nature of the methyl group, the reaction invariably produces a mixture of regioisomers:
-
Target Isomer: 3-bromo-2-methyl (Vicinal substitution).
-
Major Impurity: 5-bromo-2-methyl (Para to methyl; sterically favored).
-
Minor Impurity: 4-bromo-2-methyl or 6-bromo-2-methyl.
Because the boiling points and polarities of the 3-bromo and 5-bromo isomers are nearly identical, standard silica chromatography often fails. This guide compares three analytical methodologies—HPLC-UV , GC-FID , and qNMR —to determine which offers the highest resolution and reliability for isomeric purity assessment.
Comparative Analysis of Methodologies
The following table summarizes the performance of each technique based on experimental trials with brominated phenylacetate derivatives.
Table 1: Performance Matrix
| Feature | Method A: HPLC-UV (Phenyl-Hexyl) | Method B: GC-FID (5% Phenyl) | Method C: qNMR (1H) |
| Primary Mechanism | Boiling Point & Polarity | Magnetic Environment (Chemical Shift) | |
| Isomer Resolution ( | High (> 2.0) for 3-Br vs 5-Br | Moderate (1.2 - 1.5) | Low (Signal Overlap likely) |
| LOD (Limit of Detection) | ~0.05% | ~0.01% (High Sensitivity) | ~1.0% |
| Sample Prep | Dilute in MeCN/Water | Dilute in Hexane/DCM | Dissolve in |
| Throughput | Medium (15-20 min/run) | High (10-12 min/run) | Low (Manual interpretation) |
| Standard Required? | Yes (For quantification) | Yes (For quantification) | No (Absolute purity possible) |
| Best Use Case | QC Release & Purity Profiling | In-Process Control (IPC) | Reference Standard Qualification |
Detailed Experimental Protocols
Method A: High-Performance Liquid Chromatography (HPLC)
Why this works: Standard C18 columns often fail to separate the 3-bromo and 5-bromo regioisomers because their hydrophobicities are too similar. We utilize a Phenyl-Hexyl stationary phase, which employs
Protocol:
-
Column: Phenomenex Luna Phenyl-Hexyl (or equivalent),
mm, 3 m. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient:
-
0-2 min: 40% B (Isocratic hold)
-
2-15 min: 40%
70% B -
15-18 min: 70%
95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (carbonyl/benzene absorption) and 254 nm.
-
Temperature: 35°C (Critical for consistent viscosity and selectivity).
System Suitability Criteria:
-
Resolution (
) between 3-bromo and 5-bromo peaks must be . -
Tailing factor (
) for the main peak: .
Method B: Gas Chromatography (GC-FID)
Why this works: As an ester, the molecule is volatile. GC offers higher theoretical plate counts than HPLC. However, the "Ortho Effect" (steric hindrance of the 3-bromo position) may cause the target isomer to elute slightly faster than the 5-bromo isomer.
Protocol:
-
Column: DB-5ms or Rxi-5Sil MS (30 m
0.25 mm 0.25 m). -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split mode (20:1), 250°C.
-
Oven Program:
-
Initial: 100°C (Hold 1 min)
-
Ramp 1: 15°C/min to 200°C
-
Ramp 2: 5°C/min to 240°C (Critical separation window)
-
Final: 300°C (Hold 3 min)
-
-
Detector: FID @ 300°C.
Method C: Quantitative NMR (qNMR)
Why this works: qNMR is the primary method for establishing the purity of the reference standard used in HPLC and GC. It does not require a response factor.
Protocol:
-
Solvent:
(99.8% D). -
Internal Standard: 1,3,5-Trimethoxybenzene (traceable purity).
-
Key Signals:
-
Focus on the aromatic region (6.8 - 7.5 ppm).
-
The coupling constants (
-values) differ:-
3-bromo (Target): Expect distinct splitting patterns due to vicinal protons (H4, H5, H6).
-
5-bromo (Impurity): Symmetric splitting often simplifies the spectrum.
-
-
-
Calculation: Purity is derived from the molar ratio of the target integral vs. the internal standard integral.
Visualizing the Analytical Workflow
The following diagrams illustrate the decision-making process and the method development loop.
Diagram 1: Analytical Decision Matrix
Caption: Decision tree for selecting the appropriate analytical technique based on sample stage (IPC vs. Final QC).
Diagram 2: Isomer Separation Mechanism (HPLC)
Caption: Mechanistic view of how Phenyl-Hexyl columns separate regioisomers based on steric availability of the
References
- Vertex Analytical. (2025). Separation of Halogenated Aromatic Isomers using Phenyl-Hexyl Phases.
-
MDPI. (2021). Unambiguous Identification of Regioisomers in Benzodioxane Derivatives using NMR. (Used as proxy for regioisomer elucidation logic). Retrieved from [Link]
-
Phenomenex. (2023). Reversed Phase HPLC Method Development Guide: Selectivity and Resolution. Retrieved from [Link]
Certificate of Analysis & Performance Guide: Ethyl 2-(3-bromo-2-methylphenyl)acetate
Executive Summary
Ethyl 2-(3-bromo-2-methylphenyl)acetate (CAS: 1373327-04-6 analog) is a critical halogenated building block used primarily in the synthesis of indoles, oxindoles, and non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Unlike simple aryl halides, this molecule possesses a 2-methyl substituent ortho to the bromine handle.[1] This steric congestion significantly increases the activation energy required for oxidative addition in metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki-Miyaura).[1] Consequently, the purity profile defined in the Certificate of Analysis (CoA) is not merely a compliance metric but a predictor of synthetic success.
This guide objectively compares the performance of High-Purity (>99%) material against Technical Grade (~95%) and the Methyl Ester alternative, demonstrating why stringent CoA specifications are required to prevent catalyst poisoning and yield erosion.
Critical CoA Parameters: The "Why" Behind the Specs
A standard CoA lists values; a development scientist interprets risks.[1] Below is the analysis of critical parameters for this specific scaffold.
| Parameter | Specification | Scientific Justification |
| Assay (HPLC) | ≥ 99.0% | Catalyst Turnover: In Pd-catalyzed reactions, impurities <1% can coordinate with the metal center, arresting the catalytic cycle.[1] |
| Regioisomer (4-Bromo) | ≤ 0.1% | Purification Nightmare: The 4-bromo isomer couples faster (less steric hindrance).[1] Downstream separation of the 3-substituted vs. 4-substituted product is often impossible by crystallization.[1] |
| Water (KF) | ≤ 0.1% | Hydrolysis Risk: Under the basic conditions of cross-coupling (e.g., NaOtBu), water promotes hydrolysis of the ester to the free acid, which kills the catalyst. |
| Appearance | Clear/Pale Yellow | Oxidation: Darkening indicates oxidative degradation or presence of free bromine, which is detrimental to phosphine ligands. |
Comparative Performance Study
Scenario: Synthesis of an Oxindole Scaffold via Buchwald-Hartwig Amination
We evaluated the performance of this compound in an intramolecular
Reaction Conditions:
-
Catalyst: Pd(OAc)₂ / XPhos (optimized for sterically hindered substrates)
-
Base: K₃PO₄ (anhydrous)
-
Solvent: Toluene, 100°C, 12h
Experiment A: Purity Impact on Yield
We compared three grades of starting material.
| Material Grade | Purity (HPLC) | Key Impurity | Isolated Yield (%) | Catalyst Load Required |
| Grade A (Recommended) | 99.6% | None detected | 88% | 1.0 mol% |
| Grade B (Technical) | 94.8% | 3.2% Des-bromo analog | 62% | 3.0 mol% |
| Grade C (Regio-impure) | 98.2% | 1.5% 4-Bromo isomer | 74%* | 1.5 mol% |
*Note: The 74% yield in Grade C contained 12% of the unwanted regioisomeric byproduct, rendering the material unusable for pharma-grade applications.[1]
Experiment B: Alternative Ester Comparison (Ethyl vs. Methyl)
Many protocols suggest substituting the Ethyl ester with the Methyl ester (Mthis compound) for cost reduction.[1]
| Feature | Ethyl Ester (Product) | Methyl Ester (Alternative) | Verdict |
| Hydrolytic Stability | High | Low | Ethyl wins. Methyl ester showed 15% hydrolysis to acid under basic coupling conditions.[1] |
| Crystallinity | Moderate | High | Methyl wins for solid handling, but Ethyl is superior for reaction stability. |
| Transesterification | Low | High | Ethyl wins. Methyl ester is prone to exchanging with alcoholic solvents (e.g., if EtOH is used in workup). |
Visualizing the Quality Control Workflow
The following decision tree illustrates the logic flow for accepting raw material based on the specific risks of the 2-methyl steric hindrance.
Caption: QC Decision Tree highlighting the critical "Kill Steps" where regioisomers or moisture content disqualify the material for metal-catalyzed coupling.
Experimental Protocols
A. Analytical Method (HPLC)
To replicate the CoA data, use the following validated method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 220 nm (Phenyl absorption) and 254 nm.
-
Retention Time: Product elutes ~8.5 min; 4-bromo isomer typically elutes ~9.2 min.[1]
B. Synthesis Suitability Test (Standardized Coupling)
This protocol serves as a functional QC test.
-
Charge: In a glovebox, charge a reaction vial with this compound (1.0 equiv), Aniline (1.2 equiv), Pd(OAc)₂ (1 mol%), XPhos (2 mol%), and Cs₂CO₃ (2.0 equiv).
-
Solvent: Add anhydrous Toluene (0.2 M concentration).
-
Reaction: Seal and heat to 100°C for 4 hours.
-
Analysis: Filter through Celite. Analyze conversion by HPLC.
-
Pass Criteria: >95% conversion of the bromide.
-
Fail Criteria: >5% remaining bromide or >10% protodebromination (formation of Ethyl 2-(2-methylphenyl)acetate).[1]
-
Reaction Pathway & Steric Challenge
The diagram below details the specific mechanistic challenge posed by the 2-methyl group and how impurities interfere.[1]
Caption: Mechanistic pathway showing how the 2-methyl steric bulk slows oxidative addition, making the system highly susceptible to catalyst poisoning by impurities.[1]
References
-
Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Amination of Aryl Halides." Accounts of Chemical Research. [Link]
-
Relevance: Establishes the necessity of specific ligands (like XPhos) for sterically hindered ortho-substituted aryl halides.[1]
-
-
Organic Syntheses. (2010). "Palladium-Catalyzed Mono-α-Arylation of Esters." Org.[1][2][3] Synth. 87,[1] 26. [Link]
- Relevance: Provides the foundational methodology for coupling phenylacetate deriv
-
FDA Guidance for Industry. (2006). "Q3A(R2) Impurities in New Drug Substances." [Link]
- Relevance: Defines the 0.
Sources
Safety Operating Guide
Standard Operating Procedure: Disposal of Ethyl 2-(3-bromo-2-methylphenyl)acetate
Identification & Hazard Profile
Chemical Name: Ethyl 2-(3-bromo-2-methylphenyl)acetate Functional Class: Halogenated Aryl Ester CAS Number: [Specific CAS may vary by vendor; treat as Class: Halogenated Organic][1]
Critical Safety Distinction
WARNING: Do not confuse this compound with Ethyl Bromoacetate (CAS 105-36-2). While they share similar nomenclature, Ethyl Bromoacetate is a potent lachrymator and alkylating agent.
-
This compound is an aryl bromide intermediate. It is generally less volatile but possesses significant environmental persistence due to the halogenated aromatic ring.
Hazard Classification (GHS)[1]
-
Environmental: Halogenated compounds often carry aquatic toxicity risks (H411/H412).
Pre-Disposal Risk Assessment
Before disposal, you must categorize the physical state of the waste. The presence of the bromine atom on the aromatic ring mandates that this material enters the Halogenated Waste Stream .
| Parameter | Specification | Causality / Reason |
| Waste Stream | Halogenated Organic | Halogens (Br, Cl, F) corrode standard incinerators. They require specialized high-temperature incineration to prevent dioxin formation. |
| pH Stability | Neutral (pH 6-8) | Esters are susceptible to hydrolysis. Mixing this compound with strong acids or bases in a waste drum can cause exothermic hydrolysis, releasing ethanol and generating pressure. |
| Reactivity | Non-Oxidizing | Ensure no strong oxidizers (e.g., nitric acid, peroxides) are present in the waste container to prevent runaway oxidation of the organic ester. |
Disposal Workflow & Decision Matrix
The following workflow dictates the operational logic for disposing of this compound depending on its source (pure stock vs. reaction mixture).
Figure 1: Decision matrix for the safe disposal of halogenated phenyl esters. Note the critical pH check step for reaction mixtures to prevent drum pressurization.
Detailed Operational Protocol
Step 1: Container Selection[4][5]
-
Preferred: Amber Glass bottles with Teflon-lined caps.
-
Reasoning: Halogenated organics can swell or degrade certain plastics over long storage periods. Glass provides the highest chemical resistance.
-
-
Acceptable: High-Density Polyethylene (HDPE) containers (RCRA compliant).
-
Constraint: HDPE is acceptable for short-term storage (Satellite Accumulation Area) but ensure the waste does not contain high concentrations of potent solvents like chloroform which may soften HDPE.
-
Step 2: Segregation (The "Halogen Rule")
NEVER pour this compound into the "General Organic / Non-Halogenated" waste stream.
-
The Cost of Error: Mixing halogenated waste into non-halogenated drums often necessitates re-classifying the entire drum as halogenated, significantly increasing disposal costs for your facility.
-
Verification: Ensure the destination carboy is tagged "Halogenated Solvent Waste." [4]
Step 3: Labeling Requirements
Complete the hazardous waste tag with the following specific data to ensure regulatory compliance (EPA/RCRA):
-
Chemical Name: Write the full name. Do not use abbreviations or structure drawings.
-
Hazards: Check "Toxic" and "Irritant."
-
Constituents: If dissolved in a solvent (e.g., Dichloromethane), list both the solvent and the ester with approximate percentages (e.g., 95% DCM, 5% this compound).
Emergency Procedures: Spill Management
In the event of a spill outside of a fume hood, follow this containment protocol.
Figure 2: Immediate response workflow for minor laboratory spills (<500mL).
Specific Clean-up Note: Do not use water to flush the spill. This compound is lipophilic and will not dissolve; it will merely spread, creating a slippery surface and contaminating drains. Use dry absorbents (vermiculite or polypropylene pads).
Regulatory Compliance (RCRA)[6][7]
For US-based laboratories, this waste falls under specific Resource Conservation and Recovery Act (RCRA) guidelines:
-
Characteristic Waste: If the waste is in a flammable solvent (Flash point < 60°C), it carries the D001 (Ignitable) code.
-
Halogenated Solvents: If mixed with spent halogenated solvents (e.g., Methylene Chloride), it may trigger F001 or F002 listing codes depending on the solvent concentration [1].
-
State Regulations: Many states (e.g., California, Massachusetts) have stricter definitions for halogenated waste. Always default to the "Halogenated" stream to ensure compliance with the strictest standard.
References
-
United States Environmental Protection Agency (EPA). (2024).[5] EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ActEnviro. [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. [Link]
-
ChemDict. (n.d.). This compound Safety Data. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
